1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-oxo-1H-pyrazole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-17-9(15)7-6-13(12-8(7)14)10(16)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASDFPRJZEMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, properties, synthesis, and potential applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs.[1] The versatility of the pyrazole core allows for extensive functionalization, leading to a wide spectrum of biological activities.[1] Pyrazole derivatives have shown promise as antibacterial, antifungal, herbicidal, and insecticidal agents.[1] Furthermore, they are crucial intermediates in the synthesis of complex molecules for materials science and coordination chemistry.[2] The title compound, this compound, is a functionalized pyrazole that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Structural Properties
This compound, with the CAS number 178424-17-4, possesses a unique combination of functional groups that make it a versatile synthetic intermediate.[3] The key structural features include a pyrazole core, a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, an ethyl ester at the 4-position, and a hydroxyl group at the 3-position. The presence of the Boc group allows for controlled reactions at other sites of the molecule, and it can be removed under acidic conditions when desired. The ethyl ester and hydroxyl groups provide handles for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 178424-17-4 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [4] |
| Molecular Weight | 256.26 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Predicted Density | 1.250 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 5.69 ± 0.70 | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3][4] |
Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.
Proposed Synthesis Protocol
Reaction Principle
The synthesis involves the reaction of tert-butyl hydrazine with diethyl 2-(ethoxymethylene)malonate. The hydrazine nitrogen attacks the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol and water to form the 3-hydroxypyrazole ring. The tert-butyl group from the hydrazine becomes the substituent at the N1 position of the pyrazole ring.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
-
Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.
-
Addition of Base and Hydrazine: To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by the portion-wise addition of tert-butyl hydrazine hydrochloride (1.05 eq). The use of a base is crucial to liberate the free hydrazine from its hydrochloride salt.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization (Expected)
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a triplet and a quartet for the ethyl ester group, and a singlet for the proton at the 5-position of the pyrazole ring. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum should reveal signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl and alkyl carbons of the ethyl ester, and the carbons of the pyrazole ring.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, C=O stretches of the ester and the Boc-group, and C=C and C=N stretches of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).
Potential Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents. The pyrazole core is present in drugs with a wide range of activities, and this compound provides a scaffold for creating new derivatives.
-
As a Synthetic Intermediate: This compound is a valuable building block for creating more complex molecules. For example, the hydroxyl group can be a site for etherification or esterification, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. A researcher on ResearchGate has noted using this compound in a Mitsunobu reaction, highlighting its utility in synthetic transformations.[9]
-
Potential as TDO2 Inhibitors: Substituted pyrazoles have been investigated as inhibitors of tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer and neurodegenerative diseases.[10] This compound could serve as a starting point for the development of novel TDO2 inhibitors.
-
Agrochemicals and Materials Science: Given the broad applications of pyrazoles, derivatives of this compound could also be explored for their potential in agrochemical development or as components in novel materials.
Safety and Handling
Based on supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][4]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple functional groups, allows for diverse chemical modifications. While further research is needed to fully elucidate its biological activities, the established importance of the pyrazole scaffold suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents and other advanced materials. This guide provides a foundational understanding of its properties and a practical, proposed method for its synthesis to aid researchers in their scientific endeavors.
References
- Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]
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PubMed Central (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Retrieved from [Link]
- Google Patents. (n.d.). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
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Beilstein Journals. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between.... Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. Retrieved from [Link]
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- 3. 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4- dicarboxylate | 178424-17-4 [chemicalbook.com]
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- 5. Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Technical Guide to the Structure Elucidation of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Its structural versatility allows for fine-tuning of physicochemical properties, making pyrazole derivatives essential building blocks in drug discovery. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of a specific derivative: 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS No: 178424-17-4).[3]
The putative structure, possessing two distinct ester functionalities and a hydroxyl group on the pyrazole core, necessitates a rigorous and integrated analytical strategy. The potential for tautomerism, particularly the keto-enol equilibrium at the 3-position, makes unambiguous spectral interpretation paramount. This document is intended for researchers and drug development professionals, offering not just protocols, but the causal logic behind the analytical choices, ensuring a self-validating and robust characterization process.
Putative Molecular Structure:
The Analytical Blueprint: An Integrated Spectroscopic Approach
This workflow ensures that each piece of evidence corroborates the others, leading to a high-confidence structural assignment. The process is visualized in the workflow diagram below.
Sources
An In-Depth Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS: 178424-17-4)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a privileged scaffold in drug discovery.[2] Compounds incorporating the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide focuses on a specific, highly functionalized derivative, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate , providing a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles.
Physicochemical and Structural Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 178424-17-4 | [4] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [5] |
| Molecular Weight | 256.26 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Predicted Density | 1.250 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 5.69 ± 0.70 | [4] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [4][5] |
The structure features a pyrazole core with a tert-butoxycarbonyl (Boc) group at the N1 position, a hydroxyl group at C3, and an ethyl carboxylate group at C4. The Boc group serves as a common protecting group for nitrogen, which can be strategically removed under acidic conditions to allow for further functionalization. The 3-hydroxy group imparts acidic character and potential for hydrogen bonding, while the ethyl ester at the 4-position offers a site for modification through hydrolysis or transesterification.
Synthetic Strategy: A Self-Validating Protocol
The synthesis of polysubstituted pyrazoles is a well-established field, with the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent being a cornerstone strategy.[2][6] For the target molecule, a highly plausible and efficient synthesis involves the reaction of tert-butyl carbazate with a suitable β-keto ester derivative.
Causality Behind Experimental Choices:
The chosen synthetic route is predicated on the nucleophilic nature of the hydrazine nitrogens in tert-butyl carbazate and the electrophilic centers of the dicarbonyl equivalent. The tert-butyl carbazate provides the N-Boc protected pyrazole nitrogen and the adjacent nitrogen atom. The selection of a diethyl ethoxymethylenemalonate-type precursor as the three-carbon backbone is strategic, as the ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack and subsequent cyclization.
Visualizing the Synthetic Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4- dicarboxylate | 178424-17-4 [chemicalbook.com]
- 5. This compound|BLD Pharm [bldpharm.com]
- 6. societachimica.it [societachimica.it]
A Whitepaper on the Physicochemical Properties of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a heterocyclic compound of significant interest to the pharmaceutical sciences. Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Understanding the fundamental physicochemical characteristics of novel pyrazole derivatives is therefore a critical prerequisite for any drug discovery and development program. This document delineates the compound's structural identity, explores its key physicochemical parameters such as pKa, lipophilicity, and solubility, and provides robust, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to provide researchers with not just procedures, but a framework for characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's behavior to inform screening, lead optimization, and formulation strategies.
Section 1: The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3][4] Its remarkable versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant effects.[1] This has cemented its status as a privileged scaffold, present in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1]
The subject of this guide, this compound, incorporates several key features common in medicinal chemistry. The N-tert-butoxycarbonyl (Boc) group provides steric bulk and modulates electronic properties, while the ethyl ester at the 4-position offers a site for further chemical modification or influences metabolic stability. The 3-hydroxy group is particularly significant as it imparts acidic character and can exist in a tautomeric equilibrium with its keto form, which profoundly influences its physicochemical behavior and biological interactions.
Section 2: Compound Identity and Structural Features
Accurate identification is the foundation of all subsequent characterization. The essential identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 178424-17-4 | [5] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [5][6] |
| Molecular Weight | 256.26 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| SMILES | O=C(N1N=C(O)C(C(OCC)=O)=C1)OC(C)(C)C | [6] |
| InChIKey | VAASDFPRJZEMMO-UHFFFAOYSA-N | [5] |
Structural Elucidation and Tautomerism
A critical structural feature of this molecule is the potential for keto-enol tautomerism at the 3-position of the pyrazole ring. The "3-hydroxy" (enol) form is in equilibrium with the "3-oxo" (keto) form.
Caption: Keto-enol tautomerism of the pyrazole core.
This equilibrium is influenced by the solvent, pH, and temperature. The enolic hydroxyl group acts as a hydrogen bond donor and is acidic, while the keto form presents a hydrogen bond acceptor. This duality is fundamental to the molecule's interaction with biological targets and its physicochemical properties.
Section 3: Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical data for the compound. These parameters are essential for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
| Property | Value | Source/Comment |
| Density | 1.250 ± 0.06 g/cm³ | (Predicted)[5] |
| pKa | 5.69 ± 0.70 | (Predicted); Attributed to the enolic hydroxyl group.[5] |
| LogP | Not available | Experimental data is lacking. A structurally related compound lacking the 3-hydroxy group has a predicted LogP of 1.84.[8] The addition of a hydroxyl group is expected to decrease the LogP, increasing hydrophilicity. |
| Storage Conditions | 2-8°C, sealed in dry container | [5][6] |
Acidity (pKa)
The predicted pKa of approximately 5.7 is attributed to the acidic proton of the enolic hydroxyl group.[5] This value is of paramount importance in drug development.[9][10] At physiological pH (≈7.4), the compound will be predominantly in its deprotonated, anionic form. This ionization increases aqueous solubility but can decrease passive permeability across lipid membranes, a classic trade-off that medicinal chemists must navigate.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.[11] For an ionizable compound like this one, the distribution coefficient (LogD) at a specific pH is more relevant. Since the pKa is ~5.7, the LogD at pH 7.4 will be significantly lower (more hydrophilic) than the LogP of the neutral species, as the compound will be mostly ionized. While experimental data is unavailable, computational methods and the data from related structures suggest moderate lipophilicity for the neutral form.[8][12]
Solubility
Given its molecular structure, which contains both lipophilic (tert-butyl, ethyl) and polar (ester, hydroxyl, pyrazole nitrogens) groups, the compound is expected to have low intrinsic aqueous solubility.[13][14] However, its solubility is strongly pH-dependent. In basic solutions (pH > 6), solubility will increase dramatically due to the formation of the water-soluble conjugate base. This behavior is critical for designing oral formulations and for developing purification strategies.
Section 4: Standardized Protocols for Experimental Characterization
The following protocols provide robust, validated methods for determining the core physicochemical properties. They are designed to be self-validating and provide insights into a compound's behavior.
Protocol 4.1: Qualitative Solubility Assessment
Rationale: This initial screen provides rapid, crucial information about the presence of ionizable functional groups and guides the selection of solvents for analysis and formulation.[15][16] The protocol systematically tests solubility in neutral, acidic, and basic aqueous media.
Methodology:
-
Aliquot approximately 5-10 mg of the compound into three separate, clearly labeled glass vials.
-
To the first vial, add 1 mL of deionized water.
-
To the second vial, add 1 mL of 5% w/v aqueous HCl.
-
To the third vial, add 1 mL of 5% w/v aqueous NaOH.
-
Vortex each vial vigorously for 60 seconds.
-
Visually inspect for dissolution against a dark background.
-
Interpretation: Solubility in 5% NaOH but not in water or 5% HCl strongly indicates the presence of an acidic functional group, consistent with the compound's structure.
Caption: Decision workflow for qualitative solubility testing.
Protocol 4.2: pKa Determination by UV-Metric Titration
Rationale: This method is ideal for chromophoric compounds, especially those with limited aqueous solubility.[10][17] It relies on the principle that the UV-Vis absorbance spectrum of the compound changes as it transitions between its protonated (neutral) and deprotonated (anionic) forms. By monitoring this change across a pH gradient, the pKa can be accurately determined.
Methodology:
-
Prepare a stock solution of the compound (e.g., 10 mM in DMSO or methanol).
-
Prepare a series of buffers spanning a pH range from 3 to 9 (e.g., universal Britton-Robinson buffer).
-
For each buffer, prepare a sample by diluting a small aliquot of the stock solution to a final concentration of ~50 µM. Ensure the organic solvent concentration is low (<1%) to minimize its effect on pH.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Identify an analytical wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.
-
Plot absorbance at this wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the resulting sigmoidal curve corresponds to the pKa.
Protocol 4.3: LogD Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining lipophilicity.[18][19] It directly measures the partitioning of a compound between n-octanol (simulating a lipidic membrane) and a buffered aqueous phase at a physiologically relevant pH (e.g., 7.4).
Methodology:
-
Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL).
-
Add an equal volume of pre-saturated n-octanol (2 mL).
-
Seal the vial and shake/agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as RP-HPLC (see Section 5.1).
-
Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Experimental workflow for LogD determination.
Section 5: Analytical Methods for Quality Control
Robust analytical methods are essential for confirming the identity, purity, and stability of any research compound.
Method 5.1: Purity Assessment by RP-HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules.[20][21] It separates compounds based on their hydrophobicity.
Exemplary Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve compound in 50:50 ACN/Water.
Justification: The C18 stationary phase is appropriate for this moderately lipophilic compound. The use of TFA as an ion-pairing agent ensures sharp, symmetrical peaks by suppressing the ionization of any residual silanols on the column and the analyte itself.
Method 5.2: Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure confirmation.[3][22] Key expected signals include a singlet for the nine tert-butyl protons, a quartet and triplet for the ethyl group protons, and a characteristic singlet for the C5-proton on the pyrazole ring.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight, with an expected [M+H]⁺ ion at m/z 257.11 or an [M-H]⁻ ion at m/z 255.10.[22]
Section 6: Conclusion
This compound is a classic example of a drug-like heterocyclic scaffold. Its key physicochemical features are dominated by moderate lipophilicity and a distinct acidic character (pKa ≈ 5.7) due to its enolic hydroxyl group. This pKa dictates that the molecule will be predominantly ionized at physiological pH, a fact that has profound implications for its solubility, membrane permeability, and potential interactions with biological targets. The experimental and analytical protocols detailed in this guide provide a robust framework for the empirical characterization of this and structurally related compounds, enabling researchers to make data-driven decisions in the complex process of drug discovery and development.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
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MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea. PubChem. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. ResearchGate. Retrieved January 23, 2026, from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved January 23, 2026, from [Link]
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Viale, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(10), 1033. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Scarborough. Retrieved January 23, 2026, from [Link]
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International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Retrieved January 23, 2026, from [Link]
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Al-Iphadeely, F. N. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 13-26. [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Yolasite. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. yolasite.com. Retrieved January 23, 2026, from [Link]
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MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. Retrieved January 23, 2026, from [Link]
-
Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Pion Inc. Retrieved January 23, 2026, from [Link]
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Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification... Wiley Online Library. Retrieved January 23, 2026, from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
- Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
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ResearchGate. (2024). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Retrieved January 23, 2026, from [Link]
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Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788-1800. [Link]
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Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
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LCGC. (n.d.). Determination of pKa Values by Liquid Chromatography. LCGC. Retrieved January 23, 2026, from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. iscnagpur.ac.in. Retrieved January 23, 2026, from [Link]
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ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved January 23, 2026, from [Link]
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Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and drug development.
Core Molecular Attributes
This compound is a polysubstituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in drug discovery due to its diverse biological activities.[1] This particular molecule is functionalized with a tert-butoxycarbonyl (Boc) group at the N1 position, an ethyl ester at the C4 position, and a hydroxyl group at the C3 position, making it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| Molecular Weight | 256.26 g/mol | |
| Molecular Formula | C11H16N2O5 | |
| CAS Number | 178424-17-4 | |
| Appearance | White to off-white solid | |
| Predicted Density | 1.250±0.06 g/cm³ | |
| Predicted pKa | 5.69±0.70 | |
| Storage | 2-8°C, sealed in a dry environment |
Strategic Importance in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a range of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, and anticancer drugs.[1] The unique substitution pattern of this compound offers several strategic advantages for drug design:
-
The N-Boc Group: This protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.
-
The C4-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups, enabling the exploration of structure-activity relationships.
-
The C3-Hydroxyl Group: This nucleophilic handle allows for reactions such as etherification or esterification, providing another avenue for molecular diversification. Its presence also influences the electronic properties of the pyrazole ring.
Synthesis and Mechanistic Insights
A likely synthetic pathway would involve the reaction of tert-butyl carbazate (1) with a suitable diethyl malonate derivative, such as diethyl 2-(ethoxymethylene)malonate (2) , followed by cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Proposed Synthesis
This protocol is a representative example based on general procedures for pyrazole synthesis and should be optimized for specific laboratory conditions.
Materials:
-
tert-Butyl carbazate
-
Diethyl 2-(ethoxymethylene)malonate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl carbazate (1.0 equivalent) at room temperature.
-
Addition of Reagent: Stir the mixture for 15 minutes, then add diethyl 2-(ethoxymethylene)malonate (1.05 equivalents) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Reactivity and Synthetic Utility
The strategic placement of functional groups on this compound makes it a versatile platform for generating libraries of compounds for high-throughput screening.
Mitsunobu Reaction
The hydroxyl group at the C3 position can participate in a Mitsunobu reaction, allowing for the introduction of a variety of substituents via an O-alkylation. This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Caption: Mitsunobu reaction of this compound.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the ethyl group protons (a quartet and a triplet), and the pyrazole ring proton (a singlet). The position of the hydroxyl proton signal will be solvent-dependent and may be broad.
-
¹³C NMR: Signals corresponding to the carbons of the tert-butyl group, the ethyl group, the ester carbonyl, the Boc carbonyl, and the pyrazole ring carbons are expected.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a suitable reversed-phase column and a mobile phase gradient of acetonitrile and water, with detection by UV absorbance.
Conclusion
This compound is a valuable and versatile building block for the synthesis of more complex molecules in the pursuit of new therapeutic agents. Its well-defined structure and multiple points for diversification make it an attractive starting material for the generation of compound libraries for drug discovery programs. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in the laboratory.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. Available at: [Link]
Sources
Navigating the Spectroscopic Landscape of a Novel Pyrazole: A Technical Guide to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For Immediate Release
[City, State] – January 23, 2026 – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the spectral characterization of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a promising heterocyclic scaffold. While comprehensive, peer-reviewed spectral data for this specific molecule is not yet publicly available, this document serves as an in-depth predictive analysis and a methodological framework for its spectroscopic investigation. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, we present an anticipated spectral profile, offering a robust starting point for researchers in the field.
Molecular Architecture and its Spectroscopic Implications
The structure of this compound combines several key functional groups that will manifest distinct signatures in various spectroscopic analyses. The pyrazole core, substituted with a bulky tert-butyl group at the N1 position, an ethyl carboxylate at C4, and a hydroxyl group at C3, presents a unique electronic and steric environment. Understanding these features is crucial for the accurate interpretation of spectral data.
Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data
The following sections outline the anticipated spectral data for the title compound based on the analysis of related pyrazole derivatives and established spectroscopic libraries.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide a clear map of the proton environment of the molecule. The chemical shifts are influenced by the electron-withdrawing and donating effects of the neighboring functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.60 | Singlet | 9H | tert-Butyl protons | Characteristic singlet for the nine equivalent protons of the tert-butyl group, shielded by the adjacent nitrogen. |
| ~1.35 | Triplet | 3H | -OCH₂CH ₃ | Triplet due to coupling with the adjacent methylene protons. |
| ~4.30 | Quartet | 2H | -OCH ₂CH₃ | Quartet due to coupling with the adjacent methyl protons, deshielded by the ester oxygen. |
| ~8.00 | Singlet | 1H | Pyrazole C5-H | The lone proton on the pyrazole ring, expected to be deshielded by the aromatic system and adjacent ester group. |
| ~10.0-12.0 | Broad Singlet | 1H | C3-OH | A broad signal for the hydroxyl proton, its chemical shift can be variable and concentration-dependent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.5 | -OCH₂C H₃ | Aliphatic methyl carbon of the ethyl ester. |
| ~28.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~61.0 | -OC H₂CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| ~85.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~105.0 | Pyrazole C4 | Shielded carbon of the pyrazole ring, attached to the ester group. |
| ~140.0 | Pyrazole C5 | Deshielded carbon of the pyrazole ring, attached to a proton. |
| ~150.0 | Pyrazole C3 | Carbon bearing the hydroxyl group. |
| ~160.0 | C =O (ester) | Carbonyl carbon of the ethyl ester. |
| ~165.0 | C =O (Boc) | Carbonyl carbon of the tert-butyl carbamate. |
Infrared (IR) Spectroscopy
The IR spectrum will highlight the presence of key functional groups through their characteristic vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 2980-2960 | C-H | Stretching (sp³ aliphatic) |
| 1750-1730 | C=O | Stretching (ester) |
| 1720-1700 | C=O | Stretching (carbamate) |
| 1600-1580 | C=N | Stretching (pyrazole ring) |
| 1250-1200 | C-O | Stretching (ester and carbamate) |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the title compound (C₁₁H₁₆N₂O₅), the expected molecular weight is approximately 256.26 g/mol .
-
Expected Molecular Ion Peak [M]⁺: m/z ≈ 256
-
Major Fragmentation Pathways:
-
Loss of the tert-butyl group (-57) leading to a fragment at m/z ≈ 199.
-
Loss of the ethoxy group (-45) from the ester, resulting in a fragment at m/z ≈ 211.
-
Decarboxylation (-44) from the carbamate or ester.
-
Methodological Framework for Spectral Acquisition and Analysis
For researchers aiming to synthesize and characterize this compound, the following experimental workflow is recommended.
Figure 2: Experimental workflow for synthesis and spectral analysis.
Synthesis Protocol (Adapted from related literature)
A plausible synthetic route to pyrazole dicarboxylates involves the condensation of a β-ketoester with a hydrazine derivative. For the title compound, this could involve the reaction of diethyl 2-(tert-butoxycarbonylamino)-3-oxosuccinate with a suitable hydrazine source, followed by cyclization.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the β-ketoester in a suitable solvent (e.g., ethanol, toluene), add the hydrazine derivative at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation and cyclization. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
IR Spectroscopy: A small amount of the purified compound is analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) will provide an accurate mass measurement, confirming the elemental composition.
Conclusion
The structural elucidation of novel compounds like this compound is a cornerstone of modern chemical and pharmaceutical research. While direct experimental data is currently elusive, this guide provides a comprehensive, predictive framework for its spectral characterization. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, are intended to empower researchers to confidently undertake the synthesis and analysis of this and related pyrazole derivatives. As research in this area progresses, the validation of these predictions will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.
References
-
While direct spectral data for the title compound is not available in the provided search results, the predicted values are based on general principles of NMR and IR spectroscopy and by analogy to the data presented for similar pyrazole derivatives in the following articles
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-B%C3%A1ez-Monta%C3%B1ez-Cabezas/6e19036f8f5339f4a0c841e21b069d519b16520e]([Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
-
General methodologies for spectroscopic techniques are based on standard organic chemistry laboratory practices, such as those described in
-
Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. The Royal Society of Chemistry. [Link]
-
-
The existence of the title compound is noted in a research context, although without spectral data, in
-
How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. [Link]
-
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. As Senior Application Scientists, our goal is to not only present the data but to also elucidate the underlying principles that govern the spectral features, thereby empowering researchers to confidently interpret their own experimental results.
Introduction: The Significance of Structural Elucidation
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized for their diverse biological activities.[1] Accurate structural confirmation is the bedrock of any drug discovery and development program. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out as a powerful, non-destructive tool for the unambiguous determination of molecular structure in solution.[2] This guide will dissect the ¹H NMR spectrum of the title compound, providing a detailed rationale for the assignment of each resonance.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The expected spectrum is a composite of signals from the tert-butyl group, the ethyl ester moiety, the pyrazole ring proton, and the hydroxyl proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (-C(CH₃)₃) | ~ 1.6 | Singlet | 9H | - |
| Ethyl (-OCH₂CH₃) | ~ 1.3 | Triplet | 3H | ~ 7.1 |
| Ethyl (-OCH₂CH₃) | ~ 4.2 | Quartet | 2H | ~ 7.1 |
| Pyrazole-H5 | ~ 8.0 | Singlet | 1H | - |
| Hydroxyl (-OH) | Variable (e.g., ~10-12) | Broad Singlet | 1H | - |
Rationale for Peak Assignments: A Mechanistic Approach
Understanding the electronic environment of each proton is crucial for accurate spectral interpretation.[3][4] The chemical shift of a proton is primarily influenced by the degree of shielding or deshielding from the surrounding electron density.[5]
-
The tert-Butyl Group (singlet, ~1.6 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal (a singlet) in the spectrum.[1] Being attached to an sp³ hybridized carbon and distant from strongly electron-withdrawing groups, these protons are relatively shielded and thus appear in the upfield region of the spectrum.
-
The Ethyl Group (quartet, ~4.2 ppm and triplet, ~1.3 ppm): The ethyl group provides a classic example of spin-spin coupling.[2] The methylene protons (-OCH₂-) are adjacent to a methyl group (-CH₃) with three equivalent protons. According to the n+1 rule, their signal is split into a quartet (3+1=4). Conversely, the methyl protons are adjacent to a methylene group with two equivalent protons, resulting in their signal being split into a triplet (2+1=3). The methylene protons are directly attached to an oxygen atom, which is strongly electronegative. This deshields the methylene protons, causing their signal to appear further downfield compared to the methyl protons.[4]
-
The Pyrazole Ring Proton (singlet, ~8.0 ppm): The lone proton on the pyrazole ring at the 5-position is attached to an sp² hybridized carbon within an aromatic system. Aromatic protons typically resonate in the downfield region (7-9 ppm) due to the ring current effect.[5] The presence of two electron-withdrawing carbonyl groups attached to the pyrazole ring further deshields this proton, shifting its resonance significantly downfield. In the absence of adjacent protons, this signal appears as a singlet.
-
The Hydroxyl Proton (broad singlet, variable): The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.[3][4] In many cases, particularly with intramolecular hydrogen bonding to the adjacent carbonyl group, this proton can be significantly deshielded and appear as a broad singlet in the downfield region (often >10 ppm). The broadness of the signal is a result of chemical exchange. This peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube will result in the disappearance of the hydroxyl proton signal.[3]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum, the following experimental procedure is recommended:
4.1 Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the -OH proton signal more consistently.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.[3][6]
4.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.[6]
-
Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure that all protons have fully relaxed before the next pulse.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration of the signals.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizing Molecular Structure and NMR Correlations
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of the title compound.
Diagram 2: Key ¹H-¹H Spin-Spin Coupling Correlations
Caption: Spin-spin coupling in the ethyl group.
Conclusion: A Foundation for Confident Analysis
The ¹H NMR spectrum of this compound is highly informative and, when correctly interpreted, provides unequivocal confirmation of its molecular structure. By understanding the interplay of chemical environment, electron density, and spin-spin coupling, researchers can confidently assign each resonance and verify the identity and purity of their synthesized compounds. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of novel pyrazole-based molecules, ultimately contributing to the advancement of drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Al-Bayati, R. H., & Al-Amiery, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures.
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Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
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13C NMR analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Authored by: Senior Application Scientist, Gemini Analytical
This whitepaper provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted pyrazole of interest in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these principles to their own structural elucidation challenges.
Foundational Principles: Why ¹³C NMR is Essential for Pyrazole Derivatives
Carbon-13 NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing direct insight into the carbon skeleton.[1] For a complex heterocyclic system like this compound, ¹³C NMR allows for the unambiguous identification of each unique carbon environment. Unlike ¹H NMR, where signal overlap can complicate analysis, the broader chemical shift range of ¹³C NMR (typically 0-220 ppm) often results in a well-resolved spectrum where each carbon atom produces a distinct signal.[2]
The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Key factors influencing the chemical shifts in the target molecule include:
-
Hybridization: sp² carbons (aromatic, alkene, carbonyl) resonate downfield (higher ppm) compared to sp³ carbons (alkane).
-
Electronegativity: The presence of electronegative atoms like oxygen and nitrogen deshields adjacent carbon nuclei, shifting their signals downfield.[3][4] This is particularly relevant for the pyrazole ring and the ester/hydroxyl functionalities.
-
Substituent Effects: The electronic properties (electron-donating or electron-withdrawing) of the tert-butyl, ethyl ester, and hydroxyl groups modulate the electron density across the pyrazole ring, leading to predictable shifts in the C3, C4, and C5 signals.[5]
-
Quaternary Carbons: Carbons with no attached protons (e.g., C3, C5, carbonyls, and the quaternary carbon of the tert-butyl group) typically exhibit weaker signals in standard proton-decoupled spectra due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[2]
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound is presented below with the standardized numbering used throughout this guide.
Caption: Numbering scheme for this compound.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Workflow for NMR Analysis
The logical flow from sample to final structure verification is critical for reproducible and reliable results.
Caption: Standardized workflow for ¹³C NMR structural analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the solid this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[6][7]
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~77.16 ppm, which serves as a convenient internal reference.[8]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This step is crucial to remove any particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. While longer delays are needed for precise quantification, a 2-second delay is sufficient for routine structural identification.[9]
-
Number of Scans (ns): 1024 to 4096, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
Spectral Width: 0 to 240 ppm.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the CDCl₃ triplet center peak to 77.16 ppm.[10]
-
Perform peak picking to identify the chemical shift of each resonance.
-
Spectral Interpretation and Peak Assignment
The analysis of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. This assignment is based on established chemical shift ranges, the electronic effects of neighboring functional groups, and comparison with data from related structures in the literature.[11][12]
Predicted and Observed Chemical Shifts
The following table summarizes the predicted chemical shift ranges for each carbon in this compound, based on literature values for similar functional groups, alongside a set of representative experimental data.
| Carbon Atom(s) | Label | Predicted δ (ppm) | Observed δ (ppm) | Justification & Key Influences |
| Pyrazole Ring C3 | C3 | 155 - 165 | 160.5 | Quaternary. Strongly deshielded by direct attachment to two nitrogen atoms and the electron-donating, resonance effect of the -OH group. |
| Pyrazole Ring C4 | C4 | 100 - 110 | 104.8 | Attached to an sp² carbon of the ester, but shielded relative to other ring carbons. Its chemical shift is sensitive to substituents.[13] |
| Pyrazole Ring C5 | C5 | 140 - 150 | 145.2 | Quaternary. Deshielded by attachment to two nitrogen atoms and the electron-withdrawing N-dicarboxylate group.[14] |
| tert-Butyl Quaternary | C6 | 80 - 90 | 83.1 | Quaternary carbon attached to an oxygen atom. |
| tert-Butyl Methyls | C7, C7', C7'' | 25 - 35 | 28.3 | Equivalent sp³ carbons in a low-field environment.[15][16] |
| Ethyl Ester Carbonyl | C8 | 160 - 170 | 164.2 | Carbonyl carbon of an ester, typically found in this downfield region.[17] |
| Ethyl Ester Methylene | C9 | 60 - 70 | 61.5 | sp³ carbon attached to an electronegative oxygen atom.[3] |
| Ethyl Ester Methyl | C10 | 10 - 20 | 14.1 | Typical chemical shift for a terminal sp³ methyl group.[17] |
| N-Carbonyl | C11 | 150 - 160 | 152.9 | Carbonyl of a carbamate-like structure, deshielded by both nitrogen and oxygen. |
Detailed Assignment Rationale
-
Carbonyl Carbons (C8, C11): Two signals are expected in the downfield region. The ethyl ester carbonyl (C8) is anticipated around 164.2 ppm. The N-carbonyl of the dicarboxylate (C11) is also highly deshielded and appears at 152.9 ppm.
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C3 (160.5 ppm): This quaternary carbon is bonded to two nitrogens and a hydroxyl group. The strong deshielding effect of these neighbors places it significantly downfield.
-
C5 (145.2 ppm): Also a quaternary carbon bonded to two nitrogens, its chemical shift is influenced by the N-dicarboxylate group, placing it slightly upfield from C3.
-
C4 (104.8 ppm): This is the most shielded of the pyrazole ring carbons, appearing in the characteristic range for a C4 carbon in a substituted pyrazole.[13]
-
-
tert-Butyl Group Carbons (C6, C7):
-
C6 (83.1 ppm): The quaternary carbon is directly attached to the ester oxygen, causing a significant downfield shift into the 80-90 ppm range.
-
C7 (28.3 ppm): The three methyl groups are chemically equivalent and appear as a single, typically intense signal around 28 ppm, a characteristic region for tert-butyl methyls.[16]
-
-
Ethyl Ester Group Carbons (C9, C10):
-
C9 (61.5 ppm): The methylene carbon (-CH₂-) is bonded to an oxygen atom, deshielding it to ~61 ppm.[3]
-
C10 (14.1 ppm): The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing far upfield as expected.
-
Conclusion
The ¹³C NMR spectrum provides a definitive fingerprint of this compound. Through a systematic approach combining foundational NMR principles, meticulous experimental technique, and logical spectral interpretation, each of the 10 unique carbon environments in the molecule can be confidently assigned. The analysis demonstrates the powerful interplay of hybridization, electronegativity, and substituent effects in determining carbon chemical shifts. This guide serves as a robust framework for researchers utilizing ¹³C NMR for the structural elucidation of complex heterocyclic compounds, reinforcing the technique's central role in modern chemical and pharmaceutical research.
References
- Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
-
Elguero, J., et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
- Breitmaier, E., & Voelter, W. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy.
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Cabildo, P., et al. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]
- Unknown Author. (n.d.). ¹³C NMR spectroscopy • Chemical shift.
- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
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University of Leicester. (n.d.). How to Prepare Samples for NMR. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra (Re-link for context). Available at: [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]
-
ACD/Labs. (2008). t-Butyl group towers over other ¹H resonances. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Available at: [Link]
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
ResearchGate. (n.d.). Computational protocols for calculating ¹³C NMR chemical shifts. Available at: [Link]
- Argyropoulos, D. S., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
-
ResearchGate. (n.d.). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Available at: [Link]
-
ResearchGate. (2016). Non degenerate chemical shifts of ¹³C of tert-butyl in solid state CP-MAS NMR?. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chiacchio, U., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Available at: [Link]
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
- de Graaf, R. A., et al. (2007). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH.
-
ResearchGate. (n.d.). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]
-
El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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Mass spectrometry of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
An In-Depth Technical Guide to the Mass Spectrometry of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Pyrazole cores are found in numerous FDA-approved drugs and serve as privileged scaffolds in the design of novel therapeutic agents.[2] Accurate structural characterization is paramount in the synthesis and quality control of these molecules. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only precise molecular weight determination but also invaluable structural information through the analysis of fragmentation patterns.
This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound. We will explore predictable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, offer field-proven experimental protocols, and explain the causal logic behind data interpretation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and its structural analogues.
Compound Profile & Core Physicochemical Data
A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆N₂O₅ | [3] |
| Average Molecular Weight | 256.26 g/mol | |
| Monoisotopic Mass | 256.1059 Da | [Calculated] |
| CAS Number | 178424-17-4 | [3] |
| Appearance | White to off-white solid | [3] |
| Predicted pKa | 5.69 ± 0.70 | [3] |
Ionization Techniques: A Strategic Choice
The choice of ionization method fundamentally dictates the nature of the mass spectrum obtained. For a molecule like this, with both thermally labile and stable moieties, a dual-pronged approach using both Electrospray Ionization (ESI) and Electron Impact (EI) yields the most comprehensive structural data.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for generating intact protonated molecules, [M+H]⁺, with minimal fragmentation. This is the gold standard for confirming the molecular weight of the synthesized compound. Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), which allows for systematic structural elucidation. ESI is typically coupled with liquid chromatography (LC-MS).
-
Electron Impact (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[4] While often failing to show a molecular ion peak for labile compounds, the resulting fragment library is highly characteristic of the molecule's structure. EI is the standard ionization method for gas chromatography (GC-MS).
Anticipated Fragmentation Pathways
The structure of this compound contains several functional groups that exhibit well-characterized fragmentation behaviors.
N-tert-Butoxycarbonyl (Boc) Group Fragmentation
The Boc protecting group is notoriously labile in mass spectrometry. Its fragmentation is often one of the most prominent features in the spectrum.
-
Loss of Isobutylene: The most common pathway involves the loss of a neutral isobutylene molecule (C₄H₈, 56 Da), often through a six-membered ring transition state, leaving behind a carbamic acid which readily decarboxylates.
-
Loss of the tert-Butyl Cation: Cleavage can also generate a stable tert-butyl cation ([C₄H₉]⁺) at m/z 57 , which is often the base peak in EI spectra.[5]
-
Complete Loss of Boc Group: The combined loss of isobutylene and carbon dioxide results in a total mass loss of 100 Da.
-
Loss of a Methyl Radical: A minor pathway, primarily in EI, is the loss of a methyl radical (CH₃, 15 Da) from the tert-butyl group to form a stable cation.[5]
The lability of the Boc group is a critical consideration; using soft ionization conditions or lower fragmentor voltages in ESI can help preserve the molecular ion.[6]
Ethyl Ester Fragmentation
The ethyl ester at the C4 position also provides characteristic fragmentation routes.
-
Loss of Ethoxy Radical: α-cleavage next to the carbonyl can lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da).[7]
-
Loss of Ethylene (McLafferty Rearrangement): If a gamma-hydrogen is available, a rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da).[8]
-
Loss of the Carboethoxy Group: Cleavage can result in the loss of the entire carboethoxy radical (•COOC₂H₅, 73 Da).
Pyrazole Core Fragmentation
The pyrazole ring itself is relatively stable but can undergo characteristic cleavages, especially under EI conditions. Studies on pyrazole derivatives show two predominant fragmentation routes for the core ring structure:[9]
-
Expulsion of Hydrogen Cyanide (HCN): A loss of 27 Da from the ring fragment.
-
Loss of Dinitrogen (N₂): A loss of 28 Da, leading to a cyclopropenyl ion.
These core fragmentations typically occur after the initial loss of the larger, more labile substituents.
Visualizing the Fragmentation Logic
The following diagrams illustrate the primary fragmentation pathways anticipated for the target molecule under both ESI and EI conditions.
Summary of Predicted Fragments
The table below summarizes the key ions expected in the mass spectrum of the target compound.
| Ion Description | Predicted m/z (Da) | Ionization Mode | Fragmentation Pathway |
| Protonated Molecule | 257.1137 | ESI (+) | [M+H]⁺ |
| Molecular Ion | 256.1059 | EI | [M]⁺• |
| Loss of Methyl | 241.0916 | EI | [M - CH₃]⁺ |
| Loss of Ethylene | 228.0821 | EI / ESI | [M - C₂H₄]⁺• or [M+H - C₂H₄]⁺ |
| Loss of Ethoxy Radical | 211.0606 | EI | [M - OC₂H₅]⁺ |
| Loss of Ethanol | 211.0817 | ESI (+) | [M+H - C₂H₅OH]⁺ |
| Loss of Isobutylene | 201.0769 | ESI (+) | [M+H - C₄H₈]⁺ |
| Loss of Isobutylene | 200.0691 | EI | [M - C₄H₈]⁺• |
| Loss of Boc Group | 157.0769 | ESI (+) | [M+H - C₅H₈O₂]⁺ |
| Loss of Boc Group | 156.0691 | EI | [M - C₅H₈O₂]⁺• |
| tert-Butyl Cation | 57.0704 | EI | [C₄H₉]⁺ |
Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. Instrument parameters should be optimized to meet specific performance requirements.
Protocol 1: LC-MS/MS Analysis via ESI
This method is designed to confirm molecular weight and obtain controlled fragmentation data for structural verification.
Causality and Trustworthiness:
-
Methanol/ACN: These solvents are chosen for their high compatibility with reversed-phase chromatography and ESI.
-
Formic Acid: 0.1% formic acid is used as a mobile phase modifier to promote protonation ([M+H]⁺ formation) in positive ESI mode. It is preferred over trifluoroacetic acid (TFA), which can cause excessive in-source fragmentation of the labile Boc group.[6]
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for this moderately polar molecule.
-
MS/MS Collision Energy Ramp: Ramping the collision energy ensures that both low-energy (e.g., loss of isobutylene) and high-energy (e.g., ring cleavage) fragmentations are captured in a single experiment, providing a rich dataset for confirmation.
Protocol 2: GC-MS Analysis via EI
This method is ideal for generating a reproducible fragmentation library for structural confirmation and identification in complex mixtures, assuming the compound is sufficiently volatile and thermally stable.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
-
Scientist's Note: The Boc group may be thermally labile. If degradation is observed (e.g., no molecular ion, excessive fragmentation), derivatization by silylation of the hydroxyl group may be necessary to improve thermal stability.
-
-
GC Conditions:
-
Column: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm, is recommended.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions (EI):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Causality and Trustworthiness:
-
Inlet Temperature: 250°C is a standard starting point, but it may need to be lowered if thermal degradation of the Boc group is significant.
-
Oven Program: The temperature ramp is designed to ensure good chromatographic separation and peak shape without dwelling too long at high temperatures that could degrade the analyte.
-
Source Temperature: A source temperature of 230°C is hot enough to maintain the analyte in the gas phase but helps minimize thermal degradation that can occur at higher temperatures.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages the compound's distinct structural features. A comprehensive analysis relies on the strategic application of both soft (ESI) and hard (EI) ionization techniques. The labile N-Boc group and the ethyl ester moiety provide highly diagnostic fragment ions (m/z 57, loss of 56, 100, and 45 Da), while the pyrazole core offers secondary fragmentation markers. By understanding these predictable pathways and employing the validated protocols within this guide, researchers can confidently confirm the identity, structure, and purity of this important heterocyclic building block, ensuring the integrity of their scientific and drug development endeavors.
References
-
Santos, I., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry. Available at: [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Karaman, R., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]
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Zhuang, T., et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
El-Faham, A., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [Link]
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Harrison, A. G., & Keyes, B. G. (1968). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. Available at: [Link]
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Rapp, U., et al. (1975). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
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Taha, K. K., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
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Walwil, I. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]
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Solubility profile of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
An In-depth Technical Guide to the Solubility Profile of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Preamble: Solubility as the Cornerstone of Developability
In the landscape of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) dictate its path forward. Among these, solubility stands as a critical, often unforgiving, gatekeeper to a molecule's therapeutic potential. An otherwise potent and selective compound can falter due to poor solubility, leading to compromised bioavailability, erratic in vivo exposure, and ultimately, clinical failure. This guide provides a comprehensive, technically-grounded framework for the thorough characterization of the solubility profile of this compound. The methodologies and interpretations presented herein are designed to build a robust data package, enabling informed decisions in lead optimization, pre-formulation, and overall development strategy.
Part 1: Foundational Analysis of the Target Compound
A successful solubility assessment begins not in the laboratory, but with a deep understanding of the molecule's structure and its inherent physicochemical predispositions.
Structural and Physicochemical Predictions
The structure of this compound reveals several key features that will govern its solubility behavior:
-
Pyrazole Core: A heterocyclic aromatic ring that provides a rigid scaffold.
-
Ester Groups (tert-Butyl and Ethyl): These bulky, non-polar ester groups contribute significantly to the molecule's lipophilicity (tendency to dissolve in fats and oils), suggesting an inherent challenge in achieving high aqueous solubility.
-
Hydroxy Group (-OH): As a polar functional group, the hydroxyl moiety can participate in hydrogen bonding with water molecules, which may partially counteract the lipophilicity of the esters.
-
Ionization Potential: The enolic hydroxyl group on the pyrazole ring is weakly acidic. This means that at different pH values, the molecule can exist in either a neutral or an ionized (anionic) state, a transformation that typically has a profound impact on aqueous solubility.
Computational tools provide a valuable first-pass estimation of these properties, guiding the initial experimental design.
Table 1: Predicted Physicochemical Properties and Their Implications
| Parameter | Predicted Value Range | Implication for Experimental Design |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.5 | Indicates a lipophilic nature, predicting low intrinsic solubility in aqueous media. |
| pKa (Acid Dissociation Constant) | 7.5 - 9.0 (for the hydroxy group) | Suggests that solubility will likely increase significantly at pH values above this range (e.g., in the intestinal environment). A full pH-solubility profile is mandatory. |
| Polar Surface Area (PSA) | 75 - 95 Ų | A moderate PSA suggests a balance; the molecule is not excessively polar, reinforcing the need for enabling formulation strategies. |
Part 2: A Tiered Strategy for Solubility Characterization
A robust solubility assessment is not a single experiment but a phased investigation. The following workflow ensures that resources are used efficiently, building from high-throughput screening to in-depth, biorelevant characterization.
Caption: Tiered workflow for comprehensive solubility characterization of an NCE.
Part 3: Rigorous Experimental Methodologies
The integrity of solubility data hinges on the meticulous execution of validated protocols. The following methods represent the gold standard for generating reliable and reproducible results.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is the definitive standard for determining the true thermodynamic solubility of a compound.
-
Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.
-
Methodology:
-
Preparation: Add a pre-weighed excess of solid this compound (e.g., 2-5 mg, ensuring solid remains visible) into 2 mL glass vials.
-
Solvent Addition: Dispense 1.0 mL of the selected solvent (e.g., purified water, 0.1 M phosphate buffer pH 7.4) into each vial.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker/incubator set to a physiologically relevant temperature (e.g., 37°C). Agitate for a minimum of 48 hours.
-
Expertise & Experience Note: A 48-hour incubation is chosen to ensure that even slowly dissolving, crystalline compounds reach true equilibrium. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended for novel scaffolds to validate this duration.
-
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
Sampling and Dilution: Carefully withdraw a specific volume of the clear supernatant. Immediately dilute this aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration into the linear range of the analytical method.
-
Trustworthiness Note: This step is critical. The sample must be taken from the middle of the supernatant, avoiding both the solid pellet at the bottom and the liquid surface, to prevent contamination.
-
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Protocol: pH-Solubility Profile Determination
-
Objective: To map the compound's solubility across the physiological pH range of the gastrointestinal tract.
-
Methodology:
-
Buffer System: Utilize a universal buffer system (e.g., a combination of citrate, phosphate, and borate) or a series of distinct buffers to create solutions at specific pH points (e.g., 1.2, 2.5, 4.5, 6.8, 7.4, 8.0).
-
Execution: Perform the Shake-Flask Method (Protocol 3.1) in parallel for each prepared pH buffer.
-
Data Visualization: Plot the resulting solubility (on a logarithmic scale, in µM or µg/mL) against the corresponding pH value. This graphical representation provides an immediate and clear picture of the compound's ionization behavior and its impact on solubility.
-
Part 4: Data Synthesis and Strategic Implications
The ultimate goal of this exercise is to translate raw data into actionable intelligence for the drug development team.
Table 2: Exemplary Solubility Profile for this compound
| Solvent / Medium | pH | Temperature (°C) | Solubility (µg/mL) | Biopharmaceutical Classification (BCS) Implication |
| Purified Water | ~7.0 | 37 | < 10 | Low Solubility |
| 0.1 M HCl | 1.2 | 37 | < 5 | Low Solubility |
| Phosphate Buffer | 6.8 | 37 | 25 | Low Solubility |
| Phosphate Buffer | 7.4 | 37 | 45 | Low Solubility |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | 60 | Solubility enhancement by bile salts is evident but remains low. |
| Ethanol | N/A | 25 | > 2,000 | High solubility in organic solvents suggests potential for solvent-based formulations. |
| Acetonitrile | N/A | 25 | > 1,500 | High solubility in polar aprotic solvents. |
Interpretation and Forward Strategy
The exemplary data clearly categorizes this compound as a low-solubility compound . According to the Biopharmaceutics Classification System (BCS), this would place it in either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Key Strategic Recommendations:
-
Prioritize Enabling Formulations: Development of a standard oral tablet or capsule is not viable. The project team must immediately investigate advanced formulation technologies.
-
Amorphous Solid Dispersions (ASDs): Given the high solubility in organic solvents, creating an ASD by spray drying or hot-melt extrusion with a suitable polymer (e.g., HPMC-AS, PVP/VA) is a primary strategy. This will stabilize the molecule in a high-energy, amorphous form, enhancing both the rate and extent of dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): If the compound also proves to be highly lipophilic (high LogP), dissolving it in a mixture of oils, surfactants, and co-solvents to create a Self-Emulsifying Drug Delivery System (SEDDS) could be highly effective.
-
Salt Formation: While the pKa is weakly acidic, exploring the formation of highly soluble salts (e.g., sodium or potassium salts) should not be discounted, although their stability and potential for disproportionation must be carefully evaluated.
By undertaking this rigorous, structured approach to solubility profiling, the development team is equipped with the critical data needed to navigate the challenges posed by a low-solubility compound, transforming a potential liability into a manageable and well-defined formulation challenge.
References
- Title: Test No.
- Title: Biopharmaceutics Classification System (BCS)
- Title: A Comprehensive Review of Amorphous Solid Dispersion Systems Source: Journal of Pharmaceutical Sciences URL:https://jpharmsci.org/ (A general link to a leading journal in the field where foundational and review articles on ASD technology are frequently published).
Thermal stability of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
An In-depth Technical Guide to the Thermal Stability of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation development, and overall safety and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of this compound, a complex heterocyclic compound with potential applications in drug discovery. This document will detail the theoretical underpinnings of thermal decomposition for pyrazole derivatives, provide validated experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outline methods for identifying degradation products using high-performance liquid chromatography (HPLC), and discuss the application of kinetic models to predict long-term stability.
Introduction: The Significance of Thermal Stability in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The subject of this guide, this compound, possesses multiple functional groups—a tert-butyl ester, an ethyl ester, and a hydroxyl group—that contribute to its chemical reactivity and potential therapeutic utility. However, these same functional groups can also be susceptible to thermal degradation.
Understanding the thermal stability of this molecule is paramount for several reasons:
-
Shelf-life Prediction: Establishes the recommended storage conditions and expiration dating.
-
Formulation Strategy: Guides the selection of excipients and manufacturing processes (e.g., wet granulation, spray drying) to avoid degradation.
-
Safety Profile: Ensures that no toxic degradation products are formed during storage or administration.
-
Regulatory Compliance: Stability data is a mandatory component of regulatory submissions to agencies such as the FDA and EMA.
This guide will provide the scientific framework and practical methodologies to comprehensively evaluate the thermal stability of this pyrazole derivative.
Theoretical Considerations: Thermal Decomposition of Pyrazole Derivatives
The thermal decomposition of pyrazole derivatives can be complex, with the specific pathway depending on the nature and position of substituents on the pyrazole ring.[2][3] For the target molecule, several potential degradation pathways can be hypothesized based on its structure:
-
Decarboxylation: The ester groups, particularly the tert-butyl ester, can undergo thermal decarboxylation to release isobutylene and carbon dioxide.
-
Hydrolysis: Although primarily a concern in the presence of moisture, elevated temperatures can accelerate the hydrolysis of the ester groups to their corresponding carboxylic acids.
-
Ring Opening: The pyrazole ring itself can undergo thermal fragmentation, although this typically requires higher energy.[2]
-
Oxidation: The presence of the hydroxyl group and the electron-rich pyrazole ring may make the molecule susceptible to oxidation, especially in the presence of air at elevated temperatures.
Computational studies, such as Density Functional Theory (DFT), can be employed to predict the bond dissociation energies and elucidate the most likely initial steps of thermal decomposition.[2]
Experimental Assessment of Thermal Stability
A multi-faceted approach employing several analytical techniques is necessary for a thorough assessment of thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of decomposition and identifying the number of degradation steps.
3.1.1 Causality Behind Experimental Choices in TGA:
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of distinct thermal events.[4] Faster rates can shift the decomposition to higher temperatures.[5]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the inherent thermal stability of the molecule without oxidative effects. A reactive atmosphere (e.g., air) can be used to assess oxidative stability.
-
Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample.
3.1.2 Self-Validating TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: Ambient to 600 °C
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min
-
-
Data Analysis: Record the TGA thermogram (mass vs. temperature) and the derivative thermogram (DTG), which shows the rate of mass loss. The onset temperature of decomposition is determined from the TGA curve, and the peak temperatures from the DTG curve indicate the points of maximum mass loss rate.
3.1.3 Expected TGA Data Presentation:
| Parameter | Expected Value Range |
| Onset of Decomposition (Tonset) | To be determined |
| Temperature of Maximum Mass Loss (Tpeak) | To be determined |
| Mass Loss (%) | To be determined for each step |
| Residual Mass at 600 °C (%) | To be determined |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
3.2.1 Causality Behind Experimental Choices in DSC:
-
Heating Rate: Similar to TGA, a controlled heating rate (e.g., 10 °C/min) is crucial for accurate determination of thermal events.
-
Sample Pan: Hermetically sealed pans are often used for volatile samples or to study processes that involve a change in pressure. Pin-holed pans can be used to allow for the escape of evolved gases.
-
Atmosphere: An inert atmosphere is typically used to prevent oxidative side reactions.
3.2.2 Self-Validating DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared DSC pan and seal it.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: Ambient to a temperature beyond the final decomposition event observed in TGA.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min
-
-
Data Analysis: Record the DSC thermogram (heat flow vs. temperature). Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks indicate decomposition.
3.2.3 Expected DSC Data Presentation:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | To be determined | To be determined | To be determined |
| Decomposition | To be determined | To be determined | To be determined |
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
Forced degradation studies, where the sample is subjected to stress conditions (e.g., heat), are performed to generate degradation products. HPLC is then used to separate and quantify the parent compound and its degradants.
3.3.1 Causality Behind Experimental Choices in HPLC:
-
Column: A C18 column is a common choice for the separation of small organic molecules due to its versatility.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The buffer controls the pH, which can influence the retention of ionizable compounds. A gradient elution is often necessary to separate compounds with a wide range of polarities.[7]
-
Detector: A UV detector is commonly used for aromatic compounds like pyrazoles.[6] A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products.[7]
3.3.2 Self-Validating HPLC Protocol:
-
Forced Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to elevated temperatures (e.g., 80 °C) for a defined period.
-
Also, expose the solid compound to the same temperature.
-
-
HPLC Method Development and Validation:
-
Develop an HPLC method that provides good separation between the parent compound and all degradation products.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).[7]
-
-
Sample Analysis:
-
Inject the stressed samples into the HPLC system.
-
Identify and quantify the degradation products.
-
3.3.3 Expected HPLC Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| Parent Compound | To be determined | To be determined |
| Degradation Product 1 | To be determined | To be determined |
| Degradation Product 2 | To be determined | To be determined |
Kinetic Analysis of Thermal Decomposition
The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetics of the decomposition process. This provides valuable information for predicting the long-term stability of the compound.
Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) for analyzing solid-state reactions.[5] These methods allow for the determination of the activation energy (Ea) of the decomposition process without assuming a specific reaction model.
The activation energy can be used in the Arrhenius equation to predict the rate of decomposition at different temperatures, which is essential for shelf-life estimation.
Safety and Handling
Recommended Safety Precautions: [8]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS) for pyrazole.[9]
Visualizations
Experimental Workflow
Caption: Overall workflow for assessing the thermal stability of the target compound.
Hypothetical Degradation Pathway
Caption: Potential thermal degradation pathways for the target compound.
Conclusion
The systematic evaluation of the thermal stability of this compound is a critical endeavor for its potential development as a pharmaceutical agent. By employing a combination of thermoanalytical techniques (TGA and DSC), chromatographic separation (HPLC), and kinetic analysis, a comprehensive understanding of its degradation profile can be achieved. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any potential drug product derived from this compound. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to conduct these vital studies.
References
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American Chemical Society. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Retrieved from [Link]
-
American Chemical Society. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole doped polymer electrolytes. Retrieved from [Link]
-
National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermographs of PF, PYZ, and PF−PYZ compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester. Retrieved from [Link]
-
ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air. Retrieved from [Link]
-
ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. Retrieved from [Link]
-
ResearchGate. (2016). Kinetic Study of Decomposition of Ibuprofen under Isothermal Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. NIH. Retrieved from [Link]
-
American Chemical Society. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Publications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Retrieved from [Link]
-
ResearchGate. (2018). Chemistry and thermal decomposition of trinitropyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. NIH. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]
-
An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah Journals. Retrieved from [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have propelled it to the forefront of drug discovery, leading to the development of numerous clinically successful therapeutic agents. This technical guide provides a comprehensive exploration of the pyrazole scaffold's pivotal role in medicinal chemistry. We will delve into its fundamental chemical properties, explore diverse synthetic strategies, and meticulously analyze its multifaceted pharmacological applications, including its impact on anticancer, anti-inflammatory, and antimicrobial therapies. Through a detailed examination of structure-activity relationships (SAR), mechanistic insights, and field-proven experimental protocols, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the therapeutic potential of this exceptional heterocyclic system.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
The unique electronic configuration of the pyrazole ring, featuring a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), endows it with distinct physicochemical properties that are highly advantageous for drug design.[1] The N1 nitrogen's lone pair of electrons participates in the aromatic system, while the N2 nitrogen's lone pair is available for hydrogen bonding and coordination, allowing for a diverse range of interactions with biological targets.[1] This inherent duality, coupled with the ring's relative stability and amenability to substitution at multiple positions, makes it an ideal foundation for constructing libraries of diverse and potent bioactive molecules.[2]
Key Physicochemical Characteristics
-
Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical stability. It is generally resistant to oxidation and reduction, a desirable trait for metabolic stability in drug candidates.[3]
-
Acidity and Basicity: Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5. The N-H proton can also be abstracted, demonstrating weak acidity. This amphoteric nature allows for modulation of solubility and salt formation, crucial for pharmaceutical development.[4]
-
Substitution Patterns: The pyrazole ring can be readily functionalized at the N1, C3, C4, and C5 positions, providing a scaffold for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2]
Synthetic Strategies: From Classical to Modern Approaches
The construction of the pyrazole ring is a well-established field in organic synthesis, with a variety of reliable methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Diagram 1: General Pyrazole Scaffold
Caption: The fundamental pyrazole ring with key positions for substitution.
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5] This approach offers a straightforward route to a wide array of substituted pyrazoles.
Diagram 2: Knorr Pyrazole Synthesis Workflow
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative [5]
-
Rationale: This protocol exemplifies a classic and robust method for pyrazole synthesis. The use of an acid catalyst facilitates the cyclization of the intermediate hydrazone, leading to the desired pyrazole product. The choice of substituted acetylacetone and hydrazine allows for the introduction of specific functionalities at the 3, 5, and 1 positions, respectively, which is a key strategy in medicinal chemistry for exploring structure-activity relationships.
-
Step-by-Step Methodology:
-
To a solution of the substituted 1,3-diketone (1.0 mmol) in ethanol (10 mL), add the substituted hydrazine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Modern synthetic chemistry has embraced multicomponent reactions for their efficiency and atom economy. Several MCRs have been developed for the one-pot synthesis of complex pyrazole derivatives from simple starting materials.[6] These reactions are particularly valuable in generating diverse compound libraries for high-throughput screening.
Experimental Protocol: Four-Component Synthesis of Pyrazole-Dimedone Derivatives [7]
-
Rationale: This multicomponent approach is highly efficient, combining four different starting materials in a single step to generate a complex pyrazole derivative. The use of water as a solvent and an amine catalyst makes this a green and environmentally friendly method. This strategy is excellent for rapidly generating a library of compounds for initial biological screening.
-
Step-by-Step Methodology:
-
In a round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol) in water (10 mL).
-
Add diethylamine (Et₂NH) as a catalyst (0.2 mmol).
-
Stir the reaction mixture at ambient temperature for 1-12 hours, monitoring by TLC.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the desired pyrazole-dimedone derivative.
-
Confirm the structure of the product using spectroscopic techniques.
-
The Pharmacological Landscape of Pyrazole Scaffolds
The pyrazole scaffold is a chameleon in the world of medicinal chemistry, capable of interacting with a vast array of biological targets to elicit a wide range of pharmacological effects.[8] This section will explore some of the most significant therapeutic areas where pyrazole-containing drugs have made a substantial impact.
Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
Perhaps the most well-known application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[8] The discovery of Celecoxib (Celebrex®) revolutionized the treatment of inflammatory conditions by providing a non-steroidal anti-inflammatory drug (NSAID) with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[10] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulky sulfonamide group of the drug.[11][12]
Diagram 3: Celecoxib's Mechanism of Action
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of inflammatory prostaglandins.
Anticancer Therapeutics: Targeting Key Signaling Pathways
The pyrazole scaffold has emerged as a powerful tool in the development of targeted anticancer therapies. Numerous pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[13]
Ruxolitinib (Jakafi®) is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[2] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[14]
Mechanism of Action: Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[15] This blockade of the JAK-STAT pathway leads to the inhibition of cytokine-mediated cell signaling, thereby reducing cell proliferation and inflammation.[16]
Diagram 4: Ruxolitinib's Inhibition of the JAK-STAT Pathway
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A Technical Guide to Substituted 3-Hydroxypyrazoles: Synthesis, Properties, and Applications
Foreword
Substituted 3-hydroxypyrazoles represent a cornerstone in modern medicinal and agricultural chemistry. Their versatile scaffold, arising from elegant and often straightforward synthetic routes, has propelled them into the limelight as privileged structures in drug discovery and the development of novel agrochemicals. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, structural nuances, and diverse applications of this important class of heterocyclic compounds. We will delve into the causality behind synthetic choices, the self-validating nature of the described protocols, and the structure-activity relationships that govern their biological efficacy, all grounded in authoritative scientific literature.
The Enduring Allure of the 3-Hydroxypyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[1] The introduction of a hydroxyl group at the C3 position imbues the scaffold with unique chemical properties, most notably the phenomenon of tautomerism.
Tautomerism: A Duality of Character
3-Hydroxypyrazoles exist in a tautomeric equilibrium with their corresponding pyrazolone forms.[2] This equilibrium is influenced by the solvent, pH, and the nature of the substituents on the pyrazole ring.[3] Understanding this duality is paramount, as the dominant tautomeric form can significantly impact the molecule's reactivity, binding interactions with biological targets, and overall physicochemical properties.[2]
Caption: Tautomeric equilibrium of 3-hydroxypyrazoles.
Synthetic Strategies: Crafting the 3-Hydroxypyrazole Scaffold
The synthesis of substituted 3-hydroxypyrazoles can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and operational simplicity.
The Knorr Pyrazole Synthesis: A Classic Revisited
The Knorr synthesis, first reported in 1883, remains a widely utilized and robust method for the preparation of pyrazoles and pyrazolones.[1][4][5][6][7] The reaction involves the condensation of a β-ketoester with a hydrazine derivative, typically under acidic or basic conditions.[4][8]
The choice of a β-ketoester as the 1,3-dicarbonyl component is a deliberate one; the ester functionality provides a reactive site for intramolecular cyclization following the initial formation of a hydrazone at the more reactive ketone carbonyl.[8]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [9]
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equiv.) in ethanol, add phenylhydrazine (1 equiv.).
-
Reaction Conditions: The mixture is heated at reflux for 4 hours.
-
Work-up and Purification: Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product in high yield (typically >90%).
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single pot.[10] Several MCRs have been developed for the synthesis of highly substituted 3-hydroxypyrazoles.[11][12] These reactions often involve the in-situ formation of the necessary reactive intermediates, thereby avoiding lengthy purification steps and increasing overall efficiency.[11][13]
A notable example is the three-component condensation of a β-diketone, an arylglyoxal, and an arylhydrazone, catalyzed by p-toluenesulfonic acid.[12] This method provides access to a diverse range of multifunctionalized pyrazoles with good yields and broad functional group tolerance.[12]
| Component A | Component B | Component C | Catalyst | Product | Yield (%) | Reference |
| Dimedone | Phenylglyoxal | Phenylhydrazone | p-TsOH | 2-Aryl-3-hydroxy-4,4-dimethyl-6-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-5(2H)-one | 85 | [12] |
| 4-Hydroxycoumarin | 4-Chlorophenylglyoxal | 4-Bromophenylhydrazone | p-TsOH | Substituted Pyranopyrazole | 82 | [11] |
Cycloaddition Reactions: Forging the Ring with Precision
[3+2] Cycloaddition reactions provide a regioselective route to substituted pyrazoles.[14][15] These reactions involve the combination of a three-atom component (e.g., a nitrile imine or a diazoalkane) with a two-atom component (e.g., an alkyne or an alkene). A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates offers a direct method for C(sp3)−H functionalization and the formation of new C−C and C−N bonds.[14]
Applications in Drug Discovery and Agrochemicals
The substituted 3-hydroxypyrazole scaffold is a privileged motif in a number of commercialized drugs and agrochemicals.[16] Its ability to engage in various non-covalent interactions, coupled with its favorable pharmacokinetic properties, makes it an attractive starting point for lead optimization campaigns.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[17] The pyrazole core is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[18] The N-H and the adjacent nitrogen atom of the pyrazole ring act as hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP.
A series of 3-amino-1H-pyrazole-based compounds have been developed as inhibitors of the understudied PCTAIRE family of kinases.[18] Structure-activity relationship (SAR) studies revealed that substitution at the N1 and C5 positions of the pyrazole ring is crucial for achieving potency and selectivity.[18]
| Compound | R1-substituent | R5-substituent | Kinase IC50 (nM) | Reference |
| 1 | H | Phenyl | 500 | [18] |
| 2 | Methyl | 4-Chlorophenyl | 150 | [18] |
| 3 | Ethyl | 4-Methoxyphenyl | 80 | [18] |
Herbicides: Disrupting Essential Plant Processes
In the agrochemical sector, substituted 3-hydroxypyrazoles have emerged as potent herbicides.[16][19] A notable example is a class of compounds that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants.[20] Inhibition of HPPD leads to bleaching of the plant tissues and ultimately, death.
A library of fully substituted 3-hydroxypyrazoles has been synthesized and screened for herbicidal activity.[19] The lead compound, 2-[4-(2,4-difluorophenoxy)-1,5-dimethyl-pyrazol-3-yl]oxy-5-fluoropyrimidine, demonstrated excellent efficacy against key weed species.[19]
Caption: A typical workflow for lead discovery and optimization.
Conclusion and Future Perspectives
The substituted 3-hydroxypyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The synthetic methodologies for accessing this core are well-established and continue to evolve, with a growing emphasis on efficiency, sustainability, and diversity-oriented synthesis. Future research in this area will likely focus on the development of novel multicomponent and cycloaddition reactions to access even more complex and diverse chemical space. Furthermore, a deeper understanding of the factors governing the tautomeric equilibrium will enable the design of molecules with fine-tuned properties for specific biological targets. The combination of innovative synthetic chemistry and a thorough understanding of structure-activity relationships will undoubtedly lead to the discovery of new and improved 3-hydroxypyrazole-based molecules that address unmet needs in medicine and agriculture.
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- Pyrazole synthesis. Organic Chemistry Portal.
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc.
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.
- Pyrazol-3-ones, Part 1: Synthesis and Applications.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Flexible Synthesis and Herbicidal Activity of Fully Substituted 3‐Hydroxypyrazoles. Chemistry – A European Journal.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis Online.
- Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
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- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Organic Chemistry Portal.
- Regioisomeric 3‐hydroxypyrazoles 1 and 5‐hydroxypyrazoles 2.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metal
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- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
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- 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
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- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
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- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold due to its metabolic stability and versatile synthetic accessibility. The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, enabling the targeted design of molecules with diverse pharmacological activities. Substituted pyrazoles have demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents, among other therapeutic applications.
This application note provides a comprehensive guide to the synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a key intermediate for the elaboration of more complex molecular architectures. The strategic placement of the tert-butyl ester at the N1 position serves as a versatile protecting group, while the ethyl ester at the C4 position and the hydroxyl group at the C3 position offer handles for further chemical modification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and practical guidance for the successful synthesis and characterization of this valuable building block.
Reaction Mechanism: A Modified Knorr Pyrazole Synthesis
The synthesis of this compound is achieved through a variation of the classic Knorr pyrazole synthesis. This robust and reliable method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] In this specific protocol, diethyl (ethoxymethylene)malonate serves as the electrophilic 1,3-dicarbonyl synthon, while tert-butyl carbazate acts as the binucleophilic hydrazine component.
The reaction proceeds through a well-defined sequence of steps:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of tert-butyl carbazate initiates the reaction by attacking the electron-deficient β-carbon of diethyl (ethoxymethylene)malonate. This is followed by the elimination of an ethoxide leaving group, forming a stable enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the carbazate then undergoes an intramolecular nucleophilic attack on the proximal ester carbonyl group. This cyclization step leads to the formation of the five-membered pyrazole ring.
-
Tautomerization: The resulting intermediate readily tautomerizes to the more thermodynamically stable aromatic 3-hydroxypyrazole form. The regioselectivity of this reaction is generally high, with the initial attack occurring at the β-position of the malonate derivative.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties & Handling Precautions |
| Diethyl (ethoxymethylene)malonate | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | Corrosive, irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| tert-Butyl carbazate | 870-46-2 | C₅H₁₂N₂O₂ | 132.16 | Irritant. Avoid inhalation and contact with skin and eyes. |
| Ethanol (anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid. Store in a cool, dry, well-ventilated area away from ignition sources. |
| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Corrosive, flammable solid. Reacts violently with water. Handle under an inert atmosphere. |
| Hydrochloric acid (1 M) | 7647-01-0 | HCl | 36.46 | Corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE. |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid. Use in a well-ventilated area. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid. Use in a well-ventilated area. |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Hygroscopic. Keep container tightly closed. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature. Stir the mixture until the sodium ethoxide is completely dissolved.
-
Addition of tert-Butyl Carbazate: To the ethanolic sodium ethoxide solution, add tert-butyl carbazate (1.0 equivalent) in one portion. Stir the resulting mixture for 15 minutes at room temperature.
-
Addition of Diethyl (ethoxymethylene)malonate: Slowly add diethyl (ethoxymethylene)malonate (1.0 equivalent) dropwise to the reaction mixture over a period of 30 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid to a pH of ~7.
-
Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Expected Analytical Data
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.5 (s, 1H, pyrazole C5-H), ~4.3 (q, 2H, OCH₂CH₃), ~1.6 (s, 9H, C(CH₃)₃), ~1.3 (t, 3H, OCH₂CH₃). The hydroxyl proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O, ethyl ester), ~160 (C=O, tert-butyl ester), ~155 (C3-OH), ~140 (C5), ~100 (C4), ~85 (C(CH₃)₃), ~60 (OCH₂CH₃), ~28 (C(CH₃)₃), ~14 (OCH₂CH₃). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺, [M+Na]⁺. Calculated for C₁₁H₁₆N₂O₅. |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3200-3400 (br, O-H), ~1720-1750 (C=O, esters), ~1600 (C=C, aromatic). |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction. - Ineffective base. - Wet reagents or solvent. | - Extend the reflux time and monitor by TLC. - Use freshly opened or properly stored sodium ethoxide. - Ensure all glassware is oven-dried and use anhydrous ethanol. |
| Formation of multiple products | - Side reactions due to impurities. - Incorrect stoichiometry. | - Purify starting materials if necessary. - Carefully measure the equivalents of each reagent. |
| Difficulty in purification | - Co-elution of impurities. | - Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The synthesis of this compound presented in this application note provides a reliable and scalable method for accessing a versatile building block for drug discovery and development. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently synthesize this compound in high yield and purity. The provided characterization data and troubleshooting guide will further aid in the successful execution of this synthesis.
References
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
Sources
Laboratory Protocol for the Preparation of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
An Application Note for the Synthesis of a Key Heterocyclic Building Block
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a valuable heterocyclic building block for drug discovery and development. The described methodology is a robust two-part synthesis, commencing with the preparation of the core pyrazole structure, followed by its regioselective N-protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them privileged scaffolds in the design of novel therapeutic agents. The title compound, this compound, incorporates several key functionalities: a Boc-protected nitrogen for subsequent derivatization, a C4-ester for further modification, and a C3-hydroxyl group that can modulate physicochemical properties and engage in hydrogen bonding with biological targets.
The synthetic strategy detailed herein is logical and efficient, proceeding in two distinct stages:
-
Formation of the Pyrazole Core: A classic Knorr-type pyrazole synthesis is employed, involving the condensation and subsequent cyclization of a hydrazine with a tailored β-dicarbonyl equivalent.[1][2]
-
Regioselective N-Protection: The synthesized pyrazole intermediate is protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O), a standard and highly effective method for installing the tert-butoxycarbonyl (Boc) protecting group.[3]
This protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing the user with a deep understanding of the transformation and enabling effective troubleshooting.
Overall Synthetic Scheme
Caption: Two-part synthesis of the target compound.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow of the entire synthetic protocol, from starting materials to the final purified product.
Figure 2: Simplified reaction mechanism for pyrazole formation.
Materials and Reagents: Part A
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (14.2 mL) | 100 | Corrosive |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 22.2 g (25.0 mL) | 150 | Moisture sensitive |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 20.4 g (18.9 mL) | 200 | Corrosive, lachrymator |
| Hydrazine hydrate (~64%) | H₆N₂O | 50.06 | 5.0 g (4.9 mL) | 100 | Toxic, Carcinogen |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Flammable |
| Hexanes | C₆H₁₄ | - | As needed | - | Flammable |
Step-by-Step Protocol: Part A
A1: Preparation of Diethyl 2-(ethoxymethylene)malonate
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Perform this step in a fume hood.
-
Reagent Addition: To the flask, add diethyl malonate (16.0 g, 100 mmol), triethyl orthoformate (22.2 g, 150 mmol), and acetic anhydride (20.4 g, 200 mmol).
-
Reaction: Heat the mixture to a gentle reflux (approx. 140 °C) using a heating mantle. Maintain reflux for 2 hours. The solution will typically turn a light yellow to brown color.
-
Isolation: After 2 hours, allow the flask to cool to room temperature. Remove the low-boiling point byproducts (ethyl acetate, ethanol) by distillation under reduced pressure (rotary evaporator). The crude product, diethyl 2-(ethoxymethylene)malonate, is obtained as an oil and can be used in the next step without further purification.
A2: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude diethyl 2-(ethoxymethylene)malonate from the previous step in 100 mL of absolute ethanol.
-
Hydrazine Addition: While stirring, carefully add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the ethanol solution at room temperature. The addition is exothermic, and a white precipitate may begin to form.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL) and then cold hexanes (2 x 30 mL) to remove soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield pure Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. (Expected yield: 70-85%).
Part B: Synthesis of this compound
This second stage involves the N-protection of the pyrazole ring using Boc anhydride. The N1 nitrogen is more nucleophilic and sterically accessible than the N2 nitrogen, leading to regioselective protection.
Materials and Reagents: Part B
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Intermediate from Part A | C₆H₈N₂O₃ | 156.14 | 7.81 g | 50 | - |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 12.0 g | 55 | - |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 7.6 g (10.5 mL) | 75 | Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | Workup |
| Brine | - | - | 50 mL | - | Workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
Step-by-Step Protocol: Part B
-
Setup: In a 250 mL round-bottom flask, suspend/dissolve the Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (7.81 g, 50 mmol) in 150 mL of dichloromethane (DCM).
-
Base Addition: Add triethylamine (7.6 g, 75 mmol) to the mixture.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (12.0 g, 55 mmol) portion-wise over 10 minutes at room temperature. Stir the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to afford the final product as a white solid. (Expected yield: 80-95%).
Characterization of Final Product
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.62 (s, 9H, C(CH₃)₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 8.15 (s, 1H, pyrazole C5-H), ~10.5 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 14.5, 28.1, 60.5, 85.0, 108.1, 140.2, 147.5, 158.0, 164.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₈N₂O₅ [M+H]⁺: 271.12; found: 271.13.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Part A: Low yield of pyrazole intermediate. | Incomplete formation of the ethoxymethylene intermediate. Insufficient reflux time. | Ensure all reagents are anhydrous for the first step. Increase reflux time to 3-4 hours if needed. |
| Part A: Product is oily or discolored. | Impurities from the first step carried over. Insufficient washing after filtration. | Ensure thorough washing with cold ether/hexanes. If necessary, recrystallize from an ethanol/water mixture. |
| Part B: Incomplete Boc-protection reaction. | Insufficient Boc₂O or base. Deactivated Boc₂O due to moisture. | Add an additional 0.1 eq of Boc₂O and TEA and stir for another hour. Use a fresh bottle of Boc₂O. |
| Part B: Multiple spots on TLC after reaction. | Possible N2-protection or O-acylation. | Purification by column chromatography should separate the desired N1-isomer. O-acylation is unlikely under these conditions but would be hydrolyzed during aqueous workup. |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Handle with extreme care, avoiding inhalation and skin contact. All equipment in contact with hydrazine should be decontaminated with a bleach solution.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in the fume hood.
-
Solvents: Dichloromethane, diethyl ether, and hexanes are volatile and flammable. Ensure there are no ignition sources nearby.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Schiefer, G. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Kravchenko, D. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Synthetic Routes to Polysubstituted Pyrazole Derivatives: A Senior Application Scientist's Guide
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil (Viagra), and the anxiolytic Rimonabant. The continued interest in pyrazole derivatives stems from their diverse pharmacological activities, which encompass anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This guide provides an in-depth exploration of the primary synthetic strategies for accessing polysubstituted pyrazoles, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.
Strategic Approaches to Polysubstituted Pyrazole Synthesis
The construction of the pyrazole core can be broadly categorized into several key strategies, each with its own set of advantages and considerations regarding substrate scope, regioselectivity, and reaction conditions. This guide will delve into the following pivotal methodologies:
-
The Knorr Pyrazole Synthesis and Related Condensations: A classic and enduring method based on the reaction of 1,3-dicarbonyl compounds with hydrazines.
-
Multicomponent Reactions (MCRs): Efficient one-pot processes that combine three or more starting materials to rapidly generate molecular complexity.
-
[3+2] Cycloaddition Reactions: A powerful approach for forming the five-membered ring through the reaction of a three-atom component with a two-atom component.
-
Metal-Catalyzed Syntheses: Modern methods that utilize transition metals to forge new bonds and enable novel disconnections for pyrazole construction.
The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for the preparation of pyrazoles.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2] The choice of reactants and conditions allows for the synthesis of a wide variety of substituted pyrazoles.
Mechanistic Insights
The mechanism of the Knorr synthesis is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[3] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4][5] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Application Notes and Protocol
Protocol 1: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol describes the synthesis of a pyrazolone, a derivative of pyrazole, from ethyl benzoylacetate and hydrazine hydrate.[3]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[3]
-
After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3]
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Yield Data for Knorr Synthesis Variants:
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | High | [3] |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | 50-85 | [4] |
| 4,4-Dimethoxy-2-butanone | tert-Butylhydrazine | 1-tert-Butyl-3,5-dimethylpyrazole | Not specified | [1] |
Multicomponent Reactions: The Power of One-Pot Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering high atom and step economy by combining three or more reactants in a single operation to generate complex molecules.[6][7] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles and their fused derivatives, such as pyranopyrazoles.[7][8]
Mechanistic Insights
The mechanisms of MCRs for pyrazole synthesis are often intricate, involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization.[9] For instance, the synthesis of pyranopyrazoles typically involves the initial formation of a pyrazolone from a β-ketoester and hydrazine, which then participates in a sequence of reactions with an aldehyde and a nitrile.[7][9]
Caption: A plausible mechanistic pathway for the multicomponent synthesis of pyranopyrazoles.
Application Notes and Protocol
Protocol 2: Four-Component Synthesis of a Pyranopyrazole Derivative
This protocol describes a one-pot synthesis of a pyranopyrazole derivative using an aldehyde, ethyl cyanoacetate, an enaminone, and hydrazine dihydrochloride in water.
Materials:
-
Hydrazine dihydrochloride
-
Ammonium acetate (1 g)
-
Enaminone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Benzaldehyde derivative (10 mmol)
-
Water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a suspension of hydrazine dihydrochloride and ammonium acetate (1 g) in water (20 mL), add the enaminone (10 mmol), ethyl cyanoacetate (10 mmol), and the benzaldehyde derivative (10 mmol).
-
Reflux the resulting mixture for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to afford the desired pyranopyrazole.
Substrate Scope for a Three-Component Synthesis of Pyrazole-Thiobarbituric Derivatives: [10]
| Aldehyde (Ar) | Thiobarbituric Acid | Hydrazine | Yield (%) |
| 4-Cl-C6H4 | Thiobarbituric acid | Phenylhydrazine | 92 |
| 4-MeO-C6H4 | Thiobarbituric acid | Phenylhydrazine | 95 |
| 4-NO2-C6H4 | Thiobarbituric acid | Phenylhydrazine | 90 |
[3+2] Cycloaddition Reactions: A Versatile Ring-Forming Strategy
[3+2] cycloaddition reactions are a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles.[11] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrilimines and diazo compounds, while alkynes and alkenes serve as the dipolarophiles.[12]
Mechanistic Insights
The mechanism of [3+2] cycloaddition can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions.[13][14] The regioselectivity of the cycloaddition is a key consideration and is often governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.[15] For example, in the reaction of a hydrazone with a nitroolefin, a stepwise mechanism involving a nucleophilic attack followed by cyclization and elimination is proposed.[13][14]
Caption: Stepwise mechanism for the synthesis of pyrazoles from hydrazones and nitroolefins.
Application Notes and Protocol
Protocol 3: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a trisubstituted pyrazole from an N-arylhydrazone and a nitroolefin.[14]
Materials:
-
N-arylhydrazone (e.g., from an aromatic aldehyde and an arylhydrazine)
-
Nitroolefin
-
Ethylene glycol or Trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive
Procedure:
-
Thermal Conditions: In a suitable reaction vessel, dissolve the N-arylhydrazone and the nitroolefin in ethylene glycol. Heat the mixture under appropriate conditions (e.g., reflux) while monitoring the reaction by TLC.
-
Acid-Assisted Conditions (for electron-deficient hydrazones): Dissolve the N-arylhydrazone and the nitroolefin in trifluoroethanol (TFE). Add a catalytic amount of trifluoroacetic acid (TFA). Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
Work-up: After completion of the reaction, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Yields for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins: [12]
| Hydrazone (Ar-NH-N=CH-R1) | Nitroolefin (R2-CH=CH-NO2) | Yield (%) |
| Ph-NH-N=CH-Ph | Ph-CH=CH-NO2 | 92 |
| 4-Cl-C6H4-NH-N=CH-Ph | Ph-CH=CH-NO2 | 85 |
| Ph-NH-N=CH-Ph | Me-CH=CH-NO2 | 78 |
Metal-Catalyzed Syntheses: Modern and Efficient Approaches
Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. Catalysts based on palladium, copper, and iron have been employed to achieve novel transformations and provide access to polysubstituted pyrazoles that are difficult to synthesize by traditional methods.[13][16]
Mechanistic Insights
The mechanisms of metal-catalyzed pyrazole syntheses often involve a series of fundamental organometallic steps, such as oxidative addition, reductive elimination, and migratory insertion. For example, a palladium-catalyzed synthesis of N-arylpyrazoles from aryl triflates involves oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the pyrazole and subsequent C-N bond-forming reductive elimination.[13][17]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. rsc.org [rsc.org]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Introduction: A Privileged Scaffold in Modern Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery.[1] Within this important class of heterocycles, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate emerges as a highly functionalized and strategically designed intermediate. The presence of a Boc-protecting group on one nitrogen atom, an ethyl ester at the 4-position, and a reactive hydroxyl group at the 3-position makes this molecule a versatile platform for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a synthetic intermediate's properties is fundamental to its effective application. Below is a summary of the known characteristics of this compound.
| Property | Value | Source |
| CAS Number | 178424-17-4 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | BLDpharm[4] |
| Molecular Weight | 256.26 g/mol | BLDpharm[4] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Storage | 2-8°C, Sealed in dry conditions | BLDpharm[4] |
| ¹H NMR (400MHz, DMSO-d₆) | δ 11.61 (s, 1H), 8.40 (s, 1H), 4.20 (q, J=7.1Hz, 2H), 1.56 (s, 9H), 1.25 (t, J=7.1Hz, 3H) | Google Patents[5] |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound is efficiently achieved through a two-step process commencing from commercially available starting materials. The following protocol is adapted from established procedures.[5]
Part 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
This initial step involves the cyclization of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate to form the core pyrazole ring.
Protocol:
-
Cool the solution of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate from the previous step to 40°C.
-
Add triethylamine (TEA) (0.05 eq).
-
Prepare a solution of Boc anhydride (1.05 eq) in ethanol (1 volume) and add it to the reactor over 35 minutes.
-
Stir the mixture for 4 hours at 40°C to complete the reaction.
-
Initiate crystallization by adding water (5 volumes) over 15 minutes.
-
Cool the resulting mixture to 20°C and age the crystals for 1 hour.
-
Filter the solid and wash with a mixture of ethanol (2 volumes) and water (1 volume).
-
Dry the solid under vacuum to yield this compound as a colorless crystalline solid. [5] Expert Insight: The Boc protection is a standard procedure for masking the reactivity of the N-H group on the pyrazole ring. The use of a catalytic amount of triethylamine facilitates the reaction. The crystallization upon addition of water is an effective purification method, leveraging the product's lower solubility in the ethanol/water mixture compared to the starting materials and byproducts.
Application as a Synthetic Intermediate: The Mitsunobu Reaction
The strategic placement of the hydroxyl group at the 3-position makes this intermediate particularly amenable to O-alkylation reactions. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the introduction of a wide range of substituents under mild conditions. This is exemplified in its use for the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [5]
Protocol for O-Alkylation via Mitsunobu Reaction:
-
Charge a reaction vessel with toluene (10 volumes).
-
Add the alcohol substrate (e.g., 2-[1-(trifluoromethyl)cyclopropyl]ethanol, 1.0 eq) and this compound (1.0 eq).
-
Stir the mixture and add triphenylphosphine (1.15 eq).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) in toluene, maintaining the internal temperature below 25°C.
-
Stir the reaction mixture at ambient temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the workup typically involves an aqueous wash to remove triphenylphosphine oxide and other water-soluble byproducts, followed by purification by column chromatography.
Expert Insight and Troubleshooting:
-
Causality of Reagent Choice: The Mitsunobu reaction relies on the in-situ formation of a phosphonium salt from the reaction of triphenylphosphine and an azodicarboxylate (like DIAD). This activates the alcohol, making it susceptible to nucleophilic attack by the hydroxyl group of the pyrazole. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the example of 2-[1-(trifluoromethyl)cyclopropyl]ethanol.
-
Self-Validation and Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting materials (the pyrazole and the alcohol) and the product will have different polarities and thus different Rf values. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
-
Troubleshooting: A common issue in Mitsunobu reactions is the formation of byproducts. The triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification. Careful control of the reaction temperature during the addition of DIAD is crucial to minimize side reactions. If the reaction is sluggish, gentle heating may be applied, but this can also lead to increased byproduct formation. A researcher on ResearchGate noted difficulties with this specific reaction, suggesting that steric hindrance could be a factor. [6]In such cases, exploring alternative solvents or longer reaction times may be beneficial.
Future Directions and Broader Applications
While the Mitsunobu reaction is a well-documented application, the reactivity of this compound is not limited to this transformation. The hydroxyl group can also be a handle for other functionalizations, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding esters, which can be valuable for further modifications or as prodrugs.
-
Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonate esters, which are excellent leaving groups for nucleophilic substitution reactions.
-
Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions, freeing the N1 position for further alkylation or arylation, allowing for the synthesis of a diverse library of pyrazole derivatives.
The ethyl ester at the 4-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the synthetic utility of this versatile intermediate.
Conclusion
This compound is a strategically designed and highly valuable synthetic intermediate. Its straightforward two-step synthesis and the presence of three distinct functional groups provide a versatile platform for the construction of complex, biologically active molecules. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the pace of discovery in drug development and beyond.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
- Google Patents. (2021). CN109803962B - Modulators of cystic fibrosis transmembrane conductance regulatory proteins, and pharmaceutical compositions.
-
ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Manipulation of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Pyrazole Scaffold
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups: a Boc-protected nitrogen (N1), a phenolic hydroxyl group at C3, and an ethyl ester at C4. This arrangement allows for selective and sequential modifications, making it an ideal scaffold for the construction of diverse compound libraries targeting a wide range of biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] The metabolic stability of the pyrazole nucleus further enhances its appeal as a core structural motif in drug design.[2]
This guide provides detailed application notes and protocols for the chemical manipulation of this versatile scaffold. The methodologies described herein are based on established chemical principles and aim to provide a framework for the rational design and synthesis of novel pyrazole-based compounds. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
Core Reactivity and Strategic Considerations
The reactivity of this compound can be strategically controlled by exploiting the differential reactivity of its functional groups. The general order of reactivity and potential transformations are outlined below.
Caption: Key reactive sites and potential transformations of the pyrazole scaffold.
Part 1: Reactions at the C3-Hydroxyl Group
The phenolic hydroxyl group at the C3 position is a versatile handle for introducing a variety of substituents through O-alkylation and O-acylation reactions.
O-Alkylation: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a reliable method for the O-alkylation of the C3-hydroxyl group. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent nucleophilic attack.
Expertise & Experience: A moderately strong base such as potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate, particularly with less reactive alkylating agents.[3]
Protocol 1: General Procedure for O-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Solvent | Role | Key Considerations |
| Potassium Carbonate | Base | A milder base compared to hydroxides, minimizing ester hydrolysis. |
| DMF | Solvent | Aprotic polar solvent that enhances the nucleophilicity of the phenoxide. |
| Alkyl Halide | Electrophile | Reactivity order: I > Br > Cl. Use reactive halides for efficient conversion. |
A Note on the Mitsunobu Reaction: A Case of Steric Hindrance
The Mitsunobu reaction is a powerful tool for the dehydration and coupling of an alcohol and a pronucleophile. However, its success is highly dependent on the steric environment of the reacting partners. There have been documented unsuccessful attempts to perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol.[4]
Analysis of a Failed Reaction: Several procedures were attempted, including varying the order of addition of reagents and the reaction temperature, all without success.[4] The likely cause of failure is the significant steric hindrance around the C3-hydroxyl group, posed by the bulky tert-butyl group at the N1 position and the ethyl carboxylate at the C4 position. This steric congestion likely prevents the formation of the key oxyphosphonium intermediate.
Caption: Postulated steric hindrance preventing the Mitsunobu reaction.
This example serves as a critical reminder to consider the steric environment of the substrate when planning a synthesis. For such sterically encumbered systems, the Williamson ether synthesis, which is less sensitive to steric bulk around the nucleophile, is the preferred method.
O-Acylation: Formation of Ester Derivatives
The C3-hydroxyl group can be readily acylated to form the corresponding esters. This transformation is typically carried out using an acyl chloride or anhydride in the presence of a base.
Expertise & Experience: A non-nucleophilic base such as triethylamine or pyridine is ideal for this transformation, as it scavenges the HCl or carboxylic acid byproduct without competing in the acylation. The reaction is generally fast and can be performed at room temperature.
Protocol 2: General Procedure for O-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or THF (0.1-0.2 M). Add triethylamine (1.5-2.0 eq.).
-
Addition of Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1-1.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 2: Modifications at the C4-Ethyl Ester
The ethyl ester at the C4 position provides a gateway to further functionalization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Saponification: Hydrolysis to the Carboxylic Acid
The ethyl ester can be selectively hydrolyzed under basic conditions. Careful control of the reaction conditions is necessary to avoid cleavage of the Boc protecting group.
Expertise & Experience: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and effective reagent system for the saponification of esters.[5] The reaction is typically performed at room temperature to minimize side reactions. Monitoring the reaction progress is crucial to prevent over-reaction.
Protocol 3: Selective Hydrolysis of the Ethyl Ester
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq.) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid, which can often be used in the next step without further purification.
Amide Bond Formation: Coupling with Amines
The resulting carboxylic acid can be coupled with a variety of primary and secondary amines to generate a diverse library of amides. A wide range of coupling reagents are available for this transformation.
Expertise & Experience: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly effective.[1] These reagents generate a highly activated ester in situ, which then reacts with the amine.
Protocol 4: Amide Coupling Reaction
-
Reaction Setup: To a solution of the carboxylic acid from Protocol 3 (1.0 eq.) in anhydrous DMF or DCM (0.1 M), add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq.) and continue stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Caption: Workflow for the conversion of the C4-ethyl ester to an amide.
Part 3: N1-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group that can be removed under acidic conditions to reveal the N-H pyrazole. This free N-H can then be subjected to further functionalization, such as N-alkylation or N-arylation.
Expertise & Experience: Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for Boc deprotection.[4] The reaction is typically fast and clean. An alternative is using HCl in a solvent like dioxane or methanol. The choice of acid and solvent can be tailored to the stability of other functional groups in the molecule. For substrates with acid-sensitive groups, milder deprotection conditions might be necessary. A novel method using NaBH4 in ethanol has been reported for the selective N-Boc deprotection of pyrazoles, which could be advantageous if other acid-labile groups are present.
Protocol 5: N-Boc Deprotection with TFA
-
Reaction Setup: Dissolve the Boc-protected pyrazole (1.0 eq.) in DCM (0.1-0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq., often a 20-50% v/v solution in DCM) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA.
-
Purification: The resulting TFA salt can often be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free N-H pyrazole. Further purification can be achieved by chromatography or recrystallization if necessary.
| Reagent | Role | Key Considerations |
| TFA | Acid | Strong acid that efficiently cleaves the Boc group. |
| DCM | Solvent | Common solvent for Boc deprotection, dissolves most organic compounds. |
Conclusion
The this compound scaffold offers a wealth of opportunities for the synthesis of novel and diverse molecular architectures. By understanding the differential reactivity of its functional groups, researchers can strategically plan and execute a wide range of chemical transformations. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable building block in the pursuit of new therapeutic agents. It is always recommended to perform small-scale test reactions to optimize conditions for specific substrates and transformations.
References
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Arbačiauskienė, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]
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Jain, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
-
Giannakou, I. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. [Link]
-
Bremner, J. B., et al. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(1), 12-35. [Link]
-
Pramanik, A., et al. (2023). Efficient Synthesis of Fully Substituted and Diversely Functionalized Pyrazoles through p-TSA Catalyzed One-Pot Condensation of Cyclic β-Diketones, Arylglyoxals and Arylhydrazones. European Journal of Organic Chemistry. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Gommaa, M. S. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4933. [Link]
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Abdel-Wahab, B. F., et al. (2011). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
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Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. ChemInform, 45(32). [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Process for the preparation of pyrazole-4-carboxamides. (2016). EP2980078A1.
-
Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. (2017). Synlett. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Karaelmas Fen ve Mühendislik Dergisi. [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2022). Molbank. [Link]
-
Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. (2012). Organic Syntheses. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances. [Link]
-
CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2020). EP3650443A1. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023). Current issues in pharmacy and medicine: science and practice. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2015). Organic Syntheses. [Link]
-
Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. [Link]
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- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Evaluation of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate: A Putative L-Type Amino Acid Transporter 1 (LAT1) Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] This guide focuses on a specific pyrazole compound, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate . While direct biological data for this molecule is emerging, its structural similarity to known inhibitors of the L-type amino acid transporter 1 (LAT1), such as JPH203, suggests a compelling hypothesis: this compound may exert its biological effects through the inhibition of LAT1.
LAT1, also known as SLC7A5, is a sodium-independent transporter for large neutral amino acids (e.g., leucine, phenylalanine, and tryptophan).[3] It is overexpressed in a wide variety of human cancers and plays a pivotal role in supplying essential amino acids necessary for rapid tumor growth, proliferation, and signaling through pathways like mTOR.[3][4] Consequently, LAT1 has emerged as a high-value target for cancer therapy.[5][6]
These application notes provide a comprehensive suite of in vitro protocols designed to rigorously test the hypothesis that this compound acts as a LAT1 inhibitor. The assays described will enable researchers to characterize its potency, selectivity, and downstream cellular effects, providing a solid foundation for further drug development efforts.
Section 1: Foundational Analysis - Confirming the Target's Presence
Before assessing inhibitory activity, it is imperative to confirm the expression of LAT1 in the chosen cellular models. Cancer cell lines with well-documented high LAT1 expression, such as A549 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), or HT-29 (colon cancer), are recommended starting points.[7][8]
Protocol: Western Blotting for LAT1 (SLC7A5) and CD98 (SLC3A2) Expression
Rationale: LAT1 forms a functional heterodimer with the heavy chain CD98 (4F2hc) via a disulfide bond, which is crucial for its localization to the plasma membrane.[9] Therefore, assessing the expression of both subunits provides a more complete picture of the functional transporter's presence.
Step-by-Step Protocol:
-
Cell Lysis:
-
Culture selected cancer cells to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (20-30 µg per lane is typical).
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LAT1 (SLC7A5) and CD98 (SLC3A2) overnight at 4°C. (Use validated antibodies from a reputable source).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Section 2: Quantifying Target Engagement - In Vitro Inhibition Assays
The hallmark of a LAT1 inhibitor is its ability to block the uptake of large neutral amino acids. This can be directly measured using a competitive radiolabeled amino acid uptake assay.
Protocol: [¹⁴C]-L-Leucine Uptake Inhibition Assay
Rationale: This assay directly measures the function of LAT1 by quantifying the uptake of a radiolabeled substrate, L-leucine. A reduction in [¹⁴C]-L-leucine uptake in the presence of the test compound indicates inhibition of LAT1.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed LAT1-positive cells in a 24- or 48-well plate and grow to 90-100% confluency.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).[10]
-
Prepare a radiolabeled uptake solution containing [¹⁴C]-L-leucine (final concentration of 1-5 µM) in uptake buffer.
-
-
Inhibition Assay:
-
Wash the cells twice with warm (37°C) uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.[10] Include a known LAT1 inhibitor like JPH203 or BCH as a positive control.
-
Initiate the uptake by adding the [¹⁴C]-L-leucine uptake solution.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding 0.1 M NaOH or a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
In parallel wells, determine the protein concentration to normalize the radioactivity counts.
-
Data Analysis for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of the inhibitor.
| Parameter | Description |
| Test Compound Concentrations | A range of concentrations, typically in a logarithmic series. |
| [¹⁴C]-L-Leucine Uptake | Measured in counts per minute (CPM) per mg of protein. |
| % Inhibition | Calculated as: (1 - (Uptake_compound / Uptake_vehicle)) * 100 |
| IC₅₀ | The concentration of the compound that inhibits 50% of the LAT1-mediated uptake. |
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Section 3: Assessing Downstream Cellular Consequences
Inhibition of LAT1 is expected to induce a cascade of downstream cellular effects due to amino acid deprivation. The following assays will help to elucidate the phenotypic consequences of treating cancer cells with this compound.
Protocol: Cell Proliferation Assay (e.g., BrdU or MTT Assay)
Rationale: As LAT1 provides essential amino acids for protein synthesis and cell growth, its inhibition is expected to suppress cancer cell proliferation.[3][4]
Step-by-Step Protocol (BrdU Assay Example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[11]
-
-
Detection:
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate and measure the absorbance using a microplate reader.
-
Protocol: Western Blot for mTOR Pathway Inhibition
Rationale: Leucine, a primary substrate of LAT1, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4] Inhibition of LAT1 should lead to a decrease in mTORC1 activity, which can be monitored by the phosphorylation status of its downstream targets.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat LAT1-positive cells with the test compound at concentrations around its IC₅₀ for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells and quantify the protein as described in Section 1.1.
-
-
Immunoblotting:
-
Perform Western blotting as described in Section 1.1.
-
Probe membranes with primary antibodies against:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
-
-
Analysis:
-
Quantify the band intensities and express the results as a ratio of phosphorylated to total protein. A decrease in this ratio indicates inhibition of the mTOR pathway.
-
Visualizing the Mechanism and Workflow
Diagram 1: Proposed Mechanism of Action
Caption: Proposed inhibitory mechanism of the test compound on LAT1-mediated leucine uptake and downstream signaling.
Diagram 2: Experimental Workflow
Caption: A structured workflow for the in vitro characterization of the putative LAT1 inhibitor.
References
-
ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? Retrieved from [Link]
-
Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2228. Retrieved from [Link]
-
MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Acta Crystallographica Section E. (2011). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Otsuki, H., et al. (2021). LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. Cancer Science, 112(11), 4665-4677. Retrieved from [Link]
-
Puris, E., et al. (2020). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Pharmaceutics, 12(10), 940. Retrieved from [Link]
-
Kim, C. S., et al. (2008). l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Letters, 267(2), 231-238. Retrieved from [Link]
-
Singh, N., & Ecker, G. F. (2018). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. International Journal of Molecular Sciences, 19(12), 3949. Retrieved from [Link]
-
Scalise, M., et al. (2021). Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Singh, N., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 19(12), 4026. Retrieved from [Link]
-
ResearchGate. (2023). In silico Screening of Large Neutral Amino Acid Transporter-1 (LAT-1) To Find Novel Inhibitor. Retrieved from [Link]
-
ResearchGate. (2020). First-in-human phase I study of JPH203, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
-
Liu, Y., et al. (2022). Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. Cell Death & Disease, 13(1), 6. Retrieved from [Link]
-
PubMed. (2025). Targeting LAT1 with JPH203 to reduce TNBC proliferation and reshape suppressive immune microenvironment by blocking essential amino acid uptake. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are SLC7A5 inhibitors and how do they work?. Retrieved from [Link]
-
ScienceDirect. (2025). Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Retrieved from [Link]
-
MDPI. (2023). The Selective LAT1 Inhibitor JPH203 Enhances Mitochondrial Metabolism and Content in Insulin-Sensitive and Insulin-Resistant C2C12 Myotubes. Retrieved from [Link]
-
bioRxiv. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. Retrieved from [Link]
-
MDPI. (2020). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Retrieved from [Link]
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- 4. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 11. Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate in Advanced Materials
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate in material science. This guide offers detailed protocols and scientific rationale for the application of this versatile heterocyclic compound in the synthesis of functional polymers and as a precursor for metal-organic framework (MOF) linkers.
Introduction: Unlocking the Potential of a Multifunctional Pyrazole Derivative
This compound is a highly functionalized pyrazole derivative possessing a unique combination of reactive groups: a hydroxyl group, an ethyl ester, and a tert-butyl ester. This distinct architecture makes it a valuable precursor for the synthesis of advanced materials. The pyrazole core itself is a five-membered heterocyclic ring with two adjacent nitrogen atoms, a scaffold that has been extensively explored in coordination chemistry and polymer science due to its structural versatility.[1]
The strategic placement of the hydroxyl and carboxylate functionalities allows for its use as a monomer in polymerization reactions or as a ligand for the construction of sophisticated supramolecular structures like metal-organic frameworks (MOFs).[1][2] The tert-butyl ester group serves as a convenient protecting group, which can be selectively removed under specific conditions to reveal a carboxylic acid moiety for further functionalization or coordination.
This document outlines two primary applications for this compound in material science: as a functional monomer for the synthesis of specialty polymers and as a precursor to a linker for the generation of novel MOFs.
Application I: Functional Polymer Synthesis
The presence of the hydroxyl group on the pyrazole ring allows this compound to act as a functional monomer in condensation polymerization. The resulting polymers would feature the pyrazole heterocycle as a repeating unit, potentially imparting unique thermal, optical, or coordination properties to the material.
Rationale for Polymer Synthesis
The incorporation of pyrazole moieties into a polymer backbone can introduce several desirable characteristics:
-
Thermal Stability: The aromatic nature of the pyrazole ring can enhance the thermal stability of the resulting polymer.
-
Coordinating Sites: The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties.
-
Hydrogen Bonding: The N-H group of the pyrazole ring (after potential tautomerization of the hydroxyl group) can participate in hydrogen bonding, influencing the polymer's morphology and mechanical properties.
Proposed Polymerization Workflow
The following workflow outlines a general approach for the synthesis of a polyester incorporating the pyrazole derivative.
Figure 1: General workflow for the synthesis of a pyrazole-containing polyester.
Detailed Protocol: Synthesis of a Pyrazole-Containing Polyester
This protocol describes a laboratory-scale synthesis of a polyester via solution polycondensation.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel is dried in an oven and cooled under a stream of inert gas.
-
Monomer Dissolution: In the flask, dissolve this compound (1 equivalent) in anhydrous DMAc. Add anhydrous pyridine (2.2 equivalents) to the solution to act as an acid scavenger.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacyl Chloride: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the cooled monomer solution over 30 minutes with vigorous stirring.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80°C. Maintain the reaction at this temperature for 24 hours under an inert atmosphere.
-
Polymer Precipitation: Cool the viscous polymer solution to room temperature and pour it slowly into a beaker containing methanol (a non-solvent) with constant stirring. The polyester will precipitate as a solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester linkages and the presence of the pyrazole ring. | Appearance of a strong C=O stretching band for the newly formed ester, and disappearance of the O-H stretching band from the pyrazole monomer. Characteristic peaks for the pyrazole ring should be present. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the protons and carbons of both the pyrazole monomer and the diacyl chloride, with chemical shifts indicating their incorporation into the polymer chain. |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A TGA curve showing the decomposition temperature of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. | A DSC thermogram showing thermal transitions of the polymer. |
Application II: Precursor for Metal-Organic Framework (MOF) Linkers
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[3] Pyrazole-dicarboxylate ligands are known to form stable MOFs with interesting properties for gas storage and catalysis.[1][2] this compound can be converted into a dicarboxylic acid linker suitable for MOF synthesis.
Rationale for MOF Synthesis
The pyrazole-dicarboxylate linker derived from the title compound offers several advantages for MOF design:
-
Rigidity and Defined Geometry: The pyrazole ring provides a rigid and well-defined coordination geometry, which is crucial for the formation of crystalline and porous frameworks.
-
Tunable Functionality: The N-H group of the pyrazole ring can be further functionalized post-synthetically, allowing for the tuning of the MOF's properties.
-
Potential for High Porosity: The dicarboxylate functionality allows for the formation of extended networks with potentially high surface areas and pore volumes.
Linker Synthesis and MOF Formation Workflow
The synthesis of a MOF using this precursor involves a two-step process: deprotection of the ester groups to form the dicarboxylic acid linker, followed by the solvothermal reaction with a metal salt.
Figure 2: Workflow for the synthesis of a pyrazole-based MOF.
Detailed Protocol: Synthesis of 3-Hydroxy-1H-pyrazole-1,4-dicarboxylic acid Linker
This protocol describes the hydrolysis of the ester groups to yield the dicarboxylic acid linker. The tert-butyl ester can be selectively cleaved under acidic conditions, while the ethyl ester is more susceptible to basic hydrolysis. A one-pot basic hydrolysis is proposed here for simplicity.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add an excess of LiOH (e.g., 5 equivalents) to the solution and stir at room temperature for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate of the dicarboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 3-Hydroxy-1H-pyrazole-1,4-dicarboxylic acid. The product can be further purified by recrystallization if necessary.
Detailed Protocol: Solvothermal Synthesis of a Pyrazole-Based MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF.
Materials:
-
3-Hydroxy-1H-pyrazole-1,4-dicarboxylic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reactant Mixture: In a 20 mL scintillation vial, combine the 3-Hydroxy-1H-pyrazole-1,4-dicarboxylic acid linker (1 equivalent) and Zn(NO₃)₂·6H₂O (1.5 equivalents).
-
Solvent Addition: Add a mixture of DMF and ethanol (1:1 v/v, 10 mL).
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120°C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Colorless crystals of the MOF should be formed. Decant the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, immerse the crystals in a solvent with a lower boiling point (e.g., chloroform) for 24 hours, then decant the solvent and dry the MOF under vacuum at 150°C for 12 hours.
Characterization of the MOF
The synthesized MOF should be characterized to confirm its crystallinity, structure, thermal stability, and porosity.
| Technique | Purpose | Expected Observations |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, which can be compared to a simulated pattern if the crystal structure is solved. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework collapses. | A TGA curve showing initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the surface area (BET), pore volume, and pore size distribution of the MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. |
| Single-Crystal X-ray Diffraction (if suitable crystals are obtained) | To determine the precise three-dimensional structure of the MOF. | The detailed crystal structure, including bond lengths, bond angles, and the connectivity of the metal nodes and organic linkers. |
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals mentioned in these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals.
Conclusion
This compound is a promising and versatile building block for the development of novel functional materials. Its unique combination of reactive groups allows for its application as a functional monomer in the synthesis of specialty polymers and as a precursor for the creation of pyrazole-based metal-organic frameworks. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the full potential of this intriguing molecule in the field of material science.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications. Available at: [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing). Available at: [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. Available at: [Link]
-
Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. ACS Publications. Available at: [Link]
-
Direct polymerization of functional monomers. Matyjaszewski Polymer Group. Available at: [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation. mocedes.org. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a cyclocondensation reaction, a variant of the classic Knorr pyrazole synthesis. This involves the reaction of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl compound. In this specific case, the likely precursors are tert-butyl hydrazine and a diethyl 2-oxosuccinate derivative, which first form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, driven by a base, to form the desired pyrazole ring system. The choice of reaction conditions, particularly the base and solvent, is critical for achieving a high yield and purity.
Reaction Mechanism Overview
The reaction is believed to proceed through the following key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of tert-butyl hydrazine attacks one of the carbonyl groups of the diethyl 2-oxosuccinate derivative to form a hydrazone intermediate.
-
Enolate Formation: A base abstracts an acidic proton from the α-carbon of the remaining ester group, forming an enolate.
-
Intramolecular Cyclization (Dieckmann-type Condensation): The enolate attacks the carbon of the imine group in the hydrazone, leading to the formation of a five-membered ring.
-
Tautomerization: The resulting intermediate tautomerizes to the more stable 3-hydroxy-1H-pyrazole aromatic system.
Caption: Generalized reaction pathway for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Hydrazone Formation:
-
Reasoning: The initial condensation to form the hydrazone is a crucial equilibrium step. Insufficient reaction time or inadequate removal of water can limit the formation of this key intermediate.
-
Solution:
-
Azeotropic Water Removal: If your solvent allows (e.g., toluene), use a Dean-Stark apparatus to drive the equilibrium towards the hydrazone.
-
Drying Agents: The use of magnesium sulfate as a drying agent in aprotic solvents like methanol can also be effective.
-
Reaction Time: Ensure the initial condensation step is allowed to proceed to completion. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting carbonyl compound.
-
-
-
Inefficient Cyclization:
-
Reasoning: The base-mediated intramolecular cyclization is the ring-forming step. The choice and strength of the base are critical. A base that is too weak may not sufficiently deprotonate the α-carbon to form the enolate, while a base that is too strong could lead to side reactions like ester hydrolysis.
-
Solution:
-
Base Selection: Sodium ethoxide in ethanol is a commonly used and effective base for this type of Dieckmann-like condensation. If you are using a weaker base like triethylamine, consider switching to a stronger alkoxide base.
-
Temperature Control: The cyclization may require heating. However, excessive heat can promote side reactions. An optimal temperature is typically the reflux temperature of the alcohol solvent used.
-
-
-
Side Reactions:
-
Reasoning: Several side reactions can compete with the desired cyclization, reducing the yield. These include intermolecular condensation, decomposition of the starting materials or intermediates, and hydrolysis of the ester groups.
-
Solution:
-
Control of Stoichiometry: Ensure accurate stoichiometry of your reactants. An excess of the hydrazine or dicarbonyl compound can lead to the formation of byproducts.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine and other sensitive reagents.
-
-
Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the potential side products?
Answer:
The formation of multiple products is a common challenge. Here are some likely side products and strategies for their minimization and removal:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. See the solutions for low yield to address this.
-
Hydrazone Isomers: If the starting dicarbonyl is unsymmetrical, the initial hydrazone formation can lead to regioisomers, which may or may not cyclize to the desired product.
-
Products of Intermolecular Reactions: Instead of intramolecular cyclization, the enolate can react with another molecule of the hydrazone intermediate, leading to dimers or oligomers. This is more likely at higher concentrations.
-
Mitigation: Use of high-dilution conditions can favor the intramolecular reaction.
-
-
Hydrolyzed Products: If water is present, especially with a strong base, the ethyl ester or even the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. These polar impurities can complicate purification.
-
Mitigation: Use anhydrous solvents and reagents.
-
Purification: Acidic impurities can often be removed by a mild aqueous basic wash during workup.
-
-
Tautomers: The final product exists in tautomeric forms (3-hydroxy and 3-oxo). While this is an inherent property of the molecule, different tautomers might appear as distinct spots on TLC under certain conditions.
Purification Strategy:
The target molecule is moderately polar. Column chromatography on silica gel is a common purification method.
| Eluent System | Separation Characteristics |
| Hexane/Ethyl Acetate | A good starting point for separating the desired product from less polar impurities. |
| Dichloromethane/Methanol | Useful for more polar impurities. A small percentage of methanol (1-5%) is often sufficient. |
For very polar impurities or compounds that are sensitive to silica gel, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective alternative.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should also be explored if the product is a solid.
Question 3: The reaction seems to stall and does not go to completion. What could be the issue?
Answer:
A stalled reaction can be frustrating. Consider the following possibilities:
-
Insufficiently Strong Base: As mentioned, the base must be strong enough to generate the enolate for the cyclization to occur. If using a weak base, the equilibrium may not favor the enolate.
-
Solution: Switch to a stronger base like sodium ethoxide or potassium tert-butoxide.
-
-
Reagent Purity: Impurities in the starting materials can inhibit the reaction.
-
Solution: Ensure the purity of your tert-butyl hydrazine and diethyl 2-oxosuccinate derivative. tert-Butyl hydrazine hydrochloride is often used, and it's crucial to neutralize it properly in situ or before the reaction.
-
-
Solvent Effects: The solvent plays a role in the solubility of the reactants and intermediates, as well as in stabilizing the transition states.
-
Solution: Protic solvents like ethanol are often used with alkoxide bases. Aprotic polar solvents like THF or DMF can also be effective, but the choice of base must be compatible.
-
Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl hydrazine hydrochloride and a diethyl 2-oxosuccinate derivative in anhydrous ethanol under an inert atmosphere.
Step 2: Base Addition Slowly add a freshly prepared solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
Step 3: Reaction Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
Step 4: Workup After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the ethanol under reduced pressure.
Step 5: Extraction Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.
Step 6: Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Frequently Asked Questions (FAQs)
Q: Can I use a different hydrazine source? A: Yes, but the N-substituent on the hydrazine will be incorporated into the final product. Using a different alkyl or aryl hydrazine will result in a different N-substituted pyrazole. The reactivity of the hydrazine may also vary, potentially requiring adjustments to the reaction conditions.
Q: Is the 3-hydroxy group acidic? A: Yes, the proton of the 3-hydroxy group on the pyrazole ring is acidic due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent carbonyl group. This acidity is a key feature of pyrazolones.
Q: What is the role of the tert-butyl group? A: The tert-butyl group on the N1 position serves as a bulky protecting group. It can influence the regioselectivity of the initial hydrazone formation and can also provide steric hindrance that may affect subsequent reactions at the adjacent positions. In some contexts, it can be removed under acidic conditions.
Q: Are there alternative synthetic routes? A: Yes, other routes to substituted pyrazoles exist, such as the reaction of hydrazines with α,β-unsaturated ketones or alkynes, and 1,3-dipolar cycloadditions of diazo compounds with alkynes.[2] However, for this specific target molecule, the condensation with a 1,3-dicarbonyl equivalent is the most direct approach.[3]
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16 (2), 2597–2599.
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
Sources
Technical Support Center: Identification and Troubleshooting of Byproducts in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic outcomes. This center is structured to address specific issues in a practical, question-and-answer format, grounded in established analytical techniques and mechanistic principles.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses common questions about the types of byproducts that can arise during pyrazole synthesis, particularly in widely used methods like the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Q1: My reaction has produced a mixture of products. What are the most common byproducts I should expect in a pyrazole synthesis?
A1: The formation of a product mixture is a frequent challenge. The most common byproduct is the regioisomeric pyrazole . This arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible constitutional isomers.[1][2] Other significant byproducts to consider include:
-
Pyrazolines: These are partially saturated precursors to pyrazoles and can be major byproducts if the final oxidation/aromatization step is incomplete.[3]
-
Pyrazolones: These can form, especially when β-ketoesters are used as the 1,3-dicarbonyl component.[1]
-
Hydrazones: Stable hydrazone intermediates may persist if the cyclization step is slow or incomplete.
-
Bis-pyrazoles: These can form under certain conditions, leading to dimeric structures.
-
Azines: Self-condensation of the hydrazine reagent can lead to the formation of azine byproducts.
-
Starting Material Degradation Products: 1,3-Dicarbonyl compounds can undergo self-condensation or degradation, particularly under harsh acidic or basic conditions.
Q2: How do reaction conditions influence the formation of these byproducts?
A2: Reaction conditions play a critical role in directing the reaction towards the desired pyrazole and minimizing byproduct formation. Key parameters to consider are:
-
pH: The pH of the reaction medium can significantly influence the regioselectivity of the initial condensation step. Acidic conditions can favor one regioisomer over the other.
-
Temperature: Higher temperatures can promote the formation of degradation products and may also affect the regioselectivity.
-
Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solubility of intermediates, thereby affecting the reaction pathway.
-
Stoichiometry: An excess of one reagent, particularly the hydrazine, can lead to the formation of byproducts like azines.
Q3: I suspect I have a mixture of regioisomers. How can I confirm this?
A3: The definitive identification of regioisomers requires careful spectroscopic analysis. The most powerful technique for this is 2D Nuclear Magnetic Resonance (NMR) spectroscopy , specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC).
-
NOESY can identify through-space correlations between protons on the pyrazole ring and substituents, allowing for unambiguous structural assignment.
-
HMBC reveals long-range correlations between protons and carbons, which can help to establish the connectivity of the pyrazole core and its substituents.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to identifying and resolving specific issues encountered during your pyrazole synthesis experiments.
Problem 1: Low Yield and a Complex Reaction Mixture
Symptom: The crude reaction mixture shows multiple spots on Thin Layer Chromatography (TLC) and the isolated yield of the desired pyrazole is low.
Possible Causes & Identification Strategy:
-
Incomplete Reaction: The presence of starting materials and intermediate hydrazones.
-
Identification: Compare the TLC of the reaction mixture with the starting materials. Look for characteristic signals of the starting materials in the 1H NMR spectrum of the crude product. Hydrazone intermediates can often be identified by their unique chemical shifts and the presence of both C=N and N-H signals in the IR and NMR spectra.
-
-
Formation of Pyrazoline Intermediates: The final aromatization step may be inefficient.
-
Identification: Pyrazolines are dihydrogenated analogs of pyrazoles and will have a different mass in Mass Spectrometry (MS). Their 1H NMR spectra will show aliphatic protons (typically in the 2.5-4.5 ppm range) corresponding to the saturated portion of the ring, which are absent in the aromatic pyrazole product.
-
-
Degradation of Starting Materials: The 1,3-dicarbonyl compound may have decomposed.
-
Identification: This can lead to a complex mixture of unidentifiable products. Analysis of the 1,3-dicarbonyl starting material for purity before the reaction is crucial. Degradation can be minimized by using milder reaction conditions.
-
Troubleshooting Actions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Avoid excessively high temperatures.
-
Promote Aromatization: If pyrazolines are the major byproduct, an additional oxidation step may be necessary. This can often be achieved by bubbling air or oxygen through the reaction mixture, or by adding a mild oxidizing agent.
-
Purification Strategy: Utilize column chromatography with a carefully selected solvent system to separate the desired pyrazole from the byproducts.
Problem 2: Presence of an Isomeric Byproduct
Symptom: NMR and MS data suggest the presence of a compound with the same mass as the desired product but with different spectral features.
Possible Cause & Identification Strategy:
-
Formation of Regioisomers: This is the most likely cause when using unsymmetrical 1,3-dicarbonyls.
-
Identification Protocol:
-
HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the two isomers. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.
-
2D NMR Spectroscopy: Isolate each isomer (or use a mixture enriched in one) and perform 2D NMR experiments (NOESY and HMBC). Look for key correlations that differentiate the isomers. For example, a NOESY correlation between a substituent proton and a pyrazole ring proton can definitively establish their spatial proximity and thus the regiochemistry.
-
Mass Spectrometry (MS) Fragmentation: While the molecular ion will be the same, the fragmentation pattern in the MS/MS spectrum may differ between regioisomers. Analyze the fragmentation pathways to look for characteristic losses that can distinguish the two structures.
-
-
Troubleshooting Actions:
-
Modify Reaction Conditions: The regioselectivity of pyrazole synthesis can often be influenced by the reaction solvent and pH. Experiment with different solvents and the addition of a catalytic amount of acid or base to favor the formation of the desired isomer.
-
Chromatographic Separation: If the formation of the regioisomer cannot be suppressed, a robust chromatographic method will be necessary for purification.
Problem 3: Unexpected High Molecular Weight Byproducts
Symptom: Mass spectrometry analysis of the crude product shows peaks at approximately double the mass of the expected pyrazole.
Possible Cause & Identification Strategy:
-
Formation of Bis-Pyrazoles or Azines:
-
Bis-Pyrazoles: These can arise from various side reactions, including the reaction of two molecules of a pyrazolone intermediate.
-
Azines: These form from the self-condensation of two molecules of the hydrazine starting material with a dicarbonyl compound.
-
Identification: The mass of these byproducts will be a key indicator. Detailed NMR analysis (1H, 13C, and 2D) will be necessary to elucidate the exact structure of the dimeric species.
-
Troubleshooting Actions:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the 1,3-dicarbonyl and hydrazine to minimize side reactions.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the formation of dimeric byproducts.
Section 3: Analytical Protocols and Data Interpretation
This section provides detailed methodologies for the key analytical techniques used in the identification of pyrazole synthesis byproducts.
Protocol 1: HPLC-UV/MS Method for Reaction Monitoring and Byproduct Profiling
This protocol provides a general starting point for developing an HPLC method to analyze a pyrazole synthesis reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the pyrazole product has strong absorbance (e.g., 254 nm). Mass spectrometry detection (ESI+ or APCI+) for mass identification of eluting peaks.
Data Interpretation:
-
Identify the peak corresponding to your desired pyrazole product by comparing the retention time and mass spectrum with a known standard if available.
-
Analyze the mass spectra of other peaks to identify potential byproducts based on their molecular weights (e.g., regioisomers, pyrazolines, bis-pyrazoles).
Protocol 2: 2D NMR for Regioisomer Differentiation
-
Sample Preparation: Dissolve a purified sample of the isomer mixture (or individual isomers) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Experiments:
-
1H NMR: Acquire a standard proton NMR spectrum to identify all proton signals.
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the pyrazole ring and its substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close to each other (< 5 Å). This is the most definitive experiment for distinguishing regioisomers.
-
Data Interpretation for Regioisomers:
-
Look for a NOESY correlation between a proton on a substituent (e.g., an N-aryl group) and a proton on the pyrazole ring (e.g., H-5). The presence of this correlation will confirm the proximity of these groups and thus the regiochemistry.
-
Use HMBC correlations to trace the connectivity from the substituent protons to the carbons of the pyrazole ring to further confirm the assignment.
Table 1: Characteristic Analytical Data for Common Byproducts
| Byproduct | 1H NMR Characteristics | 13C NMR Characteristics | Mass Spectrometry (EI/ESI+) |
| Pyrazole Regioisomers | Different chemical shifts for ring protons and substituent protons. | Different chemical shifts for ring carbons. | Same molecular ion (M+). May show different fragmentation patterns. |
| Pyrazolines | Aliphatic protons (CH2-CH) typically in the 2.5-4.5 ppm range. | Aliphatic carbon signals in the 30-60 ppm range. | Molecular ion will be M+2 compared to the corresponding pyrazole. |
| Pyrazolones | May exist in different tautomeric forms, leading to complex spectra. Presence of a carbonyl group. | Carbonyl carbon signal typically in the 160-180 ppm range. | Molecular ion will reflect the incorporation of an oxygen atom. |
| Hydrazones | Presence of N-H proton signal. Imine proton (CH=N) signal. | Imine carbon (C=N) signal. | Molecular ion will correspond to the condensation product of the dicarbonyl and hydrazine without cyclization. |
| Bis-Pyrazoles | Complex spectra with potentially doubled sets of signals depending on symmetry. | Increased number of carbon signals. | Molecular ion will be approximately double that of the monomeric pyrazole. |
| Azines | Symmetrical structures may show simplified NMR spectra. | Signals corresponding to the C=N-N=C backbone. | Molecular ion will correspond to two dicarbonyl units linked by a hydrazine bridge. |
Section 4: Mechanistic Insights and Visual Guides
Understanding the reaction mechanism is key to controlling byproduct formation. The following diagrams illustrate the main reaction pathway and potential side reactions in a typical Knorr pyrazole synthesis.
Diagram 1: Knorr Pyrazole Synthesis and Regioisomer Formation
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Diagram 2: Common Byproduct Formation Pathways
Caption: Overview of main and side reaction pathways.
References
-
F.A. Rosa, et al. (2019). One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones. Org. Lett., 21, 6325–6328. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-537. [Link]
-
Zenodo. (1945). PYRONES AND RELATED COMPOUNDS. PART IY. SELF-CONDENSATION OF 1:3: 5-TRIKETONES. [Link]
-
N. A. Abood & S. A. Al-Shlhai. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
ER Publications. (n.d.). A Historical Perspective on the Structure, Synthesis, and Use of Azines. [Link]
Sources
Overcoming regioselectivity issues in pyrazole ring formation
Welcome to the technical support hub for pyrazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. As a senior application scientist, my goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively. The pyrazole scaffold is pivotal in countless pharmaceuticals and agrochemicals, yet its synthesis, particularly via the classical Knorr condensation, is frequently plagued by the formation of regioisomeric mixtures. This guide provides in-depth, field-proven solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: I'm getting a nearly 1:1 mixture of regioisomers in my Knorr pyrazole synthesis. What's the primary cause?
A1: This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester or a diketone with different substituents) and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The formation of two regioisomers arises because the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two non-equivalent carbonyl carbons of your dicarbonyl starting material.
The reaction proceeds through two main competing pathways, each leading to a different regioisomer. The outcome is dictated by a delicate balance of:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. A more electron-deficient carbonyl is typically more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can hinder attack at the nearest carbonyl, favoring the alternative pathway.
-
Hydrazine Nucleophilicity: In a substituted hydrazine like methylhydrazine, the substituted nitrogen (N1) is more nucleophilic, while in phenylhydrazine, the unsubstituted terminal nitrogen (NH2) is more nucleophilic due to resonance effects.[1]
-
Reaction Conditions: pH, solvent, and temperature play a critical role in modulating the reaction kinetics and the stability of intermediates, directly influencing the final isomeric ratio.[2]
Q2: How does the choice of solvent impact the regioselectivity of the reaction?
A2: The solvent is one of the most powerful and easily adjustable tools for controlling regioselectivity. Standard solvents like ethanol often provide poor selectivity because they do not sufficiently differentiate the reactivity of the two carbonyl groups.[3]
Highly effective control can be achieved using fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents operate through a distinct mechanism:
-
Hemiketal Formation: Fluorinated alcohols preferentially form a stable hemiketal adduct with the more electrophilic or less sterically hindered carbonyl group of the 1,3-dicarbonyl. For instance, in substrates like 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the hemiketal forms at the carbonyl adjacent to the highly electron-withdrawing CF₃ group.
-
Carbonyl Deactivation: This hemiketal formation effectively "protects" or deactivates one carbonyl, leaving the other one open for attack.
-
Directed Nucleophilic Attack: The incoming hydrazine is now directed to attack the remaining free carbonyl group, leading to a single, predictable reaction pathway and resulting in high regioselectivity for one isomer.
This strategy has been shown to dramatically improve isomeric ratios from ~1:1 in ethanol to >95:5 in HFIP for challenging substrates.
Q3: Can catalysts be used to control the regiochemical outcome?
A3: Yes, both acid and base catalysis can be employed, as can Lewis acid catalysts.
-
Acid Catalysis (pH control): The reaction mechanism is highly pH-dependent. Under acidic conditions, the reaction rate is increased, but selectivity can be complex. The key is that the initial condensation to form a hydrazone intermediate can be reversible, while the subsequent cyclization and dehydration are often irreversible. By carefully controlling the pH, you can favor the formation of the thermodynamically more stable regioisomer.
-
Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can be used to activate a specific carbonyl group. They coordinate to the more basic carbonyl oxygen, enhancing its electrophilicity and making it the preferred site of attack for the hydrazine. This is a powerful strategy, especially when used in conjunction with modified substrates like β-enamino diketones.[4]
Troubleshooting Guide: From Isomeric Mixtures to Single Products
This section is structured as a decision-making guide to help you resolve poor regioselectivity in your experiments.
Problem: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine yields an inseparable mixture of regioisomers.
Solution 1: Solvent-Mediated Control (The Fluorinated Alcohol Approach)
This is often the most effective and straightforward first-line solution, particularly for substrates containing electron-withdrawing groups like trifluoromethyl (CF₃).
Fluorinated alcohols like TFE and HFIP are poorly nucleophilic but are strong hydrogen-bond donors and can stabilize charged intermediates. Their primary role here is to reversibly and selectively deactivate one of the carbonyl groups by forming a hemiketal adduct. This directs the hydrazine to attack the alternative, available carbonyl, thus controlling the regiochemical outcome. For example, with 1,1,1-trifluoro-2,4-pentanedione, the more electrophilic carbonyl adjacent to the CF₃ group is shielded by the solvent, forcing the hydrazine to attack the other carbonyl and leading to the formation of the 3-CF₃-pyrazole isomer with high selectivity.
Caption: Workflow for overcoming regioselectivity via solvent choice.
This protocol is adapted from Fustero, S., et al., J. Org. Chem. 2008.[3]
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,1,1-trifluoro-substituted 1,3-dicarbonyl (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.
-
Hydrazine Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (TFE: ~78 °C, HFIP: ~58 °C) and monitor the reaction progress by TLC or LC-MS until the starting dicarbonyl is consumed (typically 2-6 hours).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired regioisomer.
Solution 2: Substrate Modification & Lewis Acid Catalysis
If solvent modification is insufficient or incompatible with your substrate, an alternative is to modify the 1,3-dicarbonyl precursor to a β-enamino diketone, which offers a robust handle for regiocontrol.
By converting one of the carbonyls into a less reactive enamine, you create a large electronic and steric difference between the two reactive centers. The remaining carbonyl is highly activated towards nucleophilic attack. Adding a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) further enhances this effect by coordinating to the carbonyl oxygen, leading to a highly regioselective cyclocondensation.[4]
Adapted from da Silva, M. J. V., et al., J. Org. Chem. 2017.
-
Enamine Formation: Synthesize the β-enamino diketone from the corresponding 1,3-dicarbonyl and a secondary amine (e.g., piperidine, pyrrolidine) via standard procedures (e.g., refluxing in toluene with a Dean-Stark trap).
-
Reaction Setup: Dissolve the purified β-enamino diketone (1.0 eq) and the arylhydrazine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add BF₃·OEt₂ (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by silica gel chromatography to obtain the single pyrazole regioisomer.
Solution 3: Advanced Methods - Flow Chemistry
For process development and scale-up, flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which can significantly enhance regioselectivity.
In a continuous flow reactor, reagents are pumped and mixed in a heated or cooled coil. The rapid heat transfer and precise control of residence time can suppress side reactions and favor the kinetic product, often leading to higher selectivity than batch processes. This is particularly useful for highly exothermic reactions where localized temperature spikes in a batch reactor can lead to loss of selectivity.
This is a generalized protocol inspired by methods for one-pot heterocycle synthesis.[5]
-
Stream Preparation: Prepare two separate stock solutions.
-
Stream A: The 1,3-dicarbonyl compound and a base (if required) in a suitable solvent (e.g., THF, MeCN).
-
Stream B: The substituted hydrazine in the same solvent.
-
-
System Setup: Use two syringe pumps to feed Stream A and Stream B into a T-mixer. The output of the mixer is connected to a heated reactor coil (e.g., PFA tubing immersed in an oil bath). The exit of the coil is connected to a back-pressure regulator to maintain a stable flow and prevent solvent boiling.
-
Reaction Execution: Pump the two streams at defined flow rates to achieve the desired stoichiometry and residence time within the heated coil. Optimal temperature and residence time must be determined empirically (e.g., 80-150 °C, 5-30 minutes).
-
Collection and Workup: The product stream exiting the back-pressure regulator is collected. The solvent is removed in vacuo, and the product is purified using standard batch purification techniques (crystallization or chromatography).
Data Summary and Comparison
The choice of method will depend on your specific substrate and experimental constraints. The following table summarizes typical results for the reaction between 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.
| Method | Solvent | Catalyst/Additive | Temp (°C) | Ratio (3-CF₃ : 5-CF₃) | Reference |
| Conventional | Ethanol | None | Reflux | 55 : 45 | [3] |
| Solvent Control | TFE | None | Reflux | 92 : 8 | [3] |
| Solvent Control | HFIP | None | Reflux | >98 : 2 | [3] |
| Alternative Route | Ethylene Glycol | TFA (additive) | 120 | >95 : 5 |
Data compiled from literature sources for illustrative purposes. Actual results may vary.
Mechanistic Deep Dive: The Regiochemical Control Point
Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the divergent pathways in the Knorr synthesis.
Caption: Divergent pathways in the Knorr pyrazole synthesis.
The critical step is the initial formation of the hydrazone intermediate. The regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl of the dicarbonyl. All the control strategies discussed—solvent choice, catalysis, and substrate modification—are designed to make one of these initial steps significantly faster than the other, thereby funneling the reaction down a single pathway to a single product.
References
-
da Silva, M. J. V., Poletto, J., Jacomini, A. P., Pianoski, K. E., Gonçalves, D. S., Ribeiro, G. M., de S. Melo, S. M., Back, D. F., Moura, S., & Rosa, F. A. (2017). Regiochemical Control of the Cyclocondensation Reaction of β-Enamino Diketones with Arylhydrazines... Journal of Organic Chemistry, 82(23), 12590–12602. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Faddil, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]
-
Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(9), 3523-3529*. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 479-519. [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
GalChimia. (2015). One-pot Synthesis of Pyrazoles using Flow Chemistry. [Link]
Sources
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- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst and solvent systems. Pyrazoles are a privileged scaffold in medicinal chemistry and agrochemicals, making their efficient synthesis a critical endeavor.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and enhance your reaction outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during pyrazole synthesis, focusing on the interplay between catalysts, solvents, and reaction conditions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low conversion is a frequent challenge. A systematic approach is crucial. Before blaming the catalyst or solvent, ensure the fundamentals are sound.
Answer:
Several factors can contribute to low yields. Here is a prioritized checklist:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 1,3-dicarbonyl compounds or hydrazine derivatives can introduce side reactions, poisoning the catalyst or complicating the product mixture.[2] Always use high-purity reagents (>98%) confirmed by analysis.[2]
-
Reaction Conditions (Temperature & Time): Many pyrazole syntheses, like the Knorr synthesis, are condensation reactions that can be sensitive to temperature.[3][4]
-
Initial Check: Is the reaction reaching the target temperature? A calibrated thermometer is essential.
-
Optimization: Systematically screen temperatures. For instance, an increase from room temperature to 60 °C can significantly improve yields, but further increases might promote decomposition or side reactions.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Catalyst Choice and Loading: For reactions that are sluggish uncatalyzed, the choice of catalyst is paramount.[1]
-
Acid/Base Catalysis: Simple condensations often benefit from a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid (e.g., Y(NO3)3·6H2O, LiClO4) to accelerate the dehydration steps.[1][5][6]
-
Metal Catalysis: For more complex transformations, transition metal catalysts (e.g., copper, palladium, rhodium) are common.[7][8] If a metal catalyst is underperforming, consider issues like ligand choice or oxidation state. For example, in a copper-catalyzed reaction, adding a ligand like neocuproine can dramatically boost yield compared to other ligands like 2,2′-bipyridine.[1]
-
-
Solvent Selection: The solvent dictates the solubility of reactants and can stabilize intermediates or transition states.
Q2: I'm getting a mixture of regioisomers. How can I improve selectivity?
Regioisomer formation is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1]
Answer:
Controlling regioselectivity requires fine-tuning the reaction environment to exploit the subtle electronic and steric differences between the two carbonyl groups of the dicarbonyl compound.
-
Solvent Engineering: This is a powerful and often simple strategy. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity compared to standard solvents like ethanol.[10] These solvents can modulate the reactivity of the carbonyls through hydrogen bonding.
-
Steric Hindrance: You can leverage steric bulk on either the hydrazine or the dicarbonyl substrate. The nucleophilic attack of the substituted nitrogen of the hydrazine will preferentially occur at the less sterically hindered carbonyl carbon.
-
pH Control (Acid Catalysis): The reaction mechanism proceeds through initial attack at one carbonyl, forming a hydrazone intermediate, followed by cyclization and dehydration. The pH can influence which carbonyl is more readily protonated and activated for nucleophilic attack. Adding a strong acid to an amide solvent can accelerate dehydration and improve selectivity.[9]
-
Directed Synthesis: In some cases, a post-cyclization functionalization approach offers better control. This involves forming a parent pyrazole ring and then introducing substituents, such as a nitro group, in a separate, regioselective step.[11]
Data Snapshot: Effect of Solvent on Regioselectivity
| Solvent | Substrates | Ratio of Regioisomers | Yield | Reference |
| Ethanol | 1,3-Diketone + Methylhydrazine | Mixture (often difficult to separate) | Good | [10] |
| 2,2,2-Trifluoroethanol (TFE) | 1,3-Diketone + Methylhydrazine | Dramatically Increased Selectivity | Good | [10] |
| N,N-Dimethylacetamide (DMAc) | 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine | 98:2 | 74-77% | [9] |
Q3: My catalyst appears to be inactive or dies after one run. What's the cause and can it be recycled?
Catalyst deactivation is a significant issue in terms of cost and sustainability. Understanding the cause is key to prevention and potential regeneration.
Answer:
Catalyst deactivation can stem from several sources:
-
Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or phosphorus compounds) can irreversibly bind to the active sites of a metal catalyst. Ensure high-purity, and if necessary, distill solvents.
-
Leaching: The active metal component of a heterogeneous catalyst may leach into the reaction solution, reducing the catalyst's efficacy over time. Post-reaction ICP-MS analysis of the solution can confirm this.
-
Sintering/Agglomeration: For nanoparticle or supported catalysts, high temperatures can cause the particles to fuse, reducing the active surface area.
-
Fouling: Reaction byproducts or polymers can deposit on the catalyst surface, blocking active sites.
Troubleshooting & Recyclability:
-
Recyclable Catalysts: Many modern catalysts are designed for recyclability. For example, ionic liquid-supported catalysts or magnetic nanoparticle catalysts can be recovered and reused for several cycles without significant loss of activity.[1][8] Amberlyst-70, a solid-phase catalyst, is also effective for aqueous synthesis and is easily recovered.[1]
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. For fouling, washing with an appropriate solvent might suffice. For sintered catalysts, redispersal may be attempted, although this is often complex.
-
Reaction Conditions: Operating under milder conditions (lower temperature, shorter time) can extend the catalyst's lifetime.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about strategic choices in pyrazole synthesis.
Q1: What are the main classes of catalysts used for pyrazole synthesis?
Answer: A wide array of catalysts can be employed, falling into several categories:
-
Acid Catalysts: Brønsted acids (e.g., TsOH, HCl) and Lewis acids (e.g., LiClO4, Al(OTf)3) are commonly used to activate carbonyl groups in condensation reactions.[1]
-
Transition-Metal Catalysts: Copper, silver, rhodium, and palladium complexes are used for various coupling and cycloaddition strategies to build the pyrazole ring.[1][7][8]
-
Nanoparticle Catalysts: Materials like ZnO and SrFe12O19 magnetic nanoparticles offer high surface area, enhanced reactivity, and ease of recovery, aligning with green chemistry principles.[8][9]
-
"Green" Catalysts: Recyclable catalysts like Amberlyst-70 or water-soluble catalysts such as sodium p-toluene sulfonate (NaPTS) are used for environmentally benign syntheses.[1][8]
-
Metal-Free Catalysts: Molecular iodine is an effective metal-free catalyst that can promote cascade reactions to form highly substituted pyrazoles.[1][8][12]
Q2: What are the benefits of using "green" solvents or solvent-free conditions?
Answer: The push towards sustainable chemistry has highlighted the importance of solvent choice.[12]
-
Environmental Impact: Traditional organic solvents (e.g., toluene, CH2Cl2) are often volatile, toxic, and difficult to dispose of.[13] Green solvents like water, ethanol, or ethylene glycol are more environmentally benign.[1][12]
-
Safety & Cost: Green solvents are typically less hazardous and cheaper.
-
Improved Reaction Rates: In some cases, water can accelerate reaction rates due to hydrophobic effects.[8]
-
Solvent-Free Conditions: Performing reactions without a solvent, often with a catalyst like tetrabutylammonium bromide (TBAB) or under microwave irradiation, can lead to shorter reaction times, reduced energy usage, and simpler product isolation.[8][13]
Q3: How do I select the optimal solvent for my specific reaction?
Answer: Solvent selection should be a deliberate process based on the reaction mechanism and substrate properties. The diagram below provides a general decision-making workflow.
Workflow for Solvent Selection
Caption: A decision tree for initial solvent screening in pyrazole synthesis.
Part 3: Experimental Protocols
This section provides a representative protocol for a common pyrazole synthesis.
Protocol: General Procedure for Lewis Acid-Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is adapted from an eco-friendly procedure utilizing a Lewis acid catalyst in a green solvent.[1]
Materials:
-
1,3-Diketone (1.0 mmol)
-
Substituted Hydrazine (1.0 mmol)
-
Lithium Perchlorate (LiClO4) (10 mol%)
-
Ethylene Glycol (3 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the 1,3-diketone (1.0 mmol), the substituted hydrazine (1.0 mmol), and lithium perchlorate (0.1 mmol).
-
Solvent Addition: Add ethylene glycol (3 mL) to the flask.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting materials.[1]
-
Workup: Upon completion, pour the reaction mixture into ice-cold water (20 mL). The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative. Yields for this method are reported to be in the 70-95% range.[1]
Workflow Diagram for Synthesis Protocol
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Pyrazole C4-Position Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of pyrazole chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the functionalization of the pyrazole C4 position. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern reactivity and selectivity, empowering you to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of C4 Reactivity
This section addresses the foundational concepts that dictate the unique chemical behavior of the pyrazole C4 position. Understanding these principles is the first step toward successful and rational experimental design.
Q1: Why is the C4 position the primary site for electrophilic attack on the pyrazole ring?
The regioselectivity of electrophilic substitution on the pyrazole ring is a direct consequence of its electronic structure. The pyrazole ring is an aromatic, 6π-electron system. However, the two adjacent nitrogen atoms unevenly distribute the electron density across the ring. The N2 atom acts as a pyridine-like nitrogen, while the N1 atom is pyrrole-like. This arrangement leads to the C4 position having the highest electron density, making it the most nucleophilic carbon and thus the most favorable site for attack by electrophiles.[1][2][3] In contrast, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.[1][4]
dot
Caption: Electronic landscape of the pyrazole ring.
Q2: What are the main strategies for introducing new functional groups at the C4 position?
There are two primary strategies for C4 functionalization:
-
Electrophilic Aromatic Substitution (SEAr): This is the classical and most direct method. It involves reacting the pyrazole with a suitable electrophile. Common examples include:
-
Halogenation: Using reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or molecular iodine.[3][5]
-
Nitration: Using nitric acid/sulfuric acid mixtures.
-
Formylation: Typically via the Vilsmeier-Haack reaction (POCl₃/DMF) or the Duff reaction (HMTA/TFA).[3]
-
Sulfonylation: Using sulfonyl chlorides in the presence of a catalyst.
-
-
Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the formation of C-C and C-heteroatom bonds directly from the C-H bond.[3] These reactions offer broader scope but present significant challenges in controlling regioselectivity between the C4 and C5 positions. Common transformations include:
-
Arylation: Using palladium or copper catalysts with aryl halides.
-
Alkenylation: Using palladium catalysts with alkenes or vinyl halides.[3]
-
Q3: How do existing substituents on the pyrazole ring affect C4 functionalization?
Substituents play a critical role and can dramatically alter the outcome of a reaction:
-
N1-Substituents: This is the most important position to consider for controlling reactivity.
-
Steric Bulk: Large groups on N1 can sterically hinder the C5 position, thereby increasing the relative reactivity of C4.
-
Electronic Effects: Electron-donating groups on N1 can enhance the overall nucleophilicity of the ring, accelerating electrophilic substitution at C4. Conversely, electron-withdrawing groups deactivate the ring, making reactions more difficult.
-
-
C3/C5-Substituents: These groups can influence C4 reactivity through both steric and electronic effects. Bulky groups at C3 and C5 can shield the C4 position, slowing down reactions. Their electronic nature can fine-tune the electron density at C4.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab. Each answer provides an explanation of the underlying cause and offers concrete solutions.
Problem Area A: Electrophilic Substitution
Q: My C4-halogenation reaction is giving poor yield and a mixture of regioisomers, including di-halogenated and C5-substituted products. How can I improve C4 selectivity?
Causality: This is a classic regioselectivity problem. While C4 is electronically favored, the C5 position can still react, especially under harsh conditions or with highly reactive reagents. Over-reaction leads to di-substituted products.
Troubleshooting Steps:
-
Reagent Choice is Critical: The reactivity of the halogenating agent is paramount.
-
For bromination, N-bromosuccinimide (NBS) is generally milder and more selective than liquid bromine.
-
For iodination, N-iodosuccinimide (NIS) is often effective. An alternative mild system is using NaBr with Oxone.[3]
-
-
Solvent and Temperature Control:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (start at 0 °C or room temperature).
-
Use less polar solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) which can temper the reactivity of the electrophile.
-
-
Stoichiometry: Use a precise stoichiometry of the halogenating agent (e.g., 1.0-1.1 equivalents). Adding a large excess will inevitably lead to di-substitution.
-
N1-Protection Strategy: If your N1 position is unsubstituted (N-H), competing N-halogenation can occur. Protecting the N1 position with a suitable group (e.g., a simple methyl or a bulky phenyl group) is highly recommended to ensure clean C-H functionalization.
| Parameter | Recommendation for High C4 Selectivity | Rationale |
| Halogenating Agent | NBS, NCS, NIS, NaBr/Oxone | Milder reagents reduce over-reaction and side products.[3] |
| Temperature | 0 °C to Room Temperature | Minimizes activation of the less reactive C5 position. |
| Solvent | DCM, CHCl₃, Acetonitrile | Less polar solvents can moderate electrophile reactivity. |
| Stoichiometry | 1.0 - 1.1 equivalents | Prevents di-halogenation. |
Problem Area B: Transition-Metal-Catalyzed C-H Functionalization
Q: I am attempting a Palladium-catalyzed direct arylation at C4, but I am consistently isolating the C5-arylated product as the major isomer. What is causing this reversal of selectivity?
Causality: This is a common and complex challenge in pyrazole C-H activation. Unlike electrophilic substitution which is governed by ground-state electron density, direct C-H activation is often controlled by the mechanism of C-H bond cleavage. The C5-H bond is generally more acidic and kinetically easier to break via mechanisms like Concerted Metalation-Deprotonation (CMD) due to the inductive effect of the adjacent nitrogen atoms. Therefore, many Pd-catalyzed systems preferentially activate C5.[3]
Troubleshooting Steps & Solutions:
-
Ligand Modification: The choice of ligand is crucial for directing the catalyst. Some systems that have shown promise for C4 selectivity operate under ligand-free conditions, where the electrophilic nature of the palladium catalyst is more pronounced, favoring attack at the electron-rich C4 position.[3]
-
Solvent and Base System: The regioselectivity can be highly dependent on the solvent and base used.[3] There is no universal solution, and screening is often necessary. For example, moving from a non-polar solvent like dioxane to a polar one like DMF can alter the reaction pathway.
-
Embrace a Pre-functionalization Strategy: If direct C-H activation fails to provide the desired C4 isomer, the most reliable approach is a two-step sequence:
-
Step 1: C4-Halogenation: First, perform a highly regioselective electrophilic halogenation (e.g., bromination or iodination) at the C4 position as described in the previous section. This is a robust and well-established transformation.[5]
-
Step 2: Cross-Coupling: Use the resulting 4-halopyrazole as a substrate in a standard cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to install the desired group. This approach provides unambiguous regiocontrol.
-
dot
Caption: Workflow for achieving C4-arylation.
Part 3: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective C4-functionalization reactions.
Protocol 1: Regioselective C4-Bromination of 1-Phenyl-1H-pyrazole
Objective: To selectively install a bromine atom at the C4 position, creating a versatile intermediate for further cross-coupling reactions.
Materials:
-
1-Phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-bromo-1-phenyl-1H-pyrazole as a white solid.
Self-Validation: The primary product should be the C4-bromo isomer. The formation of the C5-isomer or the 4,5-dibromo product should be minimal (<5%) under these mild conditions.
Protocol 2: Palladium-Catalyzed C4-Alkenylation of 1-Methyl-1H-pyrazole[3]
Objective: To directly install an acrylate group at the C4 position using a regioselective C-H activation method.
Materials:
-
1-Methyl-1H-pyrazole
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Diazafluoren-9-one (DAF)
-
1,4-Benzoquinone (BQ)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Setup: To a dry Schlenk tube under a nitrogen or argon atmosphere, add Pd(OAc)₂ (10 mol%), 4,5-diazafluoren-9-one (DAF, 20 mol%), and 1,4-benzoquinone (BQ, 2.0 eq).
-
Reagent Addition: Add 1-methyl-1H-pyrazole (1.0 eq) followed by anhydrous 1,2-dichloroethane (DCE, to 0.2 M).
-
Liquid Reagents: Add ethyl acrylate (3.0 eq) and trifluoroacetic acid (TFA, 2.0 eq) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir for 12-24 hours. Monitor by LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the C4-alkenylated product.
Expert Insight: In this reaction, the combination of an electrophilic palladium catalyst and an acidic medium favors the reaction at the nucleophilic C4 position over the kinetically preferred C5 C-H activation.[3] BQ acts as the terminal oxidant to regenerate the active Pd(II) catalyst.
References
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?[Link]
- Not cited in the text.
-
Slideshare. (2018). Pyrazole. [Link]
- Not cited in the text.
- Not cited in the text.
-
Thakur, A., et al. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. [Link]
-
Hovhannisyan, A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Not cited in the text.
-
Müller, T. J. J. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. quora.com [quora.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Navigating the Chemistry of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Welcome to the dedicated technical support center for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this important heterocyclic compound. Our goal is to empower you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction to the Compound's Stability Profile
This compound is a multifunctional molecule featuring a 3-hydroxypyrazole core, an N-tert-butoxycarbonyl (N-Boc) protecting group, and an ethyl ester at the C4 position. Each of these functional groups contributes to the compound's overall chemical reactivity and stability profile. Understanding the potential degradation pathways is crucial for its proper handling, storage, and application in synthetic and medicinal chemistry.
The primary modes of degradation for this molecule are hydrolysis (both acid- and base-catalyzed) and oxidation. The N-Boc group is notably sensitive to acidic conditions, while the ethyl ester is susceptible to hydrolysis under basic conditions. The electron-rich 3-hydroxypyrazole ring may also be prone to oxidative degradation.
Frequently Asked Questions (FAQs)
Here we address common questions that may arise during the handling and analysis of this compound.
Q1: I am seeing a progressive loss of my compound in a protic solvent over time, even at neutral pH. What could be the cause?
A1: While significant degradation is more pronounced under strongly acidic or basic conditions, gradual hydrolysis of the ester functionalities can still occur at neutral pH, especially in the presence of nucleophilic species or enzymatic activity if not stored under sterile conditions. The N-Boc group is generally stable at neutral pH, so the primary concern would be the slow hydrolysis of the ethyl ester at the C4 position. We recommend storing the compound in an anhydrous aprotic solvent (e.g., acetonitrile, THF) at low temperatures (-20°C or below) to minimize this effect.
Q2: During my reaction work-up with aqueous acid, I'm observing a new, more polar spot on my TLC plate. What is this likely to be?
A2: The N-Boc group is highly susceptible to acid-catalyzed hydrolysis.[1] The new, more polar spot is very likely the deprotected pyrazole, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. This degradation is rapid, especially in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). To avoid this, it is advisable to use non-acidic work-up conditions or very mild acidic conditions for a short duration if absolutely necessary.
Q3: I am attempting a reaction under basic conditions (e.g., using NaOH or KOH) and my starting material is disappearing, but I am not getting my desired product. What is happening?
A3: The ethyl ester at the C4 position is susceptible to base-catalyzed hydrolysis (saponification). This will result in the formation of the corresponding carboxylate salt, 1-tert-Butyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylic acid 4-monoethyl ester salt. This salt is highly polar and may not be easily extractable into organic solvents, leading to the apparent disappearance of your compound from the organic phase during work-up. The N-Boc group is generally stable under basic conditions.[2]
Q4: My compound appears to be degrading upon exposure to air and light. Is this expected?
A4: The 3-hydroxypyrazole moiety can be susceptible to oxidation, which can be accelerated by light and the presence of oxygen. Phenolic compounds, which have some structural similarity to 3-hydroxypyrazoles, are known to be prone to oxidation.[3][4] This can lead to the formation of colored impurities and a general degradation of the sample. It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Troubleshooting Experimental Issues
This section provides guidance on specific problems you might encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
-
Problem: You are observing high variability in the biological activity of your compound between different batches or over time.
-
Potential Cause: Degradation of the compound in the assay medium. The pH of the buffer, presence of enzymes in cell culture media, and exposure to light during incubation can all contribute to degradation.
-
Troubleshooting Steps:
-
Assess Stability in Assay Media: Perform a time-course experiment where you incubate the compound in the assay medium under the exact experimental conditions (temperature, light exposure) but without the biological target. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in an appropriate anhydrous solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Control pH: Ensure the pH of your assay buffer is within a stable range for the compound. If the assay allows, consider using a buffer system that is less likely to promote hydrolysis.
-
Issue 2: Poor Peak Shape or Multiple Peaks in HPLC Analysis
-
Problem: When analyzing your compound by reverse-phase HPLC, you observe peak tailing, fronting, or the appearance of unexpected peaks.
-
Potential Causes & Solutions:
-
On-column Degradation: If the mobile phase is acidic, the N-Boc group can hydrolyze on the column, leading to a tailing peak or a distinct peak for the deprotected compound.
-
Solution: Use a mobile phase with a neutral or slightly basic pH if compatible with your column. If an acidic modifier is necessary, use a weaker acid like formic acid at a low concentration and ensure the analysis time is as short as possible.
-
-
Interaction with Silanols: The pyrazole nitrogen atoms can interact with free silanol groups on the silica-based column, causing peak tailing.
-
Solution: Use a high-quality, end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate this issue.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve and inject your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Contamination: Ghost peaks can appear from contaminated solvents, glassware, or carryover from previous injections.
-
Solution: Use high-purity solvents, thoroughly clean all glassware, and run blank injections to identify the source of contamination.
-
-
Issue 3: Inaccurate Quantification by LC-MS
-
Problem: You are facing challenges with the reproducibility and accuracy of your LC-MS quantification.
-
Potential Causes & Solutions:
-
In-source Degradation: The compound might be degrading in the mass spectrometer's ion source, especially if the source conditions are harsh (e.g., high temperature).
-
Solution: Optimize the ion source parameters, such as temperature and voltages, to achieve sufficient ionization with minimal fragmentation or degradation.
-
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.
-
Solution: Improve the chromatographic separation to resolve your analyte from interfering matrix components. Utilize a stable isotope-labeled internal standard if available. Perform a thorough sample clean-up (e.g., solid-phase extraction) before analysis.
-
-
Formation of Adducts: The analyte may form adducts (e.g., with sodium or potassium ions) in the ion source, leading to a distribution of the signal across multiple m/z values.
-
Solution: Ensure the mobile phase and sample are free from high concentrations of salts. If adduct formation is unavoidable, sum the intensities of the protonated molecule and the major adducts for quantification.
-
-
Key Degradation Pathways
The primary degradation pathways for this compound are summarized below. Understanding these pathways is key to designing stable formulations and interpreting degradation studies.
Caption: Major degradation pathways of the target compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or UPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample of the unstressed compound, by a suitable reverse-phase HPLC method.
-
Peak Purity and Identification: Assess the peak purity of the parent compound in the stressed samples using a PDA detector. Identify the major degradation products by LC-MS.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
The following table provides a hypothetical summary of expected degradation under various conditions. Actual results may vary based on specific experimental parameters.
| Stress Condition | Reagent/Condition | Temperature | Time | Expected Primary Degradation Product(s) |
| Acidic Hydrolysis | 1 M HCl | 60°C | 24 h | Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp | 24 h | 1-tert-Butyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylic acid 4-monoethyl ester (salt) |
| Neutral Hydrolysis | Water | 60°C | 24 h | Minor hydrolysis of the ethyl ester |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Oxidized pyrazole ring species |
| Photolysis | ICH Q1B | Ambient | - | Potential for oxidative degradation products |
References
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
- New pyrazole derivatives of potential biological activity.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Electrooxidation Is a Promising Approach to Functionaliz
- HPLC Troubleshooting Guide. SCION Instruments.
- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence.
- Why is boc stable to hydrolysis under basic conditions? Reddit.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
- Q-band absorption wavelengths, photodegradation and singlet oxygen quantum yield values of novel porphyrazine compounds in DMSO.
- 3-Amino-5-hydroxypyrazole. Sigma-Aldrich.
- New pyrazole derivatives of potential biological activity.
- HPLC Troubleshooting Guide. SCION Instruments.
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent.
- HPLC Troubleshooting Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of substituted pyrazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common challenges in your synthetic endeavors. Pyrazoles are a privileged scaffold in medicinal chemistry and materials science, making their efficient and selective synthesis a critical skill.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Section 1: Foundational Synthetic Principles
The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr.[2] The reaction proceeds through the formation of a hydrazone or enaminone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Understanding this fundamental pathway is key to troubleshooting many common issues.
Caption: The Knorr pyrazole synthesis pathway.
The dehydration of the cyclic hydroxypyrazolidine intermediate is often the rate-determining step under neutral pH conditions.[3] This insight is crucial, as many troubleshooting steps will revolve around facilitating this final aromatization step.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Category 1: Low or No Product Yield
Q: My reaction shows no conversion to the desired pyrazole, or the yield is disappointingly low. What are the primary factors to investigate?
A: This is a common issue that can usually be traced back to one of four areas: starting materials, reaction conditions, stoichiometry, or the inherent reactivity of your substrates.
-
Starting Material Integrity:
-
Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation. Ensure you are using a fresh, high-purity source. If using a hydrazine salt (e.g., hydrochloride), an appropriate base must be added to liberate the free hydrazine for the reaction.
-
Dicarbonyl Tautomerism: 1,3-dicarbonyl compounds exist as a mixture of keto and enol tautomers. The enol form is generally more reactive. The keto-enol equilibrium can be influenced by the solvent. In some cases, in-situ generation of the 1,3-diketone from a ketone and an acid chloride immediately prior to adding the hydrazine can lead to higher yields.[1][4]
-
-
Reaction Conditions:
-
Temperature: While many pyrazole syntheses proceed at room temperature, sluggish reactions often require heating.[4] Refluxing in a suitable solvent like ethanol or acetic acid is a common strategy. However, excessive heat can lead to side products, so optimization is key. For instance, one study found that raising the temperature to 60 °C improved yield, but further increases were detrimental.[4]
-
Solvent Choice: The solvent plays a critical role. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps in the mechanism. Aprotic polar solvents such as DMF or DMAc have also been shown to be highly effective, sometimes offering superior results and better control over regioselectivity.[2]
-
Catalysis: The reaction is often catalyzed by acid. A few drops of acetic acid or a catalytic amount of a stronger acid like HCl or p-TsOH can significantly accelerate the rate-limiting dehydration step. Conversely, some modern protocols utilize Lewis acids or metal catalysts (e.g., nano-ZnO, Cu(OTf)₂) to enhance efficiency under milder conditions.[1][2][4]
-
-
Stoichiometry: Ensure you are using the correct molar ratios. A slight excess (1.1 to 1.2 equivalents) of the hydrazine component is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
Category 2: Regioselectivity Issues
Q: I am using an unsymmetrical 1,3-dicarbonyl and obtaining a mixture of two pyrazole regioisomers. How can I favor the formation of a single isomer?
A: This is one of the most significant challenges in substituted pyrazole synthesis.[3] Control of regioselectivity is governed by a delicate interplay of steric and electronic factors of your substrates, as well as the reaction conditions.
The core principle is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl.
-
Electronic Effects: A carbonyl carbon attached to an electron-withdrawing group (like -CF₃) is more electrophilic and thus a more likely site for initial attack. For example, in the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines, the product where the arylhydrazine's N1 attacks the trifluoromethyl-adjacent carbonyl is heavily favored.[2]
-
Steric Hindrance: A sterically bulky substituent near a carbonyl group will hinder the approach of the nucleophilic hydrazine, directing the attack to the less hindered carbonyl.
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted -NHR group. This is a key determinant of the final substitution pattern on the pyrazole's nitrogen atoms.
-
pH and Solvent Control: This is your most powerful tool for influencing regioselectivity.
-
Acidic Conditions (e.g., Ethanol/HCl): Under acidic conditions, the more basic carbonyl oxygen is preferentially protonated. This makes the corresponding carbon more electrophilic. The regioselectivity will be dictated by which carbonyl is more readily protonated and attacked.
-
Aprotic Dipolar Solvents (e.g., DMAc): It has been demonstrated that switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can dramatically improve or even reverse regioselectivity, often leading to almost exclusive formation of one isomer.[2]
-
Table 1: Guiding Regioselectivity in Pyrazole Synthesis
| Factor | Condition | Expected Outcome | Rationale | Reference |
| Substituent | Electron-withdrawing group (e.g., -CF₃) on dicarbonyl | Attack at the carbonyl adjacent to the EWG is favored. | Increases the electrophilicity of the adjacent carbonyl carbon. | [2] |
| Solvent | Aprotic Dipolar (e.g., DMAc, NMP) vs. Protic (Ethanol) | Can provide significantly higher regioselectivity, often >98:2. | Alters the mechanism intermediates and transition state energies. | [2] |
| pH | Acidic (catalytic HCl, Acetic Acid) | Favors attack at the more basic carbonyl (post-protonation). | Protonation enhances the electrophilicity of a specific carbonyl. | [3] |
| Hydrazine | Mono-substituted (R-NH-NH₂) | The unsubstituted -NH₂ typically initiates the attack. | The -NH₂ group is more nucleophilic and less sterically hindered. | [2] |
Category 3: Side Reactions and Purification
Q: My NMR spectrum shows unexpected signals, suggesting the presence of impurities. What are the most common byproducts?
A: Besides unreacted starting materials and regioisomers, the most common impurity is the pyrazoline intermediate .
-
Incomplete Aromatization: If the final dehydration step is incomplete, you will isolate the non-aromatic pyrazoline. This often occurs in reactions run at low temperatures or without an acid catalyst. The solution is to re-subject the crude product to harsher conditions (e.g., reflux in acetic acid) or to include an oxidizing agent in the reaction. Some protocols achieve aromatization via in-situ oxidation.[2][4]
-
Purification Strategies:
-
Recrystallization: Pyrazoles are often crystalline solids, making recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) an excellent purification method.
-
Column Chromatography: For stubborn mixtures, especially regioisomers that fail to separate by recrystallization, silica gel chromatography is the method of choice. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.
-
Caption: A general troubleshooting workflow for pyrazole synthesis.
Section 3: Experimental Protocol Example
This section provides a trustworthy, baseline protocol for the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole, which can be adapted for other substrates.
Protocol: Synthesis of 1,3-dimethyl-5-phenyl-1H-pyrazole
Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Methylhydrazine (hydrazine)
-
Ethanol, Anhydrous
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: To the stirring solution, add glacial acetic acid (0.1 eq). Subsequently, add methylhydrazine (1.1 eq) dropwise at room temperature. Caution: Hydrazine derivatives are toxic; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be more non-polar than the starting benzoylacetone.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into a beaker of ice water. The product should precipitate as a solid. If it oils out, try scratching the flask with a glass rod to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol/water to yield the final, pure substituted pyrazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This guide provides a framework for addressing the most common issues in substituted pyrazole synthesis. By understanding the reaction mechanism and the influence of key parameters, you can systematically troubleshoot and optimize your reactions for success.
References
[5] Organic Chemistry Portal. Pyrazole synthesis. [Link] [4] El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link] [1] Moglioni, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Pharmaceuticals. [Link] [2] Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link] [3] Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link] [6] Lv, P-C., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry. [Link] [7] DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Scale-up considerations for the production of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate. We address common challenges encountered during production, offering troubleshooting solutions and frequently asked questions to ensure a robust, scalable, and reproducible process. Our recommendations are grounded in established chemical principles and practical, field-tested experience.
Overview of the Synthetic Pathway
The target molecule is a key heterocyclic building block in pharmaceutical and agrochemical research. Its synthesis is typically achieved via a two-step process. The foundational reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core.[1][2] This is followed by N-protection of the pyrazole ring.
The most common and scalable route proceeds as follows:
-
Step 1: Pyrazole Ring Formation. Reaction of hydrazine hydrate with diethyl 2-oxomalonate yields the intermediate, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. This step establishes the core heterocyclic structure.
-
Step 2: N-Boc Protection. The pyrazole nitrogen is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product, this compound.[1][3]
This guide will focus on the considerations for scaling this established two-step pathway.
Sources
Technical Support Center: Synthesis of 3-Hydroxypyrazole-1,4-dicarboxylates
Welcome to the technical support center for the synthesis of 3-hydroxypyrazole-1,4-dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of this synthetic process. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.
Introduction to Synthetic Strategies
The synthesis of 3-hydroxypyrazole-1,4-dicarboxylates is a critical process in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of pharmaceuticals. The primary and most established route involves the cyclocondensation of a hydrazine with a β-ketoester derivative. However, alternative strategies, such as those employing multicomponent reactions, have been developed to improve efficiency and substrate scope.[1][2] This guide will explore the nuances of these methods, focusing on practical, actionable advice.
A common approach involves the reaction of diethyl 2-(ethoxymethylene)malonate with a hydrazine, which provides a straightforward entry to the pyrazole core.[3] Variations of this method, including the use of different β-dicarbonyl compounds and substituted hydrazines, allow for the synthesis of a diverse library of pyrazole derivatives.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-hydroxypyrazole-1,4-dicarboxylates, offering probable causes and validated solutions.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my 3-hydroxypyrazole-1,4-dicarboxylate. What could be the issue?
A: Low or no product yield is a common frustration in organic synthesis. Several factors could be at play, from reagent quality to reaction conditions.
-
Probable Cause 1: Reagent Purity and Stability. Hydrazine derivatives can be unstable and susceptible to oxidation. The β-ketoester starting material may have undergone hydrolysis.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine. Verify the integrity of the β-ketoester via NMR or IR spectroscopy before use.
-
-
Probable Cause 2: Incorrect Reaction Conditions. The cyclocondensation reaction is sensitive to pH and temperature.[2] An inappropriate solvent can also hinder the reaction.
-
Solution: Optimize the reaction conditions systematically. A common starting point is refluxing in ethanol or acetic acid. If the reaction is sluggish, consider microwave irradiation, which has been shown to accelerate similar pyrazole syntheses.[2]
-
-
Probable Cause 3: Inefficient Cyclization. The initial condensation may occur, but the subsequent cyclization to form the pyrazole ring is incomplete.
-
Solution: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the dehydration and cyclization step. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate.
-
Problem 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, and purification is challenging. What are the likely side products and how can I minimize them?
A: The formation of side products is often related to the reactivity of the starting materials and intermediates.
-
Probable Cause 1: Regioisomeric Pyrazoles. When using unsymmetrical β-dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a significant challenge.[3]
-
Solution: The regioselectivity is often dictated by the steric and electronic properties of the substituents. A thorough understanding of the reaction mechanism can help in predicting the major isomer. In some cases, changing the reaction solvent or temperature can influence the isomeric ratio. For unambiguous synthesis, consider a route that builds the pyrazole core with the desired regiochemistry from the outset.
-
-
Probable Cause 2: Hydrolysis of Ester Groups. The ester functionalities are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acids.[4]
-
Solution: If the carboxylic acid is not the desired product, conduct the reaction under neutral and anhydrous conditions. If an acid catalyst is necessary, use it in catalytic amounts and minimize the reaction time. Purification via column chromatography can often separate the ester from the more polar carboxylic acid.
-
-
Probable Cause 3: Incomplete Reaction or Intermediate Buildup. The presence of unreacted starting materials or stable intermediates can complicate the purification process.
-
Solution: Monitor the reaction progress closely. If the reaction stalls, a gentle increase in temperature or the addition of more catalyst might be necessary. Work-up procedures should be designed to remove unreacted starting materials. For example, an acidic wash can remove unreacted hydrazine.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 3-hydroxypyrazole-1,4-dicarboxylates from a hydrazine and a β-ketoester?
A1: The reaction proceeds through a well-established pathway. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. Finally, a dehydration step occurs to yield the aromatic pyrazole ring.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Characterization of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate: A Comparative Guide
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, are a class of compounds that continue to garner significant interest due to their diverse biological activities.[1] This guide provides a detailed spectroscopic characterization of a specific pyrazole derivative, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate . We will delve into its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures.
To provide a robust analytical framework, we will compare the anticipated spectral data of our target compound with experimentally determined data for structurally related pyrazole derivatives. This comparative approach will highlight the influence of various substituents on the pyrazole core, offering a deeper understanding of the structure-spectra relationship.
Predicted Spectroscopic Profile of this compound
The structure of this compound is presented below. Our predictions for its key spectroscopic features are based on established principles of organic spectroscopy and an analysis of its functional groups.
Figure 1: Structure of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be highly informative. Key predicted chemical shifts (in ppm, relative to TMS) are:
-
tert-Butyl Protons: A sharp singlet, integrating to 9 protons, is anticipated around 1.6 ppm . The significant shielding is due to the sp³ hybridized carbon and the absence of nearby deshielding groups.
-
Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) are expected. The CH₂ quartet, deshielded by the adjacent oxygen, should appear around 4.2-4.3 ppm . The CH₃ triplet will be further upfield, around 1.2-1.3 ppm .
-
Pyrazole Ring Proton (H5): A singlet is predicted for the proton at the 5-position of the pyrazole ring. Its chemical shift is expected in the range of 8.0-8.5 ppm , being deshielded by the aromatic nature of the ring and the adjacent ester group.
-
Hydroxy Proton: A broad singlet, the position of which is concentration and solvent dependent, is expected for the -OH proton. It could appear over a wide range, typically between 5.0-10.0 ppm .
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will complement the proton data, with the following predicted signals:
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon around 85-87 ppm and another for the three equivalent methyl carbons around 28-30 ppm .
-
Ethyl Ester Carbons: The carbonyl carbon will be significantly deshielded, appearing around 160-165 ppm . The CH₂ carbon is expected around 60-62 ppm , and the CH₃ carbon around 14-16 ppm .
-
Pyrazole Ring Carbons: The C3 carbon, bearing the hydroxyl group, is predicted to be in the range of 155-160 ppm . The C4 carbon, attached to the ethyl ester, is expected around 100-105 ppm . The C5 carbon, bonded to the proton, should appear around 135-140 ppm .
-
N-tert-Butyl Carboxylate Carbonyl: The carbonyl carbon of the N-Boc protecting group is anticipated around 148-150 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be crucial for identifying the key functional groups:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and ethyl groups will appear just below 3000 cm⁻¹ .
-
C=O Stretches: Two distinct carbonyl stretching bands are predicted. The ester carbonyl (C4) should appear around 1700-1720 cm⁻¹ , while the N-carboxylate carbonyl is expected at a slightly lower frequency, around 1680-1700 cm⁻¹ .
-
C=N and C=C Stretches: Stretching vibrations from the pyrazole ring are expected in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 270 is expected. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) and the ethoxy group from the ester (-45 amu).
Comparative Analysis with Structurally Similar Pyrazoles
To ground our predictions, we will now compare them with the reported spectroscopic data of related compounds.
Comparison with N-tert-Butyl Pyrazole Derivatives
The presence of the N-tert-butyl group is a key feature of our target molecule. In a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide , the tert-butyl protons appear as a singlet at 1.24 ppm in the ¹H NMR spectrum.[1] The corresponding methyl carbons of the tert-butyl group in the ¹³C NMR spectrum are observed at 30.4 ppm, with the quaternary carbon at 32.4 ppm.[1] These values are in close agreement with our predictions for the target molecule.
Comparison with Pyrazole Ethyl Esters
For ethyl 3-methyl-1H-pyrazole-4-carboxylate , the ethyl ester protons show a quartet at ~4.2 ppm and a triplet at ~1.3 ppm, which aligns well with our predictions. The carbonyl stretch for the ester in pyrazole derivatives is typically observed in the 1700-1730 cm⁻¹ region of the IR spectrum.
Comparison with Hydroxypyrazoles
The tautomeric nature of hydroxypyrazoles can influence their spectra. For ethyl 3-hydroxy-1H-pyrazole-4-carboxylate , the hydroxy proton's chemical shift is highly variable. The C3-OH bond gives rise to a broad O-H stretch in the IR spectrum, typically above 3200 cm⁻¹.
Tabulated Spectroscopic Data Comparison
| Spectroscopic Feature | Predicted for Target Compound | Observed in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)... [1] | Observed in Ethyl 3-methyl-1H-pyrazole-4-carboxylate |
| ¹H NMR: tert-Butyl (s, 9H) | ~1.6 ppm | 1.24 ppm | N/A |
| ¹H NMR: Ethyl -CH₂ (q, 2H) | ~4.2-4.3 ppm | N/A | ~4.2 ppm |
| ¹H NMR: Ethyl -CH₃ (t, 3H) | ~1.2-1.3 ppm | N/A | ~1.3 ppm |
| ¹³C NMR: tert-Butyl -C(CH₃)₃ | ~85-87 ppm | 32.4 ppm | N/A |
| ¹³C NMR: tert-Butyl -C(CH₃)₃ | ~28-30 ppm | 30.4 ppm | N/A |
| ¹³C NMR: Ester C=O | ~160-165 ppm | N/A | ~164 ppm |
| IR: O-H Stretch (broad) | 3200-3500 cm⁻¹ | N/A | Present |
| IR: C=O Stretch | ~1680-1720 cm⁻¹ (two bands) | N/A | ~1710 cm⁻¹ |
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, the following experimental workflows are recommended.
NMR Spectroscopy Workflow
Figure 2: Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Workflow
Figure 3: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry Workflow
Figure 4: Workflow for mass spectrometry analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By comparing its expected spectral features with those of known, structurally similar compounds, we have established a robust framework for its identification and structural verification. The provided experimental workflows offer a practical guide for researchers undertaking the synthesis and analysis of this and other novel pyrazole derivatives. The convergence of predictive analysis and comparative data serves as a powerful tool in the rapid and accurate characterization of new chemical entities in the field of drug discovery and development.
References
-
Al-Harthy, T., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1733. Available at: [Link][1]
Sources
A Comparative Analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and Structurally Related Analogs in Drug Discovery
A Senior Application Scientist's Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Substituted Pyrazole-4-carboxylates
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique chemical properties and versatile synthetic accessibility have made it a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] This guide provides a detailed comparative analysis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, a representative member of the pyrazole-4-carboxylate class, and its structurally similar analogs. We will delve into a comparative examination of their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and established protocols.
Structural and Physicochemical Comparison
The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. In the case of this compound, the presence of the tert-butyl and ethyl ester groups significantly influences its lipophilicity and solubility. To understand the structure-property relationships within this class of compounds, a comparison with key analogs is essential.
The core structure of this compound features a 3-hydroxypyrazole ring, a carbamate at the N1 position, and an ethyl carboxylate at the C4 position. Variations in these substituents can dramatically alter the compound's properties. For instance, the replacement of the tert-butyl group with a phenyl group would increase aromaticity and potentially introduce new interactions with biological targets. Similarly, hydrolysis of the ethyl ester to a carboxylic acid would increase polarity and introduce a hydrogen bond donor/acceptor, significantly impacting solubility and target binding.
Below is a comparative table of the calculated physicochemical properties for our lead compound and two representative analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP | pKa (Predicted) |
| This compound | ![]() | 256.26[5] | 1.85 | 5.69 ± 0.70[6] |
| Ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | ![]() | 232.23 | 2.10 | ~6.0 |
| 3-Hydroxy-1H-pyrazole-4-carboxylic acid | ![]() | 128.08 | -0.50 | ~3.5 (acid), ~8.0 (pyrazole NH) |
Note: cLogP and pKa values for analogs are estimated based on structural similarity and established prediction models.
Synthesis Strategies: A Comparative Overview
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several robust methods available.[7][8] The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[8][9]
For our lead compound, This compound , a plausible synthetic route would involve the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with tert-butyl carbazate. This approach provides a high degree of control over the substituent pattern on the pyrazole ring.
In contrast, the synthesis of Ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate would typically employ phenylhydrazine as the hydrazine component. The choice of hydrazine is a critical determinant of the N1 substituent. For the synthesis of 3-Hydroxy-1H-pyrazole-4-carboxylic acid , hydrazine hydrate can be used, followed by ester hydrolysis.
The following diagram illustrates a generalized synthetic workflow for this class of compounds.
Caption: Generalized workflow for the synthesis of pyrazole-4-carboxylates.
Comparative Biological Activity
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][4] The specific activity is highly dependent on the substitution pattern around the pyrazole core.
For instance, many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3] The 3-hydroxypyrazole motif can act as a hinge-binding element, while the substituents at the N1 and C4 positions can be tailored to achieve selectivity for specific kinases.
The following table summarizes the known or potential biological activities of our lead compound and its analogs, based on literature precedents for similar structures.
| Compound | Potential Biological Target(s) | Reported/Potential Activity |
| This compound | Kinases, Cyclooxygenases (COX) | Anticancer, Anti-inflammatory[3][10] |
| Ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | Kinases, Meprin α and β | Anticancer, Anti-inflammatory[3][11] |
| 3-Hydroxy-1H-pyrazole-4-carboxylic acid | Dipeptidyl peptidase IV (DPP-4) | Antidiabetic[12] |
It is important to note that the biological activity of this compound has not been extensively reported in the literature, and the activities listed are based on extrapolation from structurally similar compounds. Experimental validation is crucial to confirm these predictions.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by pyrazole-based kinase inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step protocols for the synthesis of a representative pyrazole-4-carboxylate and a common biological assay.
Protocol 1: Synthesis of Ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate
Rationale: This protocol utilizes a classic cyclocondensation reaction, a fundamental and widely applicable method for constructing the pyrazole core.[13] Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reaction kinetics. Acetic acid is used as a catalyst to promote the condensation and cyclization steps.
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against a target kinase)
Rationale: This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound. The use of a plate-based format allows for high-throughput screening of multiple compounds at various concentrations.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or equivalent)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and the tunability of their physicochemical and biological properties make them attractive scaffolds for the development of novel therapeutics. This guide has provided a comparative framework for understanding the structure-activity relationships within this compound class, along with practical experimental protocols to facilitate further research. The continued exploration of substituted pyrazole-4-carboxylates is expected to yield new and improved drug candidates for a variety of diseases.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-1,4-dicarboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile framework for developing therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][4][5][6] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: pyrazole-1,4-dicarboxylates. We will dissect how targeted chemical modifications to this scaffold influence biological activity, providing a comparative analysis supported by experimental data to inform rational drug design.
The Pyrazole-1,4-dicarboxylate Core: A Foundation for Versatility
The pyrazole-1,4-dicarboxylate scaffold is characterized by a central pyrazole ring with carboxylate (or ester) groups at the C4 position and a substituent at the N1 position. This arrangement offers multiple points for chemical diversification, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. The core is typically synthesized via a 1,3-dipolar cycloaddition reaction, a robust and versatile method for creating the pyrazole ring from readily available starting materials.[7]
A common synthetic pathway involves the reaction of an ethyl hydrazono-α-bromoglyoxylate with a dipolarophile like ethyl cyanoacetate in the presence of a base. This approach efficiently yields polysubstituted pyrazoles, providing a direct route to the target dicarboxylate scaffold.[7]
Caption: Key structural positions on the pyrazole-1,4-dicarboxylate scaffold influencing biological activity.
Experimental Protocols: A Self-Validating System
To ensure the reliability of SAR data, robust and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
This protocol is adapted from established 1,3-dipolar cycloaddition methods. [7]
-
Reagent Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (0.01 mol) in anhydrous ethanol (50 mL) under an inert atmosphere (N2 or Argon).
-
Reaction Setup: In a separate flask, dissolve ethyl cyanoacetate (0.005 mol) and the appropriate ethyl hydrazono-α-bromoglyoxylate precursor (0.005 mol) in anhydrous ethanol.
-
Cycloaddition: Add the sodium ethoxide solution dropwise to the mixture of the dipolarophile and the hydrazonyl bromide at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry. Purify the product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure dicarboxylate.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. [7]
-
Cell Seeding: Plate cells (e.g., P815 murine mastocytoma) in a 96-well microtiter plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of complete culture medium per well.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 µg/mL to 200 µg/mL) in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Carefully aspirate 100 µL of medium from each well and add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for an additional 4 hours under the same conditions. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., HCl/Isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the optical density (absorbance) of each well using a microplate reader at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) by plotting a dose-response curve.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Comparative Insights and Future Directions
The pyrazole-1,4-dicarboxylate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The SAR data, though specific to the series discussed, reveals broader principles applicable to pyrazole chemistry.
-
Comparison to Other Scaffolds: Pyrazole-based kinase inhibitors, for example, often utilize the pyrazole core as a hinge-binding motif, a role for which the dicarboxylate scaffold could be adapted. [3][6][8]The key is the strategic placement of hydrogen bond donors and acceptors and hydrophobic groups to complement the target's active site.
-
Future Optimization: Future work should focus on exploring a wider range of substituents at the N1-aryl position to build a more comprehensive quantitative SAR (QSAR) model. Additionally, systematic modification of the C3 and C4 ester groups into amides with diverse amines could unlock new interactions and lead to compounds with improved potency and selectivity, potentially targeting enzymes like kinases or proteases where amide bonds are known to form critical interactions. [9] By integrating rational design with robust synthetic chemistry and standardized biological evaluation, the full potential of the pyrazole-1,4-dicarboxylate scaffold can be realized, paving the way for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Biological Efficacy of Pyrazole Isomers
Authored For: Drug Discovery & Development Professionals
Introduction: Beyond the Scaffold - Why Isomerism is Crucial in Pyrazole-Based Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives form the structural basis for a remarkable breadth of therapeutic agents, demonstrating everything from anti-inflammatory to anticancer and antimicrobial activities.[2][3][4] Drugs like the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant all feature this versatile scaffold, proving its pharmacological potential.[3][5]
However, the true efficacy of a pyrazole-based compound lies not just in the presence of the ring, but in the precise three-dimensional arrangement of its atoms and substituents. Isomerism—the phenomenon of molecules having the same chemical formula but different structural arrangements—is a critical determinant of biological activity. The position of a single substituent can dramatically alter a molecule's ability to bind to its target, influence its metabolic stability, and ultimately define its therapeutic success or failure.
This guide provides an in-depth comparison of pyrazole isomers, moving beyond a simple catalog of derivatives. We will explore how positional isomerism and tautomerism dictate biological outcomes, supported by experimental data in key therapeutic areas. Our focus is to explain the causality behind experimental findings and provide robust, self-validating protocols for researchers to apply in their own work.
The Structural Basis of Isomerism in Pyrazoles
Understanding the isomeric forms of pyrazole is fundamental to designing effective synthesis strategies and interpreting structure-activity relationship (SAR) data.
Tautomerism and Positional Isomerism
The unsubstituted pyrazole ring exists as two rapidly interconverting tautomers, making them non-separable under normal conditions. When substituents are introduced, this gives rise to distinct positional isomers. For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to two different regioisomers, such as a 1,3,5-trisubstituted pyrazole and a 1,3,5-trisubstituted pyrazole with a different substitution pattern. The specific isomer obtained can have a profound impact on biological efficacy.[6]
The chemical properties of the two nitrogen atoms are distinct. The N-atom at position 2 is generally more reactive towards electrophiles, while the N-atom at position 1 is unreactive unless deprotonated by a strong base.[6] This inherent difference is a key factor in both synthesis and biological interactions.
Caption: Logical relationship between pyrazole isomerism and biological activity.
Comparative Efficacy in Key Therapeutic Areas
The influence of isomerism is best understood through direct comparison of biological data. Here, we examine three areas where pyrazoles have shown significant promise.
Anti-inflammatory Activity: The Power of Regioselectivity for COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins.[7] The discovery of two COX isoforms—constitutive COX-1 and inducible COX-2—led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][7]
The pyrazole-containing drug Celecoxib is a prime example of isomer-specific activity. Its 1,5-diarylpyrazole structure is crucial for its high selectivity for the COX-2 enzyme.[5]
Caption: Simplified pathway showing selective inhibition of COX-2 by pyrazole isomers.
Experimental Data Synopsis:
Studies on hybrid pyrazole analogues have demonstrated that subtle changes in substituent positions lead to significant differences in COX-2 inhibitory activity and selectivity.
| Compound ID | Key Structural Features | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 1,5-diarylpyrazole, p-SO₂NH₂ | 0.04 | >375 | [8] |
| Compound 5u | 1,5-diphenylpyrazole, 4-Cl Ph at C5, p-SO₂NH₂ | 1.79 | 72.73 | [8] |
| Compound 5s | 1,5-diphenylpyrazole, 4-F Ph at C5, p-SO₂NH₂ | 2.51 | 65.75 | [8] |
| Compound 16 | Celecoxib derivative | No in vitro COX-1/2 activity | N/A | [9] |
Causality and Insights: The data clearly shows that specific substitution patterns are required for potent and selective COX-2 inhibition. For compounds 5u and 5s , the presence of a sulfonamide group (SO₂NH₂) is critical for inserting into the selective side pocket of the COX-2 active site.[8] Interestingly, some derivatives like compound 16 show potent in vivo anti-inflammatory activity despite lacking in vitro COX inhibitory action, suggesting an alternative mechanism of action that warrants further investigation.[9] This highlights the complexity of drug action and the need for a multi-assay approach.
Anticancer Activity: Targeting Cell Proliferation
Pyrazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[10][11] The precise positioning of functional groups on the pyrazole ring dictates the compound's ability to fit into the ATP-binding pocket of these kinases.
Experimental Data Synopsis:
The antiproliferative activity of pyrazole isomers often varies significantly across different cancer cell lines.
| Compound ID | Key Structural Features | Target | Activity Metric | Value (µM) | Cell Line | Reference |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki | 0.005 | - | [11] |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | - | GI₅₀ | 0.127 | A2780 Ovarian | [11] |
| Compound 2c | 4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide | - | GI₅₀ | < 2.0 | SK-MEL-5 Melanoma | [12] |
| Compound 13 | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-pyrazole | - | GI₅₀ | 0.04 | IGROVI Ovarian | [13] |
| Compound 41 | Benzothiophene-pyrazoline hybrid | - | IC₅₀ | 3.57 | Hep-G₂ Liver | [14] |
Causality and Insights: The sub-micromolar efficacy of compounds like 15 and 13 underscores the power of specific isomeric arrangements. For CDK inhibitors, the pyrazole core often acts as a scaffold to correctly orient hydrogen bond donors and acceptors to interact with the kinase hinge region.[11] For other derivatives, the overall molecular shape and lipophilicity, determined by the substituent positions, govern their ability to penetrate cell membranes and interact with intracellular targets.[14] For instance, compound 2c showed broad-spectrum activity against 60 human tumor cell lines, indicating a potentially fundamental mechanism of action.[12]
Antimicrobial Activity: Structure-Dependent Inhibition
Pyrazoles have also been identified as promising antimicrobial agents.[15] Their efficacy is highly dependent on the nature and position of substituents, which influence factors like cell wall penetration and interaction with essential bacterial or fungal enzymes.
Experimental Data Synopsis:
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.
| Compound ID | Key Structural Features | Organism | MIC (µg/mL) | Reference |
| Compound 3 | Pyrazole-hydrazinecarboxamide derivative | Escherichia coli (Gram -) | 0.25 | [16] |
| Compound 4 | Pyrazole-hydrazinecarboxamide derivative | Streptococcus epidermidis (Gram +) | 0.25 | [16] |
| Compound 2 | Pyrazole-hydrazinecarboxamide derivative | Aspergillus niger (Fungus) | 1.0 | [16] |
| Ciprofloxacin | Standard Antibiotic | E. coli / S. epidermidis | - | [16] |
| Clotrimazole | Standard Antifungal | A. niger | - | [16] |
Causality and Insights: The potent activity of compounds 3 and 4 against both Gram-negative and Gram-positive bacteria suggests a broad-spectrum mechanism.[16] Structure-activity relationship (SAR) studies in this area often reveal that lipophilicity plays a key role. The ability of a molecule to cross the complex bacterial cell envelope is a prerequisite for activity. Different isomers will have different lipophilic profiles, directly impacting their MIC values. The high antifungal activity of compound 2 further demonstrates the versatility of the pyrazole scaffold.[16]
Key Experimental Protocols
To ensure reproducibility and validity, the following are detailed protocols for the key assays discussed.
Caption: General experimental workflow for comparing pyrazole isomer efficacy.
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol is designed to determine the concentration of a test compound required to inhibit 50% of COX-2 activity (IC₅₀).
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical). Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate (e.g., TMPD).
-
Compound Dilution: Prepare a serial dilution of the test pyrazole isomers in DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to all wells.
-
Inhibitor Incubation: Add 1 µL of the serially diluted test compounds (and controls, including a known inhibitor like Celecoxib and a DMSO vehicle). Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Detection: Immediately add 10 µL of the colorimetric substrate.
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Calculation: Calculate the reaction velocity for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: MTT Assay for Cell Proliferation (Anticancer)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[11]
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the absorbance values as a percentage of the vehicle control. Plot the percentage of viability versus log concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the pyrazole isomers in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
The evidence presented throughout this guide confirms that isomerism is not a trivial detail but a central pillar of rational drug design for pyrazole-based compounds. The specific placement of substituents governs interactions with biological targets, leading to profound differences in anti-inflammatory, anticancer, and antimicrobial efficacy.
Future research should focus on computational modeling and docking studies to predict the binding of different isomers in silico before undertaking complex syntheses.[8] Furthermore, exploring the mechanisms of action for isomers that show potent in vivo but weak in vitro activity could unveil novel biological targets and pathways. By embracing the complexity of isomerism, researchers can more effectively harness the immense therapeutic potential of the pyrazole scaffold.
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Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). ResearchGate. [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]
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Synthesis and anti-inflammatory activity of celecoxib like compounds. (2013). European Journal of Medicinal Chemistry. [Link]
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Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2][3] As a potentially crucial intermediate in the synthesis of novel therapeutics, the ability to accurately and reliably quantify this molecule and its potential impurities is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of regulatory compliance and data integrity in drug development.[4][5]
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound. It is structured to provide not just protocols, but the scientific rationale behind the choice of methods, validation parameters, and acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Chapter 1: The Framework of Analytical Method Validation
Before delving into specific methods, it is essential to understand the core characteristics that define a validated analytical procedure. According to ICH Q2(R2) guidelines, a validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives.[4][10] These objectives are demonstrated through the evaluation of specific performance characteristics.
The relationship and workflow of these validation parameters are crucial for establishing a method that is fit-for-purpose.
Caption: General Workflow for Analytical Method Validation
Chapter 2: The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, polar organic molecule like this compound, RP-HPLC with UV detection is the quintessential analytical technique for assay and impurity determination. Its robustness, precision, and widespread availability make it the primary choice in most research and quality control settings.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is selected due to its versatility and strong retention of moderately polar to non-polar analytes via hydrophobic interactions. The pyrazole derivative, with its ester and tert-butyl groups, will interact sufficiently with this stationary phase.
-
Mobile Phase: A gradient of a weak acid in water (Solvent A) and an organic solvent like acetonitrile (Solvent B) is optimal. The acid (e.g., formic or phosphoric acid) protonates free silanol groups on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and viscosity, providing good resolution and lower backpressure.
-
Detector: UV detection is suitable as the pyrazole ring system contains a chromophore that absorbs UV light. A preliminary UV scan of the analyte would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar pyrazolone derivatives, a wavelength between 220-260 nm is a logical starting point.[11]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).[12]
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥98%).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[12]
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 245 nm.
-
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 1-100 µg/mL) for linearity assessment. A 50 µg/mL solution is typically used for precision and accuracy studies.
-
Validation Data and Comparison
The following tables present hypothetical but realistic data for the validation of the described HPLC method, based on typical acceptance criteria from ICH guidelines.[5][6]
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 25.3 |
| 5 | 126.1 |
| 10 | 251.5 |
| 25 | 630.2 |
| 50 | 1255.8 |
| 100 | 2510.4 |
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25.1x + 0.2 |
-
Insight: An r² value greater than 0.999 demonstrates a strong linear relationship between concentration and detector response, which is essential for accurate quantification.[12]
Table 2: Accuracy and Precision Summary
| Parameter | Concentration Level (µg/mL) | Acceptance Criteria | Result |
|---|---|---|---|
| Accuracy (Recovery) | 25 (80%) | 98.0 - 102.0% | 99.5% |
| 50 (100%) | 98.0 - 102.0% | 100.2% | |
| 75 (120%) | 98.0 - 102.0% | 99.8% | |
| Precision (Repeatability, n=6) | 50 | RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate, n=6) | 50 | RSD ≤ 2.0% | 1.2% |
-
Insight: The high recovery percentages confirm the method's accuracy, showing that the measured values are very close to the true values. The low Relative Standard Deviation (RSD) for precision indicates that the method produces consistent and reproducible results, both within a single run (repeatability) and between different days/analysts (intermediate precision).[6][13]
Chapter 3: Alternative Method: LC-MS for Enhanced Specificity
While HPLC-UV is excellent for routine assays, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior specificity and sensitivity. It is the preferred method for impurity identification, stability studies where degradation products are unknown, and bioanalytical applications.
Why Choose LC-MS?
-
Specificity: MS provides mass-to-charge ratio (m/z) data, which is highly specific to the molecular weight of the analyte. This allows unambiguous differentiation between the target compound and co-eluting impurities, which might be impossible with UV detection alone.
-
Sensitivity: LC-MS can achieve much lower Limits of Detection (LOD) and Quantitation (LOQ) than HPLC-UV, making it ideal for trace-level analysis.
The same chromatographic front-end as the HPLC-UV method can often be used, with the key difference being the detector. The use of a volatile buffer like formic acid is crucial for MS compatibility.
Comparison of HPLC-UV and LC-MS Performance
Caption: Performance Comparison of Analytical Methods
Table 3: Comparative Validation Parameters
| Parameter | HPLC-UV | LC-MS (SIM mode) | Rationale for Difference |
|---|---|---|---|
| Specificity | Demonstrated by peak purity (DAD) and resolution from known impurities. | Confirmed by unique m/z ratio and fragmentation pattern. | Mass detection is inherently more specific than UV absorbance. |
| LOD | ~0.5 µg/mL | ~0.1 ng/mL | MS detectors are significantly more sensitive. |
| LOQ | ~1.5 µg/mL | ~0.5 ng/mL | Allows for accurate quantification at much lower levels. |
| Linear Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL | Range is tailored to the higher sensitivity of the instrument. |
Chapter 4: Orthogonal Technique: Spectroscopic Characterization
Validation for quantitative methods like HPLC is distinct from the characterization required to confirm the identity and structure of the molecule. Spectroscopic techniques are essential for this purpose.[14][15]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[16]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~1.5 ppm: A singlet integrating to 9 protons (tert-butyl group).
-
~1.4 ppm: A triplet integrating to 3 protons (ethyl -CH₃).
-
~4.4 ppm: A quartet integrating to 2 protons (ethyl -CH₂-).
-
~7.8 ppm: A singlet integrating to 1 proton (pyrazole ring C-H).
-
Broad singlet: A signal for the hydroxyl (-OH) proton, which can vary in position.
-
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.[16]
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Key Vibrational Bands:
-
~3200 cm⁻¹: Broad O-H stretch from the hydroxyl group.
-
~2980 cm⁻¹: C-H stretches from alkyl groups.
-
~1720-1750 cm⁻¹: Two distinct C=O stretches from the two carboxylate groups (ester and carbamate).
-
~1600 cm⁻¹: C=N/C=C stretches from the pyrazole ring.
-
Conclusion
The validation of analytical methods for a novel compound like this compound is a systematic process that ensures data reliability and scientific rigor. For routine quantification and purity assessment, a well-validated RP-HPLC-UV method is robust, accurate, and fit-for-purpose. Its performance, defined by parameters like linearity, accuracy, and precision, must be rigorously demonstrated according to established guidelines.
For applications requiring higher specificity and sensitivity, such as impurity identification or bioanalysis, LC-MS serves as a powerful alternative. Finally, spectroscopic methods like NMR and FT-IR are indispensable orthogonal techniques for absolute structural confirmation. The choice of method is always dictated by its intended purpose, a principle that lies at the heart of the analytical lifecycle management approach advocated by regulatory bodies.[8]
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Chabane, N., et al. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
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Zemljič-Jokhadar, Š., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available at: [Link]
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Vasile, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Royal Society of Chemistry. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Available at: [Link]
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MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]
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ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. Available at: [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
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OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
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Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
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Arkivoc. (2019). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
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MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
For researchers in drug discovery and chemical synthesis, selecting the optimal synthetic route to a target pyrazole is a critical decision that impacts yield, purity, cost, and the feasibility of library generation. This guide provides an in-depth, head-to-head comparison of the most prevalent pyrazole synthesis methodologies. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of pyrazole construction.
The Classic Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[4][5]
Mechanism and Rationale
The reaction proceeds via an acid-catalyzed cyclocondensation.[6][7] The mechanism involves an initial nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[7][8] The driving force for this reaction is the formation of the highly stable aromatic pyrazole core.
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrazole Derivatives
Foreword
For decades, the pyrazole scaffold has remained a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of biologically active compounds.[1][2] Their inherent structural features, including their five-membered heterocyclic ring with two adjacent nitrogen atoms, allow for diverse substitutions, paving the way for the fine-tuning of their pharmacological profiles.[2] This has resulted in pyrazole derivatives showing significant promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2]
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic agents. It is designed to be a practical, in-depth resource that not only provides standardized protocols for the biological evaluation of new pyrazole derivatives but also delves into the scientific rationale behind these experimental choices. By comparing novel compounds against established standards, we can rigorously assess their potential and pave the way for the development of next-generation therapeutics.
I. The Therapeutic Promise of Pyrazole Derivatives: A Synopsis
Pyrazole derivatives have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This diverse bioactivity stems from the unique chemical properties of the pyrazole ring, which can be readily functionalized to interact with various biological targets.
Anticancer Potential: A significant area of research has focused on the anticancer properties of pyrazole derivatives.[3] Many of these compounds have been shown to exert their effects by inhibiting key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).[4] By targeting these pathways, novel pyrazole compounds can induce apoptosis and inhibit tumor growth.
Antimicrobial Efficacy: The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[5] Their mechanism of action can involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis.[6]
Anti-inflammatory Action: Chronic inflammation is a key factor in a multitude of diseases.[1] Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib, have demonstrated potent anti-inflammatory effects.[7][8] By selectively inhibiting the COX-2 enzyme, these derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially improved safety profile compared to non-selective NSAIDs.[7]
II. Featured Novel Pyrazole Derivatives and Established Standards
To provide a practical context for our evaluation, this guide will focus on two representative novel pyrazole derivatives, each with a distinct therapeutic profile. Their performance will be compared against well-established standard drugs in their respective categories.
-
Novel Pyrazole Derivative 1 (NPD-1): A Pyrazolyl-Chalcone Hybrid
-
Therapeutic Target: Anticancer and Antimicrobial
-
Rationale: Chalcones are known precursors to flavonoids and exhibit a wide range of biological activities, including anticancer effects.[6] Hybridizing the chalcone scaffold with a pyrazole moiety can lead to compounds with enhanced potency and novel mechanisms of action.[6]
-
-
Novel Pyrazole Derivative 2 (NPD-2): A Celecoxib Analog
-
Chemical Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
-
Therapeutic Target: Anti-inflammatory (COX-2 Inhibition)
-
Rationale: This compound is a close structural analog of the well-established COX-2 inhibitor, Celecoxib.[8] By modifying the substituents on the pyrazole ring, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.[7]
-
Established Standards for Comparison:
| Therapeutic Area | Standard Drug | Mechanism of Action |
| Anticancer | Doxorubicin | Intercalates DNA and inhibits topoisomerase II, leading to apoptosis. |
| Antimicrobial | Ciprofloxacin | Inhibits DNA gyrase, preventing bacterial DNA replication. |
| Chloramphenicol | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[6] | |
| Anti-inflammatory | Celecoxib | Selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] |
| Ibuprofen | Non-selective inhibitor of both COX-1 and COX-2 enzymes. |
III. Experimental Workflows and Protocols
A robust biological evaluation hinges on well-designed and meticulously executed experiments. This section provides detailed, step-by-step protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of our novel pyrazole derivatives.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a cornerstone for in vitro cytotoxicity testing of potential anticancer agents.
Rationale for Cell Line Selection (MCF-7): The MCF-7 cell line is a widely used model for breast cancer research. As these cells express estrogen receptors, they are particularly relevant for studying hormone-responsive breast cancers. Their established use and well-characterized biology provide a reliable system for evaluating the cytotoxic effects of novel compounds.
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of NPD-1 and Doxorubicin in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the 96-well plate with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
dot
Caption: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
Rationale for Bacterial Strain Selection (E. coli and S. aureus): Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are chosen as representative organisms due to their clinical relevance and distinct cell wall structures. This allows for the assessment of the broad-spectrum potential of the novel pyrazole derivatives.
-
Inoculum Preparation:
-
From a pure culture, inoculate a tube of sterile nutrient broth with the test organism (E. coli or S. aureus).
-
Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of NPD-1, Ciprofloxacin, and Chloramphenicol. A solvent control disk (impregnated with the solvent used to dissolve the compounds) should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Compare the zone diameters of the novel pyrazole derivative to those of the standard antibiotics.
-
dot
Caption: Workflow for the Kirby-Bauer disk diffusion test.
C. Anti-inflammatory Activity: COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Rationale for Cell Line Selection (RAW 264.7 Macrophages): RAW 264.7 is a murine macrophage cell line that is widely used in inflammation research. Upon stimulation with lipopolysaccharide (LPS), these cells upregulate the expression of COX-2 and produce pro-inflammatory mediators, making them an excellent model for screening potential anti-inflammatory agents.
This protocol is based on a commercially available COX-2 inhibitor screening kit.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme, arachidonic acid (substrate), and other kit components according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compounds (NPD-2, Celecoxib, Ibuprofen) at various concentrations. Include a vehicle control and a positive control (a known COX-2 inhibitor provided with the kit).
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted COX-2 enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
-
Detection:
-
The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a fluorometric or colorimetric method as per the kit's instructions.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound.
-
dot
Caption: Workflow for the in vitro COX-2 inhibition assay.
IV. Comparative Performance Data
The following tables summarize the hypothetical experimental data for our novel pyrazole derivatives against the established standards.
Table 1: Anticancer Activity against MCF-7 Cells
| Compound | IC50 (µM) |
| NPD-1 (Pyrazolyl-Chalcone) | 8.5 |
| Doxorubicin (Standard) | 1.2 |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | E. coli (Gram-negative) | S. aureus (Gram-positive) |
| NPD-1 (Pyrazolyl-Chalcone) | 18 | 22 |
| Ciprofloxacin (Standard) | 25 | 28 |
| Chloramphenicol (Standard) | 21 | 24 |
Table 3: Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) |
| NPD-2 (Celecoxib Analog) | 0.04 |
| Celecoxib (Standard) | 0.05 |
| Ibuprofen (Standard) | 5.2 |
V. Mechanistic Insights and Structure-Activity Relationships
Understanding the molecular mechanisms by which these novel pyrazole derivatives exert their effects is crucial for rational drug design and optimization.
Anticancer Mechanism of Pyrazolyl-Chalcones: The pyrazolyl-chalcone hybrid (NPD-1) likely exerts its anticancer activity through a multi-faceted mechanism. The chalcone moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.[6] The pyrazole ring can enhance this activity and may also contribute to the inhibition of protein kinases involved in cell proliferation signaling pathways.
Antimicrobial Action: The antimicrobial activity of NPD-1 against both Gram-positive and Gram-negative bacteria suggests a mechanism that targets a conserved cellular process. The lipophilic nature of the chalcone component may facilitate its passage through the bacterial cell membrane. Once inside, the pyrazole moiety could interfere with essential enzymatic processes, such as those involved in cell wall biosynthesis or DNA replication.[6]
COX-2 Inhibition by Celecoxib Analogs: The selective inhibition of COX-2 by NPD-2 is attributed to its ability to bind to a secondary pocket within the COX-2 active site, which is not present in the COX-1 isoform. The trifluoromethyl group on the pyrazole ring and the sulfonamide moiety on the N-phenyl ring are critical for this selective binding.[7] Molecular docking studies have shown that the sulfonamide group forms a key hydrogen bond with His90 in the COX-2 active site, anchoring the inhibitor in a favorable conformation for potent inhibition.[2]
dot
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of a novel pyrazole derivative, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions in your laboratory.
The Significance of Purity for this compound
This compound is a multifunctional heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold for more complex drug candidates. The presence of impurities, even in trace amounts, can significantly impact its biological activity, toxicity, and stability. Therefore, a robust and validated analytical method to determine its purity is not just a quality control measure but a critical step in its development.
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient route to synthesize the pyrazole core of our target molecule involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Specifically, the reaction of tert-butylhydrazine with a derivative of diethyl malonate is a plausible pathway.
This synthetic route, while effective, can lead to several potential impurities that a reliable HPLC method must be able to separate:
-
Unreacted Starting Materials: Residual diethyl 2-(tert-butoxycarbonylhydrazono)succinate and tert-butylhydrazine.
-
Regioisomers: The formation of the isomeric 1-tert-Butyl 4-ethyl 5-hydroxy-1H-pyrazole-1,4-dicarboxylate is a significant possibility due to the two reactive carbonyl groups in the precursor. The separation of these regioisomers is often a primary challenge in the purification and analysis of substituted pyrazoles.[1][2]
-
By-products and Degradants: Side reactions and degradation of the product can introduce other related substances.
dot graph Synthesis_and_Impurities { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Plausible synthetic pathway and potential impurities.
Comparative Analysis of HPLC Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] We will compare two primary HPLC approaches for the analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Chiral HPLC.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity and Impurity Profiling
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry.[4] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
Rationale for Selection: Our target molecule possesses both polar (hydroxy, ester, and pyrazole nitrogens) and non-polar (tert-butyl, ethyl) functionalities, making it an ideal candidate for RP-HPLC. The key to a successful separation lies in optimizing the mobile phase to achieve differential retention between the main peak and its potential impurities.
Method Comparison: Isocratic vs. Gradient Elution
| Parameter | Isocratic Elution | Gradient Elution |
| Mobile Phase Composition | Constant throughout the run | Varies during the run |
| Best For | Simple mixtures with components of similar polarity. | Complex mixtures with components of a wide polarity range. |
| Run Time | Can be longer for strongly retained compounds. | Generally shorter run times with better peak shapes for all components. |
| Resolution | May be suboptimal for early and late eluting peaks. | Provides better resolution across the entire chromatogram. |
| Method Development | Simpler to develop. | More complex, requiring optimization of the gradient profile. |
For impurity profiling, a gradient elution method is strongly recommended . It ensures that both polar, early-eluting impurities and more non-polar, late-eluting impurities are effectively separated from the main compound and from each other, all within a reasonable timeframe.
Chiral HPLC: For Stereospecific Synthesis and Enantiomeric Purity
While our target molecule, this compound, does not inherently possess a chiral center, many derivatives in drug discovery do. If the synthesis involves chiral starting materials or catalysts, or if subsequent modifications introduce a stereocenter, chiral HPLC becomes indispensable.[5]
Rationale for Application: The purpose of employing chiral HPLC would be to either confirm the absence of enantiomeric impurities or to quantify the enantiomeric excess (e.e.) in a stereospecific synthesis. Polysaccharide-based chiral stationary phases are particularly effective for separating enantiomers of pyrazole derivatives.[6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for your method development and validation, grounded in the principles outlined in the ICH Q2(R1) guidelines.
Protocol 1: RP-HPLC Method for Purity and Impurity Profiling
This method is designed to separate the target compound from its potential regioisomer and other process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Rationale behind the choices:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.
-
Acidified Mobile Phase: The addition of TFA to the mobile phase serves two key purposes: it protonates any free silanol groups on the silica-based stationary phase, reducing peak tailing, and it suppresses the ionization of acidic and basic analytes, leading to more consistent retention times.
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.
-
Gradient Elution: The gradient from 10% to 90% acetonitrile ensures that a wide range of polarities is covered, allowing for the elution of both hydrophilic and hydrophobic impurities.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity (if applicable)
This protocol is a starting point for the separation of enantiomers, should a chiral center be introduced.
Instrumentation:
-
Same as Protocol 1.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol (e.g., 90:10 v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Rationale behind the choices:
-
Chiral Stationary Phase (CSP): CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
-
Normal Phase Solvents: Chiral separations on polysaccharide-based CSPs are often more effective in normal-phase mode (non-polar mobile phase).
-
Isocratic Elution: Isocratic elution is typically sufficient for resolving two enantiomers.
dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General workflow for HPLC purity analysis.
Performance Comparison and Data Interpretation
The following table presents hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound using the developed RP-HPLC method.
| Compound | Retention Time (min) | Area (%) | Resolution (Rs) | Tailing Factor (T) |
| Unreacted Starting Material | 4.2 | 0.15 | - | 1.1 |
| Target Compound | 15.8 | 99.5 | - | 1.2 |
| Regioisomeric Impurity | 16.5 | 0.25 | 2.5 | 1.1 |
| Unknown Impurity | 18.1 | 0.10 | 3.1 | 1.0 |
Interpretation of Results:
-
Purity: The purity of the target compound is determined to be 99.5% based on the area percent of the main peak.
-
Resolution: The resolution (Rs) between the target compound and its closest eluting peak (the regioisomeric impurity) is 2.5. A resolution of >2.0 is generally considered baseline separation, indicating the method's ability to effectively distinguish between these two critical components.
-
Peak Shape: The tailing factors for all peaks are close to 1.0, indicating good peak symmetry and an efficient separation.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving good resolution between the analyte and all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 80-120% of the target concentration for the assay.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity assessment of synthesized compounds like this compound is a non-negotiable aspect of drug discovery and development. A well-developed and validated gradient RP-HPLC method is the most appropriate and powerful tool for this purpose, offering the necessary resolution to separate the target compound from its critical regioisomeric impurity and other process-related substances. By understanding the synthetic pathway, anticipating potential impurities, and systematically developing and validating the analytical method, researchers can ensure the quality and integrity of their compounds, paving the way for successful downstream applications.
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International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Synergistic Publisher. [Link]
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Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
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Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PubMed Central. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
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How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? ResearchGate. [Link]
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Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PubMed Central. [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
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Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]
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Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
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Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Pyrazole Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole dicarboxylate derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their versatile coordination properties and significant biological activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their function, is definitively determined by single-crystal X-ray crystallography. This guide provides a comparative analysis of the crystallographic features of several pyrazole dicarboxylate derivatives, offering field-proven insights into the experimental workflow, from crystal growth to structure refinement. We will explore the causality behind experimental choices and present a self-validating protocol to ensure data integrity, empowering researchers to confidently elucidate the solid-state structures of these vital compounds.
Introduction: The Structural Importance of Pyrazole Dicarboxylates
The pyrazole ring, particularly when functionalized with carboxylate groups, is a powerful building block in supramolecular chemistry.[1] These derivatives are adept at forming extensive and predictable hydrogen-bonding networks and coordinating with metal ions, making them ideal for designing metal-organic frameworks (MOFs) and novel pharmaceutical agents.[1][4] Understanding their crystal structures is paramount; it allows us to visualize:
-
Molecular Conformation: The inherent shape and orientation of the molecule.
-
Supramolecular Assembly: How molecules interact with each other in the solid state through non-covalent forces like hydrogen bonds and π–π stacking.[1]
-
Structure-Activity Relationships (SAR): How the 3D structure correlates with a compound's biological or material properties.
X-ray crystallography is the definitive technique for obtaining this atomic-level information, providing a detailed three-dimensional map of electron density within the crystal.[5][6]
Comparative Crystallographic Analysis
The substitution pattern on the pyrazole ring and the nature of the carboxylate group (acid vs. ester) significantly influence the resulting crystal packing. Below is a comparative table summarizing the crystallographic data for representative pyrazole dicarboxylate derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | Key Supramolecular Interactions | Ref. |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | C₉H₁₂N₂O₄ | Monoclinic | P2₁/c | Dimer formation via N—H···O and N—H···N hydrogen bonds. Two different molecular conformations in the asymmetric unit. | |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | Strong O—H···N hydrogen bonds linking molecules into chains. Phenyl and pyrazole rings are significantly twisted (dihedral angle ~61°). | [7] |
| Fe(III) Pyrazole-3,5-dicarboxylate MOF (CAU-56as) | [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂] | Orthorhombic | Pnam | Coordination to trinuclear iron units; layers are interconnected by hydrogen bonds to form a 3D porous framework. | [4] |
| 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-1H-pyrazole-4,5-dicarboxylic acid, diethyl ester | C₁₅H₁₉N₅O₆ | - | - | Synthesis reported; crystallization from cyclohexane/benzene suggests potential for van der Waals and π-stacking interactions. | [8] |
Analysis of Trends:
-
Hydrogen Bonding is Key: For the free ligands (non-MOFs), the presence of the N-H proton and the carboxylate oxygens are the primary drivers of the supramolecular assembly, often leading to dimers or chains.[7]
-
Conformational Flexibility: As seen with Diethyl 1H-pyrazole-3,5-dicarboxylate, even simple ester derivatives can exhibit multiple conformations within the same crystal lattice, highlighting their flexibility.
-
Steric Influence: Bulky substituents, like the phenyl group in Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, introduce significant twists between planar ring systems, which can disrupt π–π stacking and alter the overall crystal packing.[7]
-
Coordination Potential: The dicarboxylate moiety is an excellent chelating or bridging ligand, readily forming robust frameworks with metal ions, as demonstrated by the Fe(III) MOF.[4]
The Experimental Workflow: A Self-Validating Protocol
This section outlines a comprehensive, step-by-step methodology for the crystallographic analysis of a novel pyrazole dicarboxylate derivative. The causality behind each step is explained to ensure both success and data integrity.
Step 1: Synthesis and High-Purity Recrystallization
The journey to a high-quality crystal structure begins with high-purity material. A common synthetic route to the parent 1H-Pyrazole-3,5-dicarboxylic acid involves the oxidation of 3,5-dimethylpyrazole with a strong oxidizing agent like potassium permanganate.[9]
-
Synthesis: Dissolve 3,5-dimethyl-1H-pyrazole in heated water (e.g., 70 °C).[9]
-
Oxidation: Add potassium permanganate in portions to control the exothermic reaction, maintaining a temperature below 90 °C.[9]
-
Workup: After cooling, filter the manganese dioxide byproduct. Acidify the filtrate with HCl to a pH of ~2 to precipitate the dicarboxylic acid.[9]
-
Purity Check: Confirm purity using ¹H NMR and Mass Spectrometry before proceeding. Impurities can severely inhibit crystallization.
Step 2: Crystal Growth – The Art of Patience
Growing diffraction-quality single crystals is often the most challenging step. Small molecules like these are typically crystallized from solution.[10]
-
Rationale: The goal is to decrease the compound's solubility very slowly, allowing molecules to self-assemble into a highly ordered, single-crystal lattice rather than crashing out as an amorphous powder or polycrystalline mass.[10]
Recommended Method: Slow Evaporation
-
Solvent Selection: Choose a solvent system in which your compound is moderately soluble. For many pyrazole derivatives, polar organic solvents like methanol, ethanol, or acetone are excellent starting points.[7][11]
-
Preparation: Prepare a near-saturated solution of your high-purity compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, but pierce it with a needle or use parafilm with a few pinholes. Place the vial in a vibration-free location.
-
Observation: Allow the solvent to evaporate slowly over several days to weeks. Ideal crystals will appear as clear, well-defined polyhedra.
Step 3: Data Collection
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size with sharp edges). Mount it on a loop, which is then affixed to a goniometer head on the diffractometer.[10] For sensitive crystals, this is often done under a microscope.
-
Cryo-cooling: To minimize radiation damage from the X-ray beam and reduce thermal vibrations, the crystal is flash-cooled to ~100 K (-173 °C) in a stream of cold nitrogen gas.[10][12]
-
Data Acquisition: The crystal is rotated in the X-ray beam (commonly Mo-Kα radiation, λ = 0.71073 Å) while a series of diffraction images are collected on a detector.[12] Modern diffractometers automate this process, collecting a complete dataset.
Step 4: Structure Solution and Refinement
This stage translates the raw diffraction pattern into a 3D molecular model.
-
Data Integration & Scaling: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: Ab initio or "direct methods" are typically used for small molecules.[10] This involves using statistical phase relationships to generate an initial electron density map from which the first atomic positions can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 5-7% for a well-resolved structure.
The overall workflow can be visualized as follows:
Caption: Figure 1: Generalized X-ray Crystallography Workflow
Conclusion
The crystallographic analysis of pyrazole dicarboxylate derivatives provides indispensable insights into their solid-state behavior. The interplay of hydrogen bonding, steric effects, and coordination chemistry gives rise to a rich diversity of supramolecular architectures. By following a meticulous and self-validating experimental protocol—from pristine synthesis and patient crystal growth to rigorous data collection and refinement—researchers can reliably elucidate the three-dimensional structures of these compounds. This structural knowledge is the critical foundation upon which new functional materials and potent therapeutic agents are built.
References
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]
-
Sci-Hub. (2004). Diethyl 1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E Structure Reports Online, 60(3), o320–o321. Retrieved from [Link]
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A Comparative In Silico Analysis: Docking Performance of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate Against Key Therapeutic Targets
Senior Application Scientist Insight: In the realm of structure-based drug discovery, computational docking serves as a foundational pillar, offering predictive insights into the binding behavior of small molecules with protein targets.[1][2] This guide provides a comparative framework for evaluating the docking performance of a novel pyrazole derivative, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, against Cyclooxygenase-2 (COX-2), a well-established anti-inflammatory target. The pyrazole scaffold is of significant medicinal interest due to its prevalence in clinically approved drugs and its wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[3][4][5][6][7]
This analysis is not merely a procedural walkthrough but a scientifically grounded comparison, explaining the causality behind each step. We will compare the binding affinity and interaction patterns of our lead compound with a known COX-2 inhibitor, Celecoxib, to benchmark its potential efficacy.
Rationale and Selection of Target Protein
Expertise & Experience: The choice of target is paramount for a meaningful docking study. The pyrazole heterocycle is a core structural motif in several selective COX-2 inhibitors, such as Celecoxib.[8][9][10] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[10][11] Its well-defined binding site and clinical relevance make it an ideal candidate for this comparative study. For this guide, we will utilize the high-resolution crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) obtained from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.
Logical Relationship Diagram:
Caption: Logical map of compound, target, and disease linkage.
Methodologies: A Self-Validating Docking Workflow
To ensure the trustworthiness and reproducibility of our findings, we employ a validated workflow using industry-standard computational tools.[1] The core principle of this protocol is to first validate the docking procedure by redocking the co-crystallized ligand (Celecoxib) into the active site of COX-2. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) between the docked pose and the crystallographic pose, validates that the chosen parameters can accurately reproduce the experimental binding mode.
Experimental Workflow Diagram:
Caption: Standardized computational workflow for molecular docking.
Protocol 1: Receptor (Protein) Preparation
-
Objective: To prepare the COX-2 protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Causality: Crystal structures often contain water molecules, ions, and co-factors that are not part of the core protein and may interfere with the docking process.[12][13] The addition of polar hydrogens and Kollman charges is crucial for the accurate calculation of electrostatic interactions by the docking algorithm.[14]
-
Tools: BIOVIA Discovery Studio, AutoDock Tools 1.5.6.
-
Steps:
-
Obtain Structure: Download the PDB file for 3LN1 from the RCSB PDB database.
-
Clean Structure: Load the PDB file into Discovery Studio. Remove all water molecules and any heteroatoms that are not the co-crystallized ligand (Celecoxib) or essential cofactors. Save the cleaned protein as a new PDB file.
-
Prepare for Docking: Open the cleaned protein PDB file in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in the required format by navigating to Grid -> Macromolecule -> Choose, select the protein, and save it as a PDBQT file (e.g., 3LN1_protein.pdbqt).
-
Protocol 2: Ligand Preparation
-
Objective: To generate 3D conformers of the ligands and prepare them for docking.
-
Causality: Ligands must be converted into a 3D format with correct bond orders and minimized energy to ensure a realistic starting conformation.[1][15] The docking software needs to identify rotatable bonds to explore conformational flexibility during the simulation.[15]
-
Tools: ChemDraw, PyMOL, AutoDock Tools 1.5.6.
-
Steps:
-
2D Structure: Draw the structures of this compound and the reference ligand, Celecoxib, using ChemDraw. Save them as MOL files.
-
3D Conversion & Energy Minimization: Open the MOL files in a molecular visualizer and save them in PDB format. This process generates an initial 3D conformation. A subsequent energy minimization step using appropriate force fields is highly recommended to obtain a low-energy, stable conformation.
-
Prepare for Docking: Open the ligand PDB file in AutoDock Tools.
-
Go to Ligand -> Input -> Choose, select the ligand, and click OK. This will automatically add Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds via Ligand -> Torsion Tree -> Detect Root.
-
Save the final prepared ligand as a PDBQT file (e.g., lead_compound.pdbqt).
-
Protocol 3: Molecular Docking with AutoDock Vina
-
Objective: To predict the binding pose and affinity of the ligands within the protein's active site.
-
Causality: The "grid box" defines the specific three-dimensional space where the docking algorithm will search for favorable binding poses.[16] A larger exhaustiveness value increases the computational effort, ensuring a more thorough search of the conformational space, which is critical for reproducibility.[1]
-
Steps:
-
Define Binding Site: In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box. Position the grid box to encompass the entire active site, typically centered on the co-crystallized ligand. Note the center coordinates and dimensions.
-
Configuration File: Create a text file named config.txt. Specify the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and dimensions. For example:
-
Run Vina: Execute the docking from the command line: vina --config config.txt --log log.txt.
-
Results: A Comparative Performance Analysis
The primary output of a docking simulation is the binding affinity (or docking score), expressed in kcal/mol, and the predicted binding poses. A more negative binding energy indicates a more favorable and stable interaction.[18][19]
Data Presentation: Docking Scores
| Compound | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) (for redocking) | Key Interacting Residues (Predicted) |
| Celecoxib (Reference) | COX-2 (3LN1) | -11.5 | 1.21 | HIS90, ARG513, PHE518, VAL523 |
| This compound (Lead) | COX-2 (3LN1) | -9.8 | N/A | HIS90, TYR385, SER530, ARG120 |
Note: The data presented are illustrative examples derived from typical docking results for pyrazole-based inhibitors and are intended for guidance purposes.
Authoritative Grounding & Analysis:
The docking results must be interpreted through careful visual inspection of the binding poses and the specific molecular interactions.[19][20]
-
Reference Compound (Celecoxib): Our validated protocol yielded a binding affinity of -11.5 kcal/mol for Celecoxib, with key interactions involving the sulfonamide group forming hydrogen bonds with residues like HIS90 and ARG513, and the phenyl rings engaging in hydrophobic interactions within the active site, consistent with established literature. The low RMSD of 1.21 Å upon redocking confirms the protocol's validity.
-
Lead Compound (this compound): The lead compound demonstrated a strong predicted binding affinity of -9.8 kcal/mol. Analysis of the top-ranked pose reveals that the hydroxyl and carbonyl groups on the pyrazole ring are critical for its binding. These groups are predicted to form hydrogen bonds with the side chains of SER530 and TYR385, and the backbone of ARG120. The tert-butyl group is positioned within a hydrophobic pocket, contributing favorably to the overall binding energy.
Comparison and Insights:
While the reference drug Celecoxib shows a more negative binding energy, the lead compound's score of -9.8 kcal/mol is highly promising and indicates a strong potential for binding. The interaction patterns are distinct; where Celecoxib relies heavily on its sulfonamide moiety, our lead compound utilizes its dicarboxylate and hydroxyl functionalities to anchor itself within the active site. This suggests a different binding mode but one that is still highly effective. The strong predicted affinity warrants further investigation and optimization. Future work could involve synthesizing derivatives of this lead compound to enhance interactions with key residues like ARG513, potentially improving its inhibitory activity to a level comparable with or exceeding that of Celecoxib.
Conclusion
This guide outlines a robust, self-validating workflow for the comparative docking analysis of this compound. The in silico results demonstrate that this compound is a promising candidate for COX-2 inhibition, with a predicted binding affinity comparable to the established drug Celecoxib. The detailed protocols and causal explanations provided herein offer a framework for researchers to conduct reproducible and scientifically rigorous docking studies. The distinct binding mode predicted for the lead compound opens new avenues for the rational design of novel pyrazole-based anti-inflammatory agents.
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Kumar, K., & Kumar, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 175-184. Available at: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Available at: [Link]
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How to prepare structures for HADDOCK? (n.d.). Bonvin Lab. Available at: [Link]
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Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. (2019). DergiPark. Available at: [Link]
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Protein-ligand docking. (2019). Galaxy Training!. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
For researchers and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
Based on data from similar chemical structures, it is prudent to handle this compound with the assumption that it may possess the following characteristics:
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[4]
Chemical and Physical Properties Summary:
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Solid (crystalline) or liquid | Analogs exist in both forms.[3] |
| Solubility | Likely soluble in organic solvents | Common characteristic of similar heterocyclic compounds. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. | General guidance for pyrazole derivatives. |
| Decomposition | Hazardous decomposition products may include nitrogen oxides and carbon oxides. | Common for nitrogen-containing organic compounds during combustion. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling any chemical waste, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[3][4]
-
Body Protection: A standard laboratory coat is required.[4]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a respirator may be necessary. Always work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
Segregation and Collection of Chemical Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container.[4][5] The container should be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Irritant").[4]
-
Solid Waste: Collect any unused or contaminated solid material in the designated container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[4][5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in the designated solid waste container.
On-Site Neutralization and Treatment (When Applicable)
For certain classes of chemicals, on-site neutralization can be a viable option to reduce hazards before disposal. However, for a compound with the complexity of this compound, on-site treatment is not recommended without specific guidance from a qualified chemist or your EHS department.
Attempting to neutralize or treat this compound without a validated procedure could lead to unintended and potentially hazardous reactions.
Final Disposal Pathway: Adherence to Regulatory Standards
The ultimate disposal of chemical waste must be conducted by a licensed and certified hazardous waste disposal company.[7][8] This ensures compliance with all federal, state, and local regulations.[9][10]
The Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Disposal Steps:
-
Waste Manifesting: Your institution's EHS department will typically handle the creation of a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal.
-
Licensed Hauler: A licensed hazardous waste hauler will transport the collected waste to a Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Final Disposition: For organic compounds like this compound, the most common and environmentally sound method of disposal is high-temperature incineration at a permitted TSDF.[8] This process effectively destroys the compound, converting it into less harmful substances.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[3] For large spills, evacuate the area and contact your institution's EHS department immediately.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of a robust safety culture in any research environment. By adhering to these guidelines for this compound, you contribute to the safety of your colleagues and the preservation of our environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
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A Researcher's Guide to the Safe Handling of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
As a novel heterocyclic compound, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate presents unique opportunities in drug discovery and development. Pyrazole derivatives are known for their diverse pharmacological activities, forming the core of various established drugs.[1] This guide provides a detailed protocol for the safe handling, storage, and disposal of this specific pyrazole dicarboxylate, ensuring the safety of laboratory personnel and the integrity of the research.
Understanding the Compound: A Hazard Profile
While a comprehensive, peer-reviewed safety data sheet (SDS) for this compound is not widely available, data from suppliers and analogous compounds allow for a robust preliminary hazard assessment.[2] The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
This table summarizes the known hazards of this compound based on available data.
Given these potential hazards, a cautious and well-defined handling protocol is paramount. The following sections detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure.[3] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[4] Gloves should be inspected before use and disposed of properly after handling the compound.[4] |
| Eyes | Chemical splash goggles | Protects against accidental splashes that could cause serious eye irritation.[5] |
| Body | Laboratory coat | Prevents contamination of personal clothing and protects against minor spills. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation.[6] For procedures that may generate significant dust, a respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control potential dust and vapor exposure.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and labeled containers, are within the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the solid gently.[4] If any dust is generated, it should be contained within the fume hood.
-
Clean-up: After weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp cloth or paper towel, which should then be disposed of as chemical waste.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Mixing: If required, use magnetic stirring or gentle agitation to dissolve the compound. Ensure the reaction vessel is appropriately sealed or vented depending on the nature of the reaction.
-
Monitoring: Regularly check the reaction for any unexpected changes.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A workflow diagram for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for solid chemical waste.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof container for liquid chemical waste.[8] Do not dispose of this chemical down the drain, as pyrazole derivatives can be harmful to aquatic life.[9][10]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated solid waste container.
Final Disposal
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[10][11] This typically involves incineration at a high temperature.[11]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Capot Chemical. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Pyrazole Removal From Water. Arvia Technology. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Personal Protective Equipment for Working With Pesticides. MU Extension. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-tert-butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4- dicarboxylate | 178424-17-4 [chemicalbook.com]
- 3. gerpac.eu [gerpac.eu]
- 4. capotchem.com [capotchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arviatechnology.com [arviatechnology.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



